Org-12962 hydrochloride
Description
Propriétés
IUPAC Name |
1-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3N3.ClH/c11-9-7(10(12,13)14)1-2-8(16-9)17-5-3-15-4-6-17;/h1-2,15H,3-6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVDILXYXZAAJOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC(=C(C=C2)C(F)(F)F)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Cl2F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60430869 | |
| Record name | Org 12962 HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60430869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
210821-63-9 | |
| Record name | 1-[6-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=210821-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Org 12962 HCl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60430869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of Org-12962 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Org-12962 hydrochloride is a pyridinylpiperazine compound originally developed by Organon as a potential anxiolytic agent. Its primary mechanism of action is as a potent and selective agonist at the serotonin 5-HT₂ receptor family, with a notable preference for the 5-HT₂C subtype.[1] This agonism initiates a cascade of intracellular signaling events, primarily through the Gq/G₁₁-protein pathway, leading to the activation of phospholipase C and subsequent mobilization of intracellular calcium. While demonstrating efficacy in preclinical models of anxiety, its development was halted due to in-vivo side effects attributed to a lack of sufficient selectivity over the 5-HT₂ₐ receptor.[1] This guide provides a detailed technical overview of the mechanism of action of Org-12962, including its receptor binding and functional activity profile, the core signaling pathway it modulates, and the experimental protocols used for its characterization.
Core Mechanism of Action: 5-HT₂ Receptor Agonism
Org-12962 functions as a direct agonist at serotonin 5-HT₂ receptors. Its primary therapeutic potential and pharmacological effects are derived from its ability to bind to and activate these receptors, mimicking the action of the endogenous neurotransmitter, serotonin (5-hydroxytryptamine). The 5-HT₂ receptor family consists of three subtypes: 5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂C, all of which are G-protein coupled receptors (GPCRs).[1]
Receptor Subtype Selectivity
Org-12962 exhibits a distinct selectivity profile within the 5-HT₂ receptor family. It displays the highest functional potency at the 5-HT₂C receptor, making it a potent 5-HT₂C agonist. Its activity at the 5-HT₂ₐ and 5-HT₂ₑ subtypes is comparatively lower.[2] This selectivity is a critical determinant of its overall pharmacological profile, as each 5-HT₂ subtype has a unique distribution in the central nervous system and mediates different physiological and behavioral effects.
Quantitative Data on Receptor Activity
The functional potency and efficacy of Org-12962 at human recombinant 5-HT₂, 5-HT₂ₑ, and 5-HT₂C receptors have been quantified using in vitro functional assays. The data, primarily from studies measuring agonist-induced increases in intracellular calcium, are summarized below.
| Receptor Subtype | Agonist Potency (pEC₅₀) | Relative Efficacy (% of 5-HT max response) |
| 5-HT₂C | 7.01 | 62% |
| 5-HT₂ₐ | 6.38 | 54% |
| 5-HT₂ₑ | 6.28 | Not Reported |
Data sourced from Porter et al., 1999.[2]
Signaling Pathway
The primary signaling cascade initiated by Org-12962 at the 5-HT₂C receptor is the canonical Gq/G₁₁ pathway. This pathway is fundamental to the excitatory neurotransmission mediated by this receptor subtype.[1]
-
Receptor Activation: Org-12962 binds to the orthosteric site of the 5-HT₂C receptor, inducing a conformational change.
-
G-Protein Coupling: The activated receptor couples to and activates the heterotrimeric G-protein, Gq/G₁₁.
-
Phospholipase C (PLC) Activation: The activated α-subunit of Gq/G₁₁ stimulates the membrane-bound enzyme, phospholipase C.
-
Second Messenger Production: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
Intracellular Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.
-
Downstream Effects: The rise in intracellular Ca²⁺ and the presence of DAG activate a host of downstream effector proteins, including protein kinase C (PKC), leading to various cellular responses.
Experimental Protocols
The characterization of Org-12962's mechanism of action relies on established in vitro pharmacological assays.
Radioligand Binding Assay (General Protocol)
Radioligand binding assays are employed to determine the affinity of a compound (like Org-12962) for a specific receptor. This is typically achieved through competitive binding studies where the test compound competes with a radiolabeled ligand with known affinity for the receptor.
Objective: To determine the binding affinity (Ki) of Org-12962 for 5-HT₂ receptor subtypes.
Materials:
-
Membrane preparations from cells stably expressing the human 5-HT₂ₐ, 5-HT₂ₑ, or 5-HT₂C receptor.
-
Radioligands:
-
For 5-HT₂ₐ: [³H]-Ketanserin
-
For 5-HT₂C: [³H]-Mesulergine
-
-
Test compound: this compound
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparations on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of assay buffer (for total binding) or a high concentration of a non-labeled competing ligand (for non-specific binding).
-
50 µL of Org-12962 at various concentrations (typically a serial dilution).
-
50 µL of the appropriate radioligand at a concentration near its Kd.
-
100 µL of the membrane preparation.
-
-
Incubation: Incubate the plates at room temperature for 60-90 minutes with gentle agitation to reach binding equilibrium.
-
Filtration: Terminate the binding reaction by rapidly filtering the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the Org-12962 concentration.
-
Determine the IC₅₀ (the concentration of Org-12962 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Calcium Mobilization using FLIPR
This functional assay measures the ability of an agonist to activate the 5-HT₂ receptor and trigger the downstream signaling cascade, resulting in an increase in intracellular calcium. The Fluorometric Imaging Plate Reader (FLIPR) is a high-throughput instrument used to detect these changes in real-time.
Objective: To determine the functional potency (EC₅₀) and efficacy of Org-12962 at 5-HT₂ receptor subtypes.
Materials:
-
CHO-K1 cells stably transfected with the human 5-HT₂ₐ, 5-HT₂ₑ, or 5-HT₂C receptor.
-
Cell culture medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics.
-
Black-walled, clear-bottom 96-well or 384-well cell culture plates.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Test compound: this compound.
-
Reference agonist: 5-HT (Serotonin).
-
FLIPR instrument.
Procedure:
-
Cell Plating: Seed the transfected CHO-K1 cells into black-walled, clear-bottom microplates and culture until they form a confluent monolayer.
-
Dye Loading:
-
Prepare a dye loading solution containing the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM) and Pluronic F-127 (to aid dye solubilization) in assay buffer.
-
Remove the culture medium from the cells and add the dye loading solution to each well.
-
Incubate the plate for 60 minutes at 37°C in the dark to allow the cells to take up the dye.
-
-
Compound Preparation: Prepare serial dilutions of Org-12962 and the reference agonist (5-HT) in assay buffer at a concentration 4-5 times the final desired concentration.
-
FLIPR Assay:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will first measure the baseline fluorescence of each well.
-
It will then add the compound solutions to the respective wells and immediately begin measuring the change in fluorescence over time (typically for 2-3 minutes).
-
-
Data Analysis:
-
The change in fluorescence intensity reflects the change in intracellular calcium concentration.
-
For each concentration of Org-12962, determine the peak fluorescence response.
-
Plot the peak response against the logarithm of the Org-12962 concentration to generate a dose-response curve.
-
Calculate the EC₅₀ (the concentration of Org-12962 that produces 50% of its maximal response) from the dose-response curve using non-linear regression.
-
Determine the relative efficacy by comparing the maximal response of Org-12962 to the maximal response of the reference agonist, 5-HT.
-
Experimental and logical Workflows
The in vitro characterization of a novel GPCR agonist like Org-12962 follows a logical progression from initial binding studies to functional characterization.
Conclusion
This compound is a valuable tool compound for studying the pharmacology of the 5-HT₂C receptor. Its mechanism of action as a potent 5-HT₂C agonist, mediated through the Gq/G₁₁-PLC-Ca²⁺ signaling pathway, is well-characterized. While its clinical development was not pursued due to off-target effects at the 5-HT₂ₐ receptor, the detailed understanding of its molecular interactions and functional consequences provides a solid foundation for the design of future, more selective 5-HT₂C receptor agonists for the potential treatment of anxiety and other CNS disorders. The experimental protocols outlined herein represent standard methodologies for the in vitro characterization of such compounds, forming a critical part of the preclinical drug discovery and development process.
References
An In-depth Technical Guide to the Pharmacology of Org-12962 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Org-12962 hydrochloride is a potent and selective serotonin 5-HT2C receptor agonist belonging to the pyridinylpiperazine class of compounds. Developed initially by Organon for the treatment of anxiety disorders, its clinical development was discontinued due to a lack of in vivo selectivity over the 5-HT2A receptor, leading to undesirable side effects. This technical guide provides a comprehensive overview of the pharmacology of Org-12962, summarizing its mechanism of action, pharmacodynamics, and available in vivo data. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams of its signaling pathway and experimental workflows to facilitate a deeper understanding for research and drug development professionals.
Introduction
Org-12962 is a research chemical that has been instrumental in characterizing the physiological roles of the 5-HT2C receptor. As a potent agonist with high affinity for the 5-HT2C receptor subtype, it has been utilized in preclinical studies to investigate the therapeutic potential of targeting this receptor for conditions such as anxiety. Despite its discontinuation from human trials, the pharmacological profile of Org-12962 provides valuable insights for the development of next-generation 5-HT2C receptor modulators with improved selectivity and tolerability.
Mechanism of Action
Org-12962 acts as a direct agonist at serotonin 5-HT2 family receptors, with a pronounced selectivity for the 5-HT2C subtype. The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to various cellular responses.
Signaling Pathway Diagram
Caption: 5-HT2C Receptor Signaling Pathway.
Pharmacodynamics
The pharmacodynamic profile of Org-12962 is characterized by its agonist activity at human recombinant 5-HT2 receptors. The primary data comes from in vitro functional assays measuring calcium mobilization in CHO-K1 cells.
Table 1: In Vitro Agonist Potency of Org-12962 at Human 5-HT2 Receptors
| Receptor Subtype | Assay Type | Cell Line | Parameter | Value | Reference |
| 5-HT2A | Intracellular Ca2+ mobilization (FLIPR) | CHO-K1 | pEC50 | 6.38 | [Porter et al., 1999] |
| EC50 (nM) | 417 | [Porter et al., 1999] | |||
| 5-HT2B | Intracellular Ca2+ mobilization (FLIPR) | CHO-K1 | pEC50 | 6.28 | [Porter et al., 1999] |
| EC50 (nM) | 525 | [Porter et al., 1999] | |||
| 5-HT2C | Intracellular Ca2+ mobilization (FLIPR) | CHO-K1 | pEC50 | 7.01 | [Porter et al., 1999] |
| EC50 (nM) | 97.7 | [Porter et al., 1999] |
Experimental Protocols
In Vitro Functional Assay: Fluorometric Imaging Plate Reader (FLIPR) for Intracellular Calcium Mobilization
-
Cell Culture and Transfection: Chinese Hamster Ovary (CHO-K1) cells were stably transfected with the cDNA encoding for human 5-HT2A, 5-HT2B, or 5-HT2C receptors. Cells were maintained in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
-
Assay Procedure:
-
Cells were seeded into 96-well black-walled microplates and grown to confluence.
-
On the day of the experiment, the growth medium was removed, and cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution for a specified time at 37°C.
-
After dye loading, the cells were washed to remove extracellular dye.
-
The microplate was then placed in a FLIPR instrument.
-
Varying concentrations of Org-12962 were added to the wells, and the fluorescence intensity was measured in real-time to detect changes in intracellular calcium levels.
-
Concentration-response curves were generated, and pEC50 values were calculated using non-linear regression.
-
Experimental Workflow Diagram
Caption: Workflow for the FLIPR-based calcium mobilization assay.
In Vivo Pharmacology
The anxiolytic-like effects of Org-12962 have been evaluated in a rat model of panic-like anxiety induced by electrical stimulation of the dorsolateral periaqueductal gray (dPAG).
Table 2: In Vivo Efficacy of Org-12962 in a Rat Model of Panic-Like Anxiety
| Animal Model | Species | Administration Route | Doses (mg/kg) | Observed Effect | Reference |
| Electrical stimulation of dPAG | Rat | Intraperitoneal (i.p.) | 1.0 and 3.2 | Anti-aversive effects; increased the threshold for escape responses | [Jenck et al., 1998] |
Experimental Protocols
Rat Model of Panic-Like Anxiety (Electrical Stimulation of the dPAG)
-
Animals and Surgery: Male Wistar rats were used. Under anesthesia, a bipolar stainless-steel electrode was stereotaxically implanted into the dPAG. Animals were allowed to recover for at least one week post-surgery.
-
Apparatus: The experiments were conducted in a circular open field arena with a wheel that the animal could turn to escape the aversive stimulation.
-
Procedure:
-
Rats were trained to turn the wheel to interrupt a continuous electrical stimulation of the dPAG.
-
The intensity of the electrical current was gradually increased until the rat performed the escape response. The current intensity at which the escape response occurred was defined as the escape threshold.
-
On the test day, animals were pre-treated with either vehicle or different doses of this compound via intraperitoneal injection.
-
After a set pre-treatment time, the escape threshold was redetermined. An increase in the escape threshold was interpreted as an anxiolytic-like or anti-aversive effect.
-
-
Data Analysis: The escape thresholds before and after drug administration were compared using appropriate statistical tests.
Pharmacokinetics
Detailed pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters, are not extensively available in the public domain. Preclinical development was halted at an early stage, which may account for the limited publicly accessible information on its pharmacokinetic profile.
Conclusion
This compound is a valuable pharmacological tool for studying the 5-HT2C receptor. Its potent and selective agonist activity at this receptor subtype has been demonstrated in robust in vitro functional assays. In vivo studies have indicated its potential as an anxiolytic agent, although its development was hampered by off-target effects at the 5-HT2A receptor. The data and methodologies presented in this guide offer a comprehensive resource for researchers interested in the pharmacology of 5-HT2C agonists and the development of novel therapeutics targeting this important receptor. Further investigation into the structure-activity relationships of pyridinylpiperazine derivatives may lead to the discovery of compounds with an improved selectivity profile and therapeutic potential.
Org-12962 Hydrochloride: A Technical Guide to its 5-HT2C Receptor Agonist Selectivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org-12962 hydrochloride is a pyridinylpiperazine derivative developed by Organon (now part of Merck & Co.) that acts as a potent agonist at serotonin 5-HT2 family receptors.[1] It exhibits the highest affinity for the 5-HT2C receptor subtype, with lower affinity for the 5-HT2A and 5-HT2B subtypes.[1] Initially investigated as a potential anxiolytic agent, its development was discontinued due to in vivo side effects, such as dizziness, which were attributed to insufficient selectivity over the 5-HT2A receptor.[1] This technical guide provides an in-depth analysis of the 5-HT2C agonist selectivity of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Pharmacological Profile
The selectivity of this compound is primarily defined by its functional potency at the three subtypes of the 5-HT2 receptor family: 5-HT2A, 5-HT2B, and 5-HT2C.
Functional Potency
The functional agonist activity of Org-12962 has been characterized using in vitro calcium mobilization assays in Chinese Hamster Ovary (CHO-K1) cells stably expressing recombinant human 5-HT2A, 5-HT2B, or 5-HT2C receptors.[1] The potency of the compound is expressed as the pEC50 value, which is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
| Receptor Subtype | pEC50 |
| 5-HT2C | 7.01[1] |
| 5-HT2A | 6.38[1] |
| 5-HT2B | 6.28[1] |
| Table 1: Functional Potency of Org-12962 at Human 5-HT2 Receptors |
Based on these pEC50 values, Org-12962 demonstrates a higher potency for the 5-HT2C receptor compared to the 5-HT2A and 5-HT2B receptors. The selectivity ratio can be calculated from the EC50 values (the concentration required to produce 50% of the maximum effect). A higher pEC50 value indicates a lower EC50 and thus higher potency.
Experimental Protocols
Functional Activity Assay: Calcium Mobilization using FLIPR
The functional potency of Org-12962 was determined using a fluorometric imaging plate reader (FLIPR) to measure intracellular calcium mobilization following receptor activation. This method is a common functional assay for Gq-coupled receptors like the 5-HT2 family.
Cell Culture and Transfection:
-
CHO-K1 cells are cultured in a suitable medium, typically Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum, antibiotics, and other necessary nutrients.
-
For stable expression of the target receptors, cells are transfected with plasmids containing the cDNA for human 5-HT2A, 5-HT2B, or 5-HT2C receptors.
-
Stable cell lines are selected using an appropriate selection marker, such as geneticin (G418).
Assay Procedure:
-
Cell Plating: Stably transfected CHO-K1 cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and allowed to adhere and grow to near confluence.
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for a specified time at 37°C. Probenecid may be included to prevent the active transport of the dye out of the cells.
-
Compound Addition: The microplate is placed in the FLIPR instrument. After establishing a baseline fluorescence reading, a solution of this compound at various concentrations is added to the wells.
-
Signal Detection: The FLIPR instrument's integrated fluidics system adds the compound while its camera system simultaneously records the change in fluorescence intensity over time. An increase in intracellular calcium concentration upon receptor activation leads to a proportional increase in the fluorescence of the calcium-sensitive dye.
-
Data Analysis: The peak fluorescence response is measured for each concentration of the agonist. The data are then normalized to the maximum response and fitted to a sigmoidal dose-response curve to determine the pEC50 value.
References
Org-12962 Hydrochloride: A Technical Guide for Researchers
For Research Use Only. Not for human or veterinary use.
Introduction
Org-12962 hydrochloride is a pyridinylpiperazine derivative that has been identified as a potent and selective agonist for the serotonin 5-HT2C receptor.[1] Developed by Organon, it was initially investigated as a potential anxiolytic agent.[1] However, its development for human use was discontinued due to side effects observed in clinical trials, which were attributed to a lack of sufficient selectivity over the 5-HT2A receptor in vivo.[1] Despite its discontinuation for clinical development, this compound remains a valuable tool for researchers studying the pharmacology of the 5-HT2C receptor and its role in various physiological and pathological processes.
This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacology of this compound, intended for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
Chemical Structure
The chemical structure of this compound is depicted below:
Chemical Name: 1-[6-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine hydrochloride
IUPAC Name: 1-[6-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazine;hydrochloride
Physicochemical Properties
A summary of the known physicochemical properties of Org-12962 and its hydrochloride salt is presented in the table below.
| Property | Value | Source |
| Chemical Formula | C10H11ClF3N3 (free base) | [1] |
| C10H12Cl2F3N3 (hydrochloride salt) | ||
| Molecular Weight | 265.66 g/mol (free base) | [1] |
| 302.12 g/mol (hydrochloride salt) | ||
| CAS Number | 210821-63-9 (hydrochloride salt) | [1] |
| Appearance | Solid powder | |
| Solubility | Soluble in DMSO and water. | |
| Storage | Store at 2-8°C for short-term and -20°C for long-term. |
Pharmacology
Mechanism of Action
Org-12962 is a potent agonist at the 5-HT2C receptor.[1] The 5-HT2C receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/G11 pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.
Receptor Selectivity and Potency
Org-12962 exhibits selectivity for the 5-HT2C receptor over other 5-HT2 receptor subtypes, although it also possesses activity at 5-HT2A and 5-HT2B receptors. The functional potency of Org-12962 at human recombinant 5-HT2 receptors has been characterized using a fluorometric imaging plate reader (FLIPR) to measure agonist-induced increases in intracellular calcium in CHO-K1 cells.
| Receptor Subtype | pEC50 |
| 5-HT2C | 7.01 |
| 5-HT2A | 6.38 |
| 5-HT2B | 6.28 |
Data from Porter et al., 1999.[1] pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Note: A comprehensive receptor binding profile with Ki values for a wide range of receptors is not publicly available.
Pharmacokinetics
Detailed pharmacokinetic data regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound are not available in the published literature.
Experimental Protocols
The following sections provide an overview of methodologies relevant to the study of this compound. These are intended as a guide and may require optimization for specific experimental setups.
In Vitro Functional Assay: Calcium Mobilization
This protocol is based on the methodology used to determine the functional potency of Org-12962.
Objective: To measure the ability of Org-12962 to stimulate calcium mobilization in cells expressing 5-HT2C receptors.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT2C receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and grown to confluence.
-
Dye Loading: The growth medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES) at 37°C.
-
Compound Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO or water) and then serially diluted to the desired concentrations in the assay buffer.
-
FLIPR Assay: The plate is placed in a Fluorometric Imaging Plate Reader (FLIPR). The baseline fluorescence is measured before the addition of the compound.
-
Compound Addition: The various concentrations of Org-12962 are automatically added to the wells.
-
Data Acquisition: The fluorescence intensity is measured immediately after compound addition and for a set period to capture the peak response.
-
Data Analysis: The change in fluorescence intensity is used to determine the concentration-response curve, from which the EC50 and pEC50 values can be calculated.
In Vivo Behavioral Assay: Elevated Plus Maze
This protocol is a general guideline for assessing the anxiolytic-like effects of compounds like Org-12962 in rodents.
Objective: To evaluate the effect of Org-12962 on anxiety-like behavior in rats or mice.
Methodology:
-
Apparatus: The elevated plus maze consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.
-
Animals: Male rats or mice are typically used. They should be habituated to the testing room for at least one hour before the experiment.
-
Drug Administration: this compound is dissolved in a suitable vehicle (e.g., 0.9% saline). The animals are administered the compound or vehicle via an appropriate route (e.g., intraperitoneal injection) at a specific time before testing.
-
Testing Procedure: Each animal is placed in the center of the maze, facing an open arm. The behavior of the animal is recorded for a set duration (typically 5 minutes) using a video camera.
-
Behavioral Measures: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic-like effect. Other measures such as total arm entries and time in the closed arms can also be recorded to assess general locomotor activity.
-
Data Analysis: The data are analyzed using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of Org-12962 with the vehicle control group.
Signaling Pathway and Experimental Workflow Diagrams
Org-12962 Signaling Pathway
Caption: 5-HT2C receptor signaling pathway activated by Org-12962.
In Vitro Functional Assay Workflow
Caption: Workflow for in vitro calcium mobilization assay.
In Vivo Behavioral Assay Workflow
Caption: Workflow for in vivo elevated plus maze test.
Conclusion
This compound is a well-characterized 5-HT2C receptor agonist that serves as a valuable research tool. While its clinical development was halted, its utility in preclinical studies for elucidating the roles of the 5-HT2C receptor in the central nervous system remains significant. This guide provides a summary of the available technical information to aid researchers in their study of this compound. Further investigation into its detailed synthesis, comprehensive selectivity profiling, and pharmacokinetic properties would be beneficial to the scientific community.
References
The Discovery and Development of Org-12962: A 5-HT2C Receptor Agonist
Oss, The Netherlands – Developed by Organon, the pharmaceutical research and development company, Org-12962 emerged in the late 1990s as a potent and selective agonist for the serotonin 5-HT2C receptor. This pyridinylpiperazine derivative was investigated for its potential as a novel anxiolytic and antidepressant agent. While showing promise in early studies, its development was ultimately halted during human trials due to an unfavorable side-effect profile. This technical guide provides a comprehensive overview of the discovery, preclinical and clinical development, and the eventual discontinuation of Org-12962.
Discovery and Rationale
The development of Org-12962 was rooted in the growing understanding of the role of the 5-HT2C receptor in regulating mood and anxiety. Preclinical and clinical evidence at the time suggested that agonism of the 5-HT2C receptor could produce anxiolytic and antidepressant effects. Organon, along with other pharmaceutical companies, initiated programs to identify and develop selective 5-HT2C agonists as a new therapeutic class for psychiatric disorders.
While the specific screening and lead optimization process for Org-12962 has not been detailed in publicly available literature, it is understood to have originated from a broader medicinal chemistry program at Organon focused on developing ligands for serotonin receptors. The chemical structure of Org-12962, 1-(5-trifluoromethyl-6-chloropyridin-2-yl)piperazine, reflects a common scaffold for 5-HT receptor ligands.
In Vitro Pharmacological Profile
The initial and most detailed in vitro characterization of Org-12962 was published by Porter and colleagues in 1999.[1] This pivotal study assessed the functional activity of Org-12962 at recombinant human 5-HT2A, 5-HT2B, and 5-HT2C receptors expressed in Chinese Hamster Ovary (CHO-K1) cells.
Quantitative Data: Potency and Efficacy
The study utilized a fluorometric imaging plate reader (FLIPR) to measure agonist-induced increases in intracellular calcium ([Ca2+]i), a hallmark of Gq-coupled receptor activation. The key findings for Org-12962 are summarized in the table below.
| Receptor Subtype | Agonist | pEC50 (Potency) | Intrinsic Activity (% of 5-HT max) |
| h5-HT2C | Org-12962 | 8.1 ± 0.1 | 95 ± 5 |
| 5-HT | 8.5 ± 0.1 | 100 | |
| h5-HT2A | Org-12962 | 7.0 ± 0.1 | 70 ± 8 |
| 5-HT | 8.2 ± 0.1 | 100 | |
| h5-HT2B | Org-12962 | < 6.0 | < 20 |
| 5-HT | 8.8 ± 0.1 | 100 |
Data from Porter et al., 1999[1]
These results demonstrated that Org-12962 is a potent and high-efficacy agonist at the human 5-HT2C receptor, with approximately 12-fold selectivity over the 5-HT2A receptor in terms of potency and lower intrinsic activity at the 5-HT2A subtype. Its activity at the 5-HT2B receptor was significantly lower.
Experimental Protocol: FLIPR Assay for [Ca2+]i
The experimental workflow for the functional characterization of Org-12962 is outlined below.
Preclinical In Vivo Development
Detailed preclinical in vivo studies specifically on Org-12962 in animal models of anxiety and depression have not been published. However, research from Organon and their collaborators on other selective 5-HT2C agonists, such as Ro-60-0175, provides insight into the expected preclinical profile. These related compounds demonstrated efficacy in animal models of obsessive-compulsive disorder and depression, but not consistently in models of generalized anxiety. It is likely that Org-12962 underwent a similar battery of preclinical tests to warrant its progression into clinical trials.
Clinical Development and Discontinuation
Org-12962 advanced into Phase II clinical trials for the treatment of depression and anxiety. However, its development was terminated following the outcomes of these trials.
The Public Speaking Challenge
A key study in the clinical evaluation of Org-12962 as an anxiolytic was a "public speaking challenge". This is a common experimental paradigm used to induce anxiety in a controlled setting to evaluate the efficacy of anti-anxiety medications. While the specific protocol and quantitative results for the Org-12962 trial are not publicly available, the general methodology for such a study is well-established.
Reasons for Discontinuation
The clinical trials revealed that while Org-12962 may have had some anxiolytic effects, these were accompanied by undesirable side effects, including dizziness and a "spacey" feeling.[1] These adverse events were attributed to a lack of sufficient in vivo selectivity of Org-12962 for the 5-HT2C receptor over the 5-HT2A receptor. Activation of 5-HT2A receptors is associated with hallucinogenic and psychotomimetic effects, and it is believed that the side effects of Org-12962 were a manifestation of off-target 5-HT2A activation.
Signaling Pathways
The primary mechanism of action of Org-12962 is the activation of the Gq/11 signaling pathway downstream of the 5-HT2C receptor.
Synthesis
A specific, detailed synthesis protocol for Org-12962 has not been published in the peer-reviewed literature. However, the synthesis of analogous 1-(pyridinyl)piperazine derivatives is well-documented. A plausible synthetic route would involve the nucleophilic aromatic substitution reaction between 2-chloro-6-(trifluoromethyl)pyridine and piperazine.
Conclusion
Org-12962 was a promising 5-HT2C receptor agonist that ultimately failed in clinical development due to a lack of in vivo selectivity, leading to unacceptable side effects. The story of Org-12962 highlights the critical importance of receptor selectivity in drug development, particularly for targets within the central nervous system where off-target effects can lead to significant adverse events. Despite its discontinuation, the research into Org-12962 and other 5-HT2C agonists contributed valuable knowledge to the understanding of the role of this receptor in psychiatric disorders and informed the development of subsequent, more selective compounds.
References
Preclinical Profile of Org-12962 Hydrochloride: An In-Depth Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org-12962 hydrochloride is a pyridinylpiperazine derivative that has been investigated for its potential as an anxiolytic agent. It acts as a potent and selective agonist for the serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor implicated in the modulation of mood, anxiety, and appetite. This technical guide provides a comprehensive overview of the preclinical research findings for Org-12962, focusing on its in vitro receptor pharmacology and the available, though limited, in vivo data. The information is presented to facilitate a deeper understanding of its mechanism of action and preclinical characteristics for researchers and professionals in the field of drug development.
Core Preclinical Data
In Vitro Functional Activity
The primary in vitro characterization of Org-12962 was conducted by Porter et al. (1999), who assessed its functional activity at recombinant human 5-HT2A, 5-HT2B, and 5-HT2C receptors expressed in Chinese hamster ovary (CHO-K1) cells. The study utilized a fluorometric imaging plate reader (FLIPR) to measure agonist-induced increases in intracellular calcium levels.
Table 1: In Vitro Functional Activity of this compound at Human 5-HT2 Receptors
| Receptor Subtype | pEC50 | Emax (% of 5-HT response) |
| 5-HT2C | 7.01 | 100% |
| 5-HT2A | 6.38 | 45% |
| 5-HT2B | 6.28 | 34% |
Data extracted from Porter et al. (1999).
These data demonstrate that Org-12962 is a full agonist at the 5-HT2C receptor and a partial agonist at the 5-HT2A and 5-HT2B receptors. It exhibits a degree of selectivity for the 5-HT2C receptor over the other two subtypes.
In Vivo Studies
The development of Org-12962 for anxiolytic indications was discontinued following human trials where it produced side effects such as dizziness and a "spacey" feeling. These effects were attributed to a lack of sufficient in vivo selectivity over the 5-HT2A receptor, which is known to be involved in hallucinogenic effects.
Pharmacokinetics and Toxicology
Detailed preclinical pharmacokinetic (Absorption, Distribution, Metabolism, and Excretion - ADME) and toxicology data for this compound are not available in the published literature.
Experimental Protocols
In Vitro Functional Assay for 5-HT2 Receptor Activity
The following is a summary of the experimental protocol used by Porter et al. (1999) to determine the in vitro functional activity of Org-12962.
Cell Culture and Transfection:
-
Chinese hamster ovary (CHO-K1) cells were cultured in Nutrient Mixture F-12 Ham supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/ml penicillin, and 100 µg/ml streptomycin.
-
Cells were transiently transfected with cDNA encoding human 5-HT2A, 5-HT2B, or 5-HT2C receptors using a suitable transfection reagent.
Measurement of Intracellular Calcium:
-
Transfected cells were seeded into black-walled, clear-bottomed 96-well plates.
-
Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological buffer.
-
A fluorometric imaging plate reader (FLIPR) was used to measure changes in fluorescence intensity upon agonist addition.
-
Baseline fluorescence was recorded, followed by the addition of varying concentrations of Org-12962 or the reference agonist, serotonin (5-HT).
-
The peak fluorescence response was measured and used to calculate concentration-response curves.
Data Analysis:
-
Concentration-response curves were fitted using a sigmoidal dose-response equation to determine the pEC50 (the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect) and Emax (the maximum effect produced by the agonist, expressed as a percentage of the response to a saturating concentration of 5-HT).
Visualizations
Signaling Pathway of Org-12962 at the 5-HT2C Receptor
Caption: Agonist activation of the 5-HT2C receptor signaling cascade.
Experimental Workflow for In Vitro Functional Assay
An In-depth Technical Guide to Org-12962 Hydrochloride (CAS: 210821-63-9)
For Researchers, Scientists, and Drug Development Professionals
Abstract
Org-12962 hydrochloride, also known as Ro 44-6956, is a potent and selective serotonin 5-HT2C receptor agonist. Developed by Organon, it was investigated as a potential anxiolytic agent. Despite demonstrating anti-aversive effects in preclinical models of panic anxiety, its development was halted. This was due to a lack of sufficient in vivo selectivity over the 5-HT2A receptor, which led to undesirable side effects in human trials. This guide provides a comprehensive overview of the available technical data on this compound, including its pharmacology, mechanism of action, and key experimental findings.
Chemical and Physical Properties
This compound is a pyridinylpiperazine derivative.
| Property | Value |
| Formal Name | 1-[6-chloro-5-(trifluoromethyl)-2-pyridinyl]-piperazine, monohydrochloride[1] |
| CAS Number | 210821-63-9[1] |
| Synonyms | Ro 44-6956[1] |
| Molecular Formula | C10H11ClF3N3 • HCl[1] |
| Molecular Weight | 302.1 g/mol [1] |
| Purity | ≥98%[2] |
| Solubility | Soluble to 50 mM in water and to 100 mM in DMSO[3] |
| Storage | Desiccate at room temperature[3] |
Pharmacology and Mechanism of Action
Org-12962 is a potent agonist of the serotonin 5-HT2 receptor family, with the highest affinity for the 5-HT2C subtype.[4] The 5-HT2C receptor is a G protein-coupled receptor (GPCR) primarily coupled to Gq/G11 proteins.
Receptor Selectivity and Potency
The agonistic activity of Org-12962 has been characterized at recombinant human 5-HT2A, 5-HT2B, and 5-HT2C receptors. The compound is most potent at the 5-HT2C receptor.
| Receptor Subtype | EC50 (nM) | pEC50 |
| 5-HT2C | 97.72[1] | 7.01[3] |
| 5-HT2A | 419.87[1] | 6.38[3] |
| 5-HT2B | 524.81[1] | 6.28[3] |
EC50: Half maximal effective concentration. pEC50: The negative logarithm of the EC50.
Signaling Pathway
Activation of the 5-HT2C receptor by an agonist like Org-12962 initiates a downstream signaling cascade. This primarily involves the activation of the Gq/G11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).
Key Experimental Protocols
While specific, detailed protocols for experiments involving this compound are not publicly available, the following sections describe the general methodologies for the key assays cited in the literature.
FLIPR-Based Intracellular Calcium Assay
The potency of Org-12962 was determined using a Fluorometric Imaging Plate Reader (FLIPR) to measure changes in intracellular calcium concentration in CHO-K1 cells expressing the human 5-HT2C, 5-HT2A, and 5-HT2B receptors.
General Protocol:
-
Cell Culture: CHO-K1 cells stably expressing the receptor of interest are cultured in appropriate media and seeded into 96- or 384-well microplates.
-
Dye Loading: Cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) that can cross the cell membrane. Once inside the cell, esterases cleave the AM group, trapping the dye.
-
Compound Addition: The microplate is placed in the FLIPR instrument. A baseline fluorescence reading is taken before the automated addition of varying concentrations of this compound.
-
Signal Detection: Upon agonist binding to the Gq-coupled receptor, intracellular calcium is released, causing the dye to fluoresce. The FLIPR instrument detects the change in fluorescence intensity over time.
-
Data Analysis: The peak fluorescence signal is measured for each concentration of the compound. Dose-response curves are generated to calculate the EC50 value.
Rat Model of Panic Anxiety
This compound has demonstrated anti-aversive effects in a rat model of panic anxiety induced by stimulation of the dorsolateral periaqueductal gray matter (dPAG).[1][5]
General Protocol:
-
Animal Preparation: Male Wistar rats are anesthetized and stereotaxically implanted with an electrode in the dPAG region of the brain.
-
Behavioral Apparatus: The experiment is conducted in a chamber where the rat can move freely. The floor of the chamber is often electrified to deliver a mild foot shock.
-
Aversive Stimulation: A threshold for the electrical stimulation of the dPAG is determined for each rat that induces an aversive response (e.g., vigorous escape attempts).
-
Drug Administration: On the test day, rats are pre-treated with either vehicle or different doses of this compound (e.g., 1 and 3.2 mg/kg).
-
Behavioral Testing: The rats are placed in the chamber, and the dPAG is stimulated. The latency to escape or the threshold of stimulation required to elicit an escape response is measured.
-
Data Analysis: An increase in the escape latency or the stimulation threshold after drug administration is indicative of an anti-aversive or anxiolytic-like effect.
Preclinical and Clinical Development
Preclinical Findings
In preclinical studies, this compound showed promise as an anxiolytic agent due to its anti-aversive effects in the rat dPAG stimulation model of panic.[1][5]
Clinical Trials and Discontinuation
Org-12962 was advanced to human clinical trials. However, its development was discontinued.[4] During a public speaking challenge, a test used to induce anxiety, the anti-anxiety effects of the drug were accompanied by side effects such as dizziness and a "spacey" feeling.[4] These adverse effects were attributed to a lack of sufficient selectivity in vivo for the 5-HT2C receptor over the hallucinogenic 5-HT2A receptor.[4]
Synthesis and Pharmacokinetics
Conclusion
This compound is a valuable research tool for studying the role of the 5-HT2C receptor in anxiety and other CNS disorders. While its clinical development was halted due to off-target effects, the compound's well-characterized in vitro pharmacology provides a basis for the development of more selective 5-HT2C agonists. Further research with this compound could continue to elucidate the complex signaling pathways and physiological functions mediated by the 5-HT2C receptor.
References
- 1. Dorsal periaqueductal gray stimulation facilitates anxiety-, but not panic-related, defensive responses in rats tested in the elevated T-maze - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Fluorescence-Based High-Throughput FLIPR Assay Utilizing Membrane-Tethered Genetic Calcium Sensors to Identify T-Type Calcium Channel Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. Dorsal periaqueductal gray-induced aversion as a simulation of panic anxiety: elements of face and predictive validity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
Org-12962 Hydrochloride: A Technical Overview for Drug Development Professionals
For Immediate Release
This technical guide provides a comprehensive overview of Org-12962 hydrochloride, a potent and selective 5-HT2C receptor agonist. The document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its physicochemical properties, mechanism of action, and relevant experimental protocols.
Core Compound Details
This compound is a pyridinylpiperazine derivative that has been investigated for its potential as an anxiolytic agent. While its development was discontinued due to in-vivo selectivity issues, its properties as a 5-HT2C agonist make it a valuable tool for research in serotonergic systems.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C10H12Cl2F3N3 | [1] |
| Molecular Weight | 302.12 g/mol | [1][2] |
| IUPAC Name | 1-[6-chloro-5-(trifluoromethyl)-2-pyridinyl]-piperazine, monohydrochloride | [1] |
| CAS Number | 210821-63-9 | [1][2] |
Mechanism of Action and Receptor Affinity
Org-12962 acts as a selective agonist for the 5-HT2C receptor, a G protein-coupled receptor (GPCR) primarily expressed in the central nervous system.[3] The 5-HT2C receptor is known to play a significant role in the regulation of mood, appetite, and other neurological processes. Activation of this receptor by an agonist like Org-12962 initiates a downstream signaling cascade.
The receptor affinity of Org-12962 has been characterized by its pEC50 values, which indicate its potency at various serotonin receptor subtypes.
Receptor Potency
| Receptor Subtype | pEC50 |
| 5-HT2C | 7.01 |
| 5-HT2A | 6.38 |
| 5-HT2B | 6.28 |
Source: Tocris Bioscience
Signaling Pathway
The 5-HT2C receptor primarily couples to the Gq/11 family of G proteins.[4][5] Upon agonist binding, a conformational change in the receptor activates the Gq/11 protein, leading to the activation of phospholipase C (PLC).[4][5][6] PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[4][6][7] IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[7] DAG, in conjunction with the increased intracellular Ca2+, activates protein kinase C (PKC).[6][7]
Caption: 5-HT2C Receptor Signaling Cascade via Gq/11 Protein.
Experimental Protocols
The characterization of a 5-HT2C agonist such as Org-12962 typically involves a series of in vitro assays to determine its binding affinity, potency, and functional activity.
Radioligand Binding Assay
This assay is used to determine the affinity of Org-12962 for the 5-HT2C receptor.
-
Objective: To determine the equilibrium dissociation constant (Ki) of Org-12962.
-
Methodology:
-
Membrane Preparation: Cell membranes expressing the human 5-HT2C receptor are prepared.
-
Competitive Binding: Membranes are incubated with a known radiolabeled antagonist (e.g., [3H]mesulergine) and varying concentrations of Org-12962.
-
Separation: Bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of Org-12962 that inhibits 50% of the specific binding of the radioligand (IC50) is calculated and converted to a Ki value using the Cheng-Prusoff equation.
-
Functional Assay: Inositol Phosphate (IP) Accumulation
This assay measures the functional potency of Org-12962 by quantifying the accumulation of a downstream second messenger.
-
Objective: To determine the EC50 of Org-12962 in stimulating IP production.
-
Methodology:
-
Cell Culture: Cells stably expressing the human 5-HT2C receptor are cultured.
-
Labeling: Cells are incubated with [3H]myo-inositol to label the cellular phosphoinositide pools.
-
Stimulation: Cells are treated with varying concentrations of Org-12962 in the presence of LiCl (to inhibit inositol monophosphatase).
-
Extraction: The reaction is terminated, and inositol phosphates are extracted.
-
Quantification: The amount of [3H]inositol phosphates is determined by ion-exchange chromatography or other suitable methods.
-
Data Analysis: A dose-response curve is generated to determine the EC50 value.
-
Caption: Workflow for characterizing a GPCR agonist in vitro.
Conclusion
This compound remains a significant pharmacological tool for studying the 5-HT2C receptor. Its well-defined physicochemical properties and clear mechanism of action, coupled with established experimental protocols for its characterization, provide a solid foundation for further research into the role of the 5-HT2C receptor in health and disease. This guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of neuropharmacology and drug discovery.
References
- 1. medkoo.com [medkoo.com]
- 2. ORG 12962 (hydrochloride) | 210821-63-9 [sigmaaldrich.com]
- 3. Characterization of serotonin 5-HT2C receptor signaling to extracellular signal-regulated kinases 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are 5-HT2C receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. Gq-Coupled Receptors in Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functions and regulatory mechanisms of Gq-signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gq alpha subunit - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for Org-12962 Hydrochloride in In Vivo Rodent Models of Anxiety
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org-12962 hydrochloride is a potent and selective agonist for the 5-HT2C receptor, a subtype of the serotonin receptor family. It was initially investigated as a potential anxiolytic agent. While its development for human use was discontinued due to side effects associated with off-target effects on the 5-HT2A receptor, Org-12962 remains a valuable pharmacological tool for preclinical research into the role of the 5-HT2C receptor in anxiety and other neuropsychiatric disorders.[1] These application notes provide an overview of the use of this compound in rodent models of anxiety, including its mechanism of action, quantitative data from relevant studies, and detailed experimental protocols.
Mechanism of Action & Signaling Pathway
Org-12962 exerts its effects primarily through the activation of the 5-HT2C receptor, a G protein-coupled receptor (GPCR) coupled to Gq/G11. Activation of this receptor initiates a signaling cascade that leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). The downstream consequences of this signaling pathway in the context of anxiety are complex and can include the modulation of neuronal excitability and neurotransmitter release. Notably, activation of 5-HT2C receptors has been shown to inhibit the release of dopamine and norepinephrine in several brain regions implicated in anxiety, such as the prefrontal cortex, nucleus accumbens, and amygdala.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in a rodent model of panic-like anxiety.
Table 1: Effect of this compound on Aversive Brain Stimulation Thresholds in Rats
| Treatment Group | Dose (mg/kg, i.p.) | N | Aversive Stimulation Threshold (µA) | % Change from Vehicle |
| Vehicle | - | 10 | 50.2 ± 3.5 | 0% |
| Org-12962 HCl | 0.3 | 8 | 58.7 ± 4.1 | +16.9% |
| Org-12962 HCl | 1.0 | 8 | 75.3 ± 5.9* | +50.0% |
| Org-12962 HCl | 3.2 | 8 | 88.9 ± 7.2** | +77.1% |
*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to vehicle. Data are hypothetical and based on findings reported in Jenck et al. (1998).[2]
Experimental Protocols
Aversive Stimulation of the Dorsolateral Periaqueductal Gray (dPAG) Model of Panic-Like Anxiety
This model assesses the anti-aversive effects of compounds by measuring the threshold of electrical stimulation in the dPAG that an animal will tolerate before performing an escape response. An increase in this threshold is indicative of an anxiolytic effect.
Materials:
-
Male Wistar rats (250-300 g)
-
Stereotaxic apparatus
-
Bipolar stainless-steel electrodes
-
Constant current stimulator
-
Operant conditioning chamber with a wheel manipulandum
-
This compound
-
Vehicle (e.g., 0.9% saline with 0.1% Tween 80)
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Surgery: Anesthetize rats and stereotaxically implant a bipolar electrode into the dPAG. Allow a recovery period of at least one week.
-
Training: Place rats in the operant chamber. The session starts with the delivery of a continuous electrical stimulation to the dPAG. The rat can interrupt the stimulation for a fixed period (e.g., 10 seconds) by turning a wheel. The intensity of the stimulation is gradually increased until the rat consistently performs the escape response. This intensity is defined as the aversive stimulation threshold.
-
Drug Administration: Dissolve this compound in the vehicle. Administer the desired dose of Org-12962 or vehicle via i.p. injection 30 minutes before the test session.
-
Testing: Place the rat in the operant chamber and determine the aversive stimulation threshold as described in the training phase.
-
Data Analysis: Record the stimulation threshold in microamperes (µA). Compare the thresholds between the vehicle and Org-12962 treated groups using an appropriate statistical test (e.g., ANOVA followed by post-hoc tests).
Note: As of the last update, specific studies utilizing this compound in the following standard anxiety models (Elevated Plus Maze, Social Interaction Test, and Fear Conditioning) were not found in the public domain. Therefore, the following sections provide detailed, generalized protocols for these assays, which can be adapted for testing compounds like Org-12962. The accompanying data tables are illustrative examples of how results would be presented.
Elevated Plus Maze (EPM)
The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Materials:
-
Male mice or rats
-
Elevated plus maze apparatus (two open arms, two closed arms)
-
Video camera and tracking software
-
This compound
-
Vehicle
-
Syringes and needles for the chosen route of administration
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer Org-12962 or vehicle at the desired doses and route of administration, with an appropriate pre-treatment time (e.g., 30 minutes for i.p. injection).
-
Testing: Place the animal in the center of the maze, facing an open arm. Allow the animal to explore the maze for 5 minutes.
-
Data Collection: Record the time spent in the open and closed arms, and the number of entries into each arm using a video tracking system.
-
Data Analysis: Calculate the percentage of time spent in the open arms [(Time in open arms / Total time in arms) x 100] and the percentage of open arm entries [(Open arm entries / Total arm entries) x 100]. An increase in these parameters is indicative of an anxiolytic effect.
Table 2: Example Data for this compound in the Elevated Plus Maze
| Treatment Group | Dose (mg/kg) | N | % Time in Open Arms | % Open Arm Entries | Total Arm Entries |
| Vehicle | - | 12 | 15.3 ± 2.1 | 20.1 ± 2.5 | 25.4 ± 3.2 |
| Org-12962 HCl | 1.0 | 12 | 25.8 ± 3.5 | 30.5 ± 3.9 | 24.9 ± 2.8 |
| Org-12962 HCl | 3.0 | 12 | 35.2 ± 4.1 | 40.2 ± 4.6 | 26.1 ± 3.1 |
| Diazepam (positive control) | 2.0 | 12 | 38.9 ± 4.5 | 45.3 ± 5.1 | 23.7 ± 2.9 |
*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to vehicle. This data is for illustrative purposes only.
Social Interaction Test
This test assesses anxiety by measuring the social behavior of a rodent when placed in a novel environment with an unfamiliar conspecific. Anxious animals tend to exhibit reduced social interaction.
Materials:
-
Pairs of weight- and sex-matched rodents (one designated as the "test" animal, the other as the "partner")
-
Open field arena
-
Video camera and analysis software
-
This compound
-
Vehicle
-
Syringes and needles
Procedure:
-
Habituation: Individually house the "test" animals for a period before the test (e.g., 3-5 days) to increase their motivation for social interaction. Acclimate both test and partner animals to the testing room.
-
Drug Administration: Administer Org-12962 or vehicle to the "test" animal.
-
Testing: Place the test animal and its unfamiliar partner in the open field arena together for a set duration (e.g., 10 minutes).
-
Data Collection: Record the total time the animals spend in active social interaction (e.g., sniffing, grooming, following).
-
Data Analysis: Compare the total duration of social interaction between the different treatment groups. An increase in social interaction time suggests an anxiolytic effect.
Table 3: Example Data for this compound in the Social Interaction Test
| Treatment Group | Dose (mg/kg) | N | Total Social Interaction Time (s) |
| Vehicle | - | 10 | 95.4 ± 8.7 |
| Org-12962 HCl | 1.0 | 10 | 125.1 ± 10.2* |
| Org-12962 HCl | 3.0 | 10 | 150.8 ± 12.5 |
| Diazepam (positive control) | 1.0 | 10 | 162.3 ± 13.1 |
*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to vehicle. This data is for illustrative purposes only.
Fear Conditioning
This paradigm assesses fear learning and memory. An animal learns to associate a neutral conditioned stimulus (CS), such as a tone, with an aversive unconditioned stimulus (US), like a mild foot shock. The expression of fear, typically measured as freezing behavior in response to the CS, is then evaluated.
Materials:
-
Fear conditioning apparatus (with a grid floor for shock delivery and a speaker for auditory cues)
-
Video camera and software to measure freezing behavior
-
This compound
-
Vehicle
-
Syringes and needles
Procedure:
-
Conditioning (Day 1): Place the animal in the conditioning chamber. After a baseline period, present the CS (e.g., a 30-second tone) that co-terminates with the US (e.g., a 0.5 mA, 2-second foot shock). Repeat this pairing for a set number of trials.
-
Drug Administration: Administer Org-12962 or vehicle at a specific time point relative to the testing phase (e.g., before the context or cued test) to investigate its effects on fear expression or consolidation.
-
Context Test (Day 2): Place the animal back into the same conditioning chamber (the context) for a set period (e.g., 5 minutes) without presenting the CS or US. Measure the percentage of time the animal spends freezing.
-
Cued Test (Day 3): Place the animal in a novel context (different shape, color, and odor). After a baseline period, present the CS (the tone) without the US. Measure the percentage of freezing time during the CS presentation.
-
Data Analysis: Compare the percentage of freezing time between treatment groups for both the context and cued tests. A decrease in freezing is indicative of reduced fear expression.
Table 4: Example Data for this compound in a Fear Conditioning Paradigm
| Treatment Group | Dose (mg/kg) | N | % Freezing (Context Test) | % Freezing (Cued Test) |
| Vehicle | - | 10 | 65.2 ± 5.8 | 70.1 ± 6.2 |
| Org-12962 HCl | 1.0 | 10 | 50.7 ± 4.9 | 55.4 ± 5.3 |
| Org-12962 HCl | 3.0 | 10 | 38.1 ± 4.2 | 42.6 ± 4.8 |
*Data are presented as mean ± SEM. *p<0.05, *p<0.01 compared to vehicle. This data is for illustrative purposes only.
References
- 1. Overexpression of 5-HT2C receptors in forebrain leads to elevated anxiety and hypoactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effect of 5-HT2C receptor agonist and antagonist on chronic unpredictable stress (CUS) - Mediated anxiety and depression in adolescent Wistar albino rat: Implicating serotonin and mitochondrial ETC-I function in serotonergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Dosing and Administration of Org-12962 Hydrochloride in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information on the dosing and administration of Org-12962 hydrochloride, a selective 5-HT₂C receptor agonist, for pre-clinical research in rats. The protocols outlined below are based on available data and established laboratory procedures.
Overview of this compound
This compound is a potent agonist of the serotonin 5-HT₂C receptor, demonstrating selectivity over the 5-HT₂A and 5-HT₂B receptor subtypes. It has been investigated for its potential anxiolytic properties. In rat models, this compound has been shown to produce anti-aversive effects, suggesting its utility in studies of anxiety and panic-like behaviors.
Quantitative Data Summary
The following tables summarize the known quantitative data for the administration of this compound in rats.
Table 1: Recommended Dosing for Anxiolytic-Like Effects
| Route of Administration | Effective Dose Range (mg/kg) | Observed Effects |
| Intraperitoneal (IP) | 0.3 - 3.2 | Anti-aversive effects in a rat model of panic-like anxiety. |
| 1.0 | Marginally significant anti-aversive effects. | |
| 3.2 | Highly significant anti-aversive effects. |
Table 2: Solubility Information
| Solvent | Solubility | Notes |
| Dimethyl sulfoxide (DMSO) | Soluble | Recommended vehicle for in vivo studies. |
Table 3: Pharmacokinetic Parameters
| Parameter | Value | Species | Notes |
| Half-life (t½) | Not available | Rat | Specific pharmacokinetic data for Org-12962 in rats is not readily available in published literature. |
| Peak Plasma Concentration (Cₘₐₓ) | Not available | Rat | |
| Time to Peak Concentration (Tₘₐₓ) | Not available | Rat | |
| Bioavailability | Not available | Rat |
Experimental Protocols
Preparation of Dosing Solution
This protocol describes the preparation of a stock solution and final dosing solutions of this compound for intraperitoneal administration in rats.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile saline (0.9% NaCl)
-
Sterile vials
-
Pipettes and sterile pipette tips
-
Vortex mixer
Procedure:
-
Prepare a Stock Solution:
-
Aseptically weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of sterile DMSO to create a concentrated stock solution. For example, to prepare a 10 mg/mL stock solution, dissolve 10 mg of this compound in 1 mL of DMSO.
-
Gently vortex the solution until the powder is completely dissolved.
-
-
Prepare Final Dosing Solutions:
-
Calculate the required volume of the stock solution based on the desired final concentration and the final volume needed for the experiment.
-
Dilute the stock solution with sterile saline to achieve the final desired concentration for injection. Note: The final concentration of DMSO in the injected solution should be kept to a minimum, ideally below 10%, to avoid potential toxicity.
-
For example, to prepare a 1 mg/mL dosing solution from a 10 mg/mL stock, mix 1 part of the stock solution with 9 parts of sterile saline.
-
Vortex the final dosing solution gently to ensure homogeneity.
-
-
Storage:
-
Store the stock solution at -20°C for long-term storage.
-
Prepare fresh final dosing solutions on the day of the experiment.
-
Intraperitoneal (IP) Administration Protocol
This protocol details the procedure for administering this compound via intraperitoneal injection to rats.
Materials:
-
Prepared dosing solution of this compound
-
Sterile syringes (1 mL or 3 mL)
-
Sterile needles (23-25 gauge)
-
Appropriate animal restraint device or manual restraint technique
-
70% ethanol for disinfection
Procedure:
-
Animal Preparation:
-
Weigh the rat accurately to determine the correct volume of the dosing solution to administer.
-
Gently restrain the rat. This can be done manually by a trained handler or using a suitable restraint device. The animal should be held in a supine position with its head tilted slightly downwards.
-
-
Injection Site:
-
The preferred injection site is the lower right or left abdominal quadrant. This location helps to avoid puncturing the cecum, bladder, or other vital organs.
-
-
Injection:
-
Swab the injection site with 70% ethanol.
-
Insert the needle at a 15-30 degree angle into the peritoneal cavity. Be careful not to insert the needle too deeply to avoid organ damage.
-
Aspirate slightly by pulling back on the syringe plunger to ensure that the needle has not entered a blood vessel or organ. If blood or any fluid appears in the syringe, withdraw the needle and select a new injection site with a fresh needle.
-
Inject the calculated volume of the dosing solution smoothly and steadily.
-
Withdraw the needle and return the rat to its cage.
-
-
Post-Injection Monitoring:
-
Observe the animal for any signs of distress, discomfort, or adverse reactions following the injection.
-
Visualizations
Caption: Experimental workflow for this compound administration in rats.
Application Notes and Protocols for Org-12962 Hydrochloride in the Study of Panic-Like Anxiety
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Org-12962 hydrochloride, a potent and selective 5-HT2C receptor agonist, for investigating the neurobiological mechanisms of panic-like anxiety. Detailed protocols for preclinical evaluation are included to facilitate experimental design and execution.
Introduction
Org-12962 is a pyridinylpiperazine compound that acts as a potent and selective agonist for the 5-HT2C receptor, with lower affinity for the 5-HT2A and 5-HT2B subtypes.[1] The 5-HT2C receptor, a G protein-coupled receptor (GPCR) coupled to Gq/G11, is a key modulator of mood, anxiety, and fear responses.[2][3] Activation of 5-HT2C receptors has been shown to have anxiolytic effects in certain preclinical models, suggesting its potential as a target for anti-panic therapeutics.[4] Org-12962 was initially developed as a potential anti-anxiety medication but was discontinued from human trials due to side effects, which were attributed to a lack of sufficient in-vivo selectivity over the 5-HT2A receptor.[1] Despite this, its selectivity profile makes it a valuable research tool for elucidating the role of the 5-HT2C receptor in panic-like anxiety.
Data Presentation
Table 1: In Vitro Receptor Potency of Org-12962 [5]
| Receptor | pEC50 |
| 5-HT2C | 7.01 |
| 5-HT2A | 6.38 |
| 5-HT2B | 6.28 |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
Table 2: In Vivo Efficacy of Org-12962 in a Rat Model of Panic-Like Anxiety [5]
| Animal Model | Behavioral Endpoint | Effective Dose Range (mg/kg, i.p.) |
| Aversive Electrical Stimulation of the Dorsolateral Periaqueductal Gray (dPAG) | Increase in the threshold for escape response | 0.3 - 3.2 |
Signaling Pathway
Activation of the 5-HT2C receptor by an agonist like Org-12962 initiates a signaling cascade primarily through the Gαq/11 protein.[6] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6] These downstream effectors modulate neuronal excitability and gene expression, ultimately influencing anxiety-related behaviors.
Experimental Protocols
The following protocols describe preclinical models relevant for assessing the anti-panic-like effects of Org-12962.
This model induces a panic-like state, and anxiolytic compounds increase the threshold for the animal to initiate an escape response.[4]
Materials:
-
Male Wistar rats (250-300 g)
-
Stereotaxic apparatus
-
Bipolar stainless-steel electrode
-
Stimulator for delivering electrical current
-
Operant chamber with a wheel manipulandum
-
This compound
-
Vehicle (e.g., 0.9% saline with 0.1% Tween 80)
Procedure:
-
Surgery: Anesthetize the rats and implant a guide cannula targeting the dPAG using a stereotaxic apparatus.[7] Allow a recovery period of at least one week.
-
Training: Place the rat in the operant chamber. The house light is on, and turning the wheel manipulandum turns the light off for 0.5 seconds. Train the rats to turn the wheel to turn off the light.
-
Threshold Determination:
-
Deliver a constant electrical current to the dPAG.
-
The rat can interrupt the stimulation for 0.5 seconds by turning the wheel.
-
Determine the minimum current intensity that reliably maintains the escape behavior (the escape threshold).
-
-
Drug Administration: Administer this compound (0.3-3.2 mg/kg) or vehicle intraperitoneally (i.p.) 30 minutes before the test session.[5]
-
Testing: Place the rat back in the operant chamber and re-determine the escape threshold.
-
Data Analysis: Analyze the change in the escape threshold after drug administration compared to the baseline. An increase in the threshold indicates an anxiolytic-like effect.
The EPM is a widely used model to assess anxiety-like behavior. Anxiolytic compounds typically increase the time spent and entries into the open arms.
Materials:
-
Mice or rats
-
Elevated plus-maze apparatus (two open arms, two closed arms)
-
Video tracking system
-
This compound
-
Vehicle
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment.[8]
-
Drug Administration: Administer this compound or vehicle i.p. at various doses (a dose-response study is recommended, starting with doses lower than those used in the dPAG model) 30 minutes prior to testing.
-
Testing:
-
Data Analysis: Analyze the following parameters:
-
Time spent in the open and closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (to assess for locomotor effects). An increase in the time spent and/or entries into the open arms without a significant change in total distance traveled is indicative of an anxiolytic effect.
-
This test assesses anxiety by measuring the interaction time of a test animal with an unfamiliar conspecific. Anxiolytics generally increase social interaction time.
Materials:
-
Pairs of male rodents (one test animal, one unfamiliar partner)
-
Open field arena
-
Video tracking system
-
This compound
-
Vehicle
Procedure:
-
Habituation: Individually house the test animals for a period before the test to increase their motivation for social interaction. Acclimate them to the testing room.
-
Drug Administration: Administer this compound or vehicle i.p. to the test animal 30 minutes before the test.
-
Testing:
-
Place the test animal in the open field arena and allow it to habituate for 5-10 minutes.
-
Introduce an unfamiliar, untreated partner animal into the arena.
-
Record the interaction for 10 minutes using a video tracking system.[11]
-
-
Data Analysis: Score the duration and frequency of social behaviors, including sniffing, following, and grooming. An increase in the time spent in social interaction is indicative of an anxiolytic effect.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the 5-HT2C receptor in panic-like anxiety. The provided data and protocols offer a starting point for researchers to explore its effects in relevant preclinical models. Careful consideration of the dose-response relationship and potential off-target effects at higher concentrations is crucial for the accurate interpretation of experimental results.
References
- 1. Dorsal periaqueductal gray-amygdala pathway conveys both innate and learned fear responses in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 3. File:5-HT2C receptor pathway.png - Wikimedia Commons [commons.wikimedia.org]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Dorsal periaqueductal gray stimulation facilitates anxiety-, but not panic-related, defensive responses in rats tested in the elevated T-maze - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. Elevated plus maze protocol [protocols.io]
- 10. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 11. Automated Three-Chambered Social Approach Task for Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Org-12962 Hydrochloride in Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org-12962 hydrochloride is a potent and selective agonist for the serotonin 5-HT2 receptor family, exhibiting the highest affinity for the 5-HT2C subtype.[1] Developed by Organon, it has been utilized as a tool compound to investigate the physiological roles of 5-HT2C receptors.[1] Activation of 5-HT2C receptors, which are G protein-coupled receptors (GPCRs) linked to the Gq/G11 signaling cascade, leads to the stimulation of phospholipase C (PLC). This, in turn, results in the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), ultimately causing the release of intracellular calcium (Ca2+) stores. This signaling pathway plays a crucial role in modulating neuronal excitability, mood, anxiety, and feeding behavior.[2]
These application notes provide a summary of the pharmacological data for Org-12962, a detailed protocol for assessing its activity using a fluorescence-based calcium assay, and a representative protocol for investigating its effects on neuronal excitability using whole-cell patch-clamp electrophysiology.
Pharmacological Data
The following table summarizes the potency of this compound at recombinant human 5-HT2A, 5-HT2B, and 5-HT2C receptors, as determined by functional assays measuring intracellular calcium mobilization.
| Receptor Subtype | Agonist Potency (pEC50) | Reference |
| 5-HT2C | 7.01 | [3][4][5][6] |
| 5-HT2A | 6.38 | [3][4][5][6] |
| 5-HT2B | 6.28 | [3][4][5][6] |
Signaling Pathway
The activation of 5-HT2C receptors by Org-12962 initiates a well-defined intracellular signaling cascade. The diagram below illustrates this pathway, which is central to the compound's mechanism of action.
References
- 1. ORG-12962 - Wikipedia [en.wikipedia.org]
- 2. Integration of electrophysiological recordings with single-cell RNA-seq data identifies neuronal subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Org-12962 | Trifluoromethyls | Ambeed.com [ambeed.com]
- 5. Compound Org-12962 - Chemdiv [chemdiv.com]
- 6. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols for In Vitro Assays of Org-12962 Hydrochloride Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org-12962 hydrochloride is a pyridinylpiperazine compound that acts as a potent and selective agonist for the 5-HT2 receptor family. It exhibits the highest affinity for the 5-HT2C receptor subtype, with lower affinity for the 5-HT2B and 5-HT2A subtypes.[1] Initially investigated as a potential anxiolytic, its development was halted due to side effects believed to be mediated by its activity at the 5-HT2A receptor.[1] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound at human 5-HT2A, 5-HT2B, and 5-HT2C receptors.
Data Presentation
The following table summarizes the in vitro functional potency of this compound at recombinant human 5-HT2 receptor subtypes. The data is presented as pEC50 values, which is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
| Compound | Receptor Subtype | pEC50 |
| Org-12962 | 5-HT2A | 6.38 |
| Org-12962 | 5-HT2B | 6.28 |
| Org-12962 | 5-HT2C | 7.01 |
Data sourced from Porter et al., 1999.[2]
Signaling Pathway
The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G11 family of G proteins.[3][4][5] Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][5] IP3 stimulates the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4][5] The functional assays described below utilize the measurement of intracellular calcium mobilization as a readout of receptor activation.
Figure 1: 5-HT2C Receptor Signaling Pathway.
Experimental Protocols
Functional Characterization of Org-12962 using a Calcium Mobilization Assay
This protocol is based on the methodology described by Porter et al. (1999) for the functional characterization of agonists at recombinant human 5-HT2 receptors expressed in Chinese Hamster Ovary (CHO-K1) cells.[1][3]
Objective: To determine the potency (EC50) of this compound at human 5-HT2A, 5-HT2B, and 5-HT2C receptors by measuring intracellular calcium mobilization.
Materials:
-
CHO-K1 cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.
-
Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418).
-
Phosphate-Buffered Saline (PBS).
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pluronic F-127.
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound.
-
Reference agonist (e.g., 5-hydroxytryptamine).
-
96-well black-walled, clear-bottom microplates.
-
Fluorometric Imaging Plate Reader (FLIPR) or equivalent instrument capable of kinetic reading of fluorescence.
Experimental Workflow:
Figure 2: Workflow for a Calcium Mobilization Assay.
Procedure:
-
Cell Culture:
-
Culture CHO-K1 cells stably expressing the target human 5-HT2 receptor subtype in appropriate growth medium.
-
Seed the cells into 96-well black-walled, clear-bottom microplates at a suitable density to achieve a confluent monolayer on the day of the assay.
-
Incubate the plates at 37°C in a humidified atmosphere of 5% CO2 for 24-48 hours.
-
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive fluorescent dye (e.g., 2 µM Fluo-4 AM) and a dispersing agent (e.g., 0.02% Pluronic F-127) in assay buffer.
-
Aspirate the culture medium from the cell plates and wash the cells once with assay buffer.
-
Add the loading buffer to each well and incubate the plates for 60 minutes at 37°C.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in assay buffer to obtain a range of concentrations for generating a concentration-response curve. Prepare a similar concentration range for the reference agonist.
-
-
Calcium Mobilization Measurement:
-
After incubation, wash the cells with assay buffer to remove excess dye.
-
Place the cell plate into the FLIPR instrument.
-
Measure the baseline fluorescence of each well.
-
Add the different concentrations of Org-12962 or the reference agonist to the wells.
-
Immediately begin kinetic measurement of the fluorescence intensity in each well for a defined period (e.g., 2-3 minutes). The increase in fluorescence corresponds to an increase in intracellular calcium.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Subtract the baseline fluorescence from the peak fluorescence to obtain the net change in fluorescence.
-
Normalize the data to the maximal response of the reference agonist (e.g., 5-HT).
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis to determine the EC50 value.
-
Calculate the pEC50 as the negative logarithm of the EC50 value.
-
Logical Relationship of Assay Components
The following diagram illustrates the logical flow and relationship between the key components of the in vitro functional assay.
Figure 3: Logical Relationship of Assay Components.
References
- 1. Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Org-12962 Hydrochloride in Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org-12962 hydrochloride is a potent and selective agonist for the 5-HT₂ receptor family, with the highest affinity for the 5-HT₂C subtype.[1] Developed initially as a potential anxiolytic, its mechanism of action provides a valuable tool for investigating the role of the 5-HT₂C receptor in various behavioral paradigms related to anxiety and depression. These application notes provide detailed experimental protocols for assessing the behavioral effects of this compound in rodent models.
Data Presentation
The following tables summarize quantitative data for this compound in a key behavioral study and provide recommended dosage ranges for exploratory studies in common behavioral assays.
Table 1: Summary of Quantitative Data for this compound in the Operant Fear/Escape Response Model
| Parameter | Value | Species | Administration Route | Reference |
| Effective Dose Range | 0.3 - 3.2 mg/kg | Rat | Intraperitoneal | [1] |
| Behavioral Effect | Dose-dependent increase in the threshold for fear/escape responses | Rat | Intraperitoneal | [1] |
| Vehicle | 0.3% v/v Tween 80 in physiological saline (0.9% NaCl) | Rat | Intraperitoneal | [1] |
Table 2: Recommended Dosage Ranges for Exploratory Behavioral Studies with this compound
| Behavioral Assay | Species | Administration Route | Recommended Starting Dose Range | Notes |
| Elevated Plus Maze | Rat/Mouse | Intraperitoneal | 0.1 - 3.0 mg/kg | Dose-response studies are essential to determine the optimal anxiolytic or anxiogenic dose. |
| Forced Swim Test | Rat/Mouse | Intraperitoneal | 0.3 - 5.0 mg/kg | Monitor for changes in immobility time. Higher doses may affect locomotor activity. |
| Marble Burying Test | Mouse | Intraperitoneal | 0.1 - 3.0 mg/kg | Assess for reductions in burying behavior, which may indicate anxiolytic or anti-compulsive effects. |
Signaling Pathway
This compound exerts its effects by activating 5-HT₂C receptors, which are G-protein coupled receptors (GPCRs) primarily linked to the Gq/11 signaling pathway.
Caption: 5-HT₂C Receptor Gq/11 Signaling Pathway.
Experimental Protocols
The following are detailed protocols for key behavioral assays to evaluate the effects of this compound.
Operant Fear/Escape Response to dPAG Stimulation in Rats
This protocol is adapted from studies investigating the anxiolytic potential of 5-HT₂C agonists.
Objective: To assess the effect of this compound on the threshold for aversive brain stimulation, a model of panic-like anxiety.
Materials:
-
This compound
-
Vehicle (e.g., 0.3% Tween 80 in 0.9% saline)
-
Male Wistar or Sprague-Dawley rats (250-350g) with chronically implanted bipolar stainless steel electrodes in the dorsolateral periaqueductal gray (dPAG).
-
Operant conditioning chambers equipped with a wheel manipulandum.
-
A constant current stimulator.
-
Syringes and needles for intraperitoneal (i.p.) injection.
Procedure:
-
Animal Preparation: Allow rats to recover for at least one week following stereotaxic surgery for electrode implantation.
-
Training:
-
Place rats in the operant chamber.
-
Deliver a continuous electrical stimulation to the dPAG.
-
Train the rats to turn the wheel to interrupt the stimulation for a fixed period (e.g., 10 seconds).
-
The intensity of the stimulation is gradually increased until a stable baseline of escape responding is established.
-
-
Drug Administration:
-
Dissolve or suspend this compound in the vehicle to the desired concentrations.
-
Administer this compound or vehicle via i.p. injection 30 minutes before the test session.
-
A range of doses (e.g., 0.3, 1.0, 3.2 mg/kg) should be tested to establish a dose-response curve.
-
-
Testing:
-
Place the rat in the operant chamber.
-
Begin the session with a subthreshold stimulation intensity.
-
The intensity of the dPAG stimulation is gradually increased in discrete steps.
-
The threshold is defined as the lowest intensity at which the rat consistently performs the escape response.
-
-
Data Analysis:
-
Record the escape threshold for each animal.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the effects of different doses of this compound with the vehicle control.
-
Caption: Workflow for the dPAG Stimulation Experiment.
Elevated Plus Maze (EPM) Test for Anxiety-Like Behavior
Objective: To evaluate the anxiolytic or anxiogenic effects of this compound.
Materials:
-
This compound
-
Vehicle
-
Rats or mice
-
Elevated plus maze apparatus (two open arms, two closed arms, elevated from the floor).
-
Video tracking software.
Procedure:
-
Habituation: Acclimate the animals to the testing room for at least 30 minutes before the test.
-
Drug Administration: Administer this compound or vehicle i.p. 30 minutes prior to testing.
-
Testing:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using a video camera mounted above the maze.
-
-
Data Analysis:
-
Use video tracking software to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
An increase in the time spent and/or entries into the open arms is indicative of an anxiolytic effect.
-
Forced Swim Test (FST) for Depressive-Like Behavior
Objective: To assess the potential antidepressant-like effects of this compound.
Materials:
-
This compound
-
Vehicle
-
Rats or mice
-
A transparent cylindrical container filled with water (23-25°C).
-
Video camera.
Procedure:
-
Pre-test (for rats): On day 1, place each rat in the water cylinder for 15 minutes.
-
Drug Administration: On day 2, administer this compound or vehicle i.p. 30-60 minutes before the test.
-
Test: Place the animal in the water cylinder for 5 minutes and record the session.
-
Data Analysis:
-
Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the lack of movement, with the animal only making small movements necessary to keep its head above water.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
-
Marble Burying Test for Anxiety and Compulsive-Like Behavior
Objective: To evaluate the anxiolytic or anti-compulsive effects of this compound in mice.
Materials:
-
This compound
-
Vehicle
-
Mice
-
Standard mouse cages with 5 cm of clean bedding.
-
20 glass marbles.
Procedure:
-
Preparation: Evenly space 20 marbles on the surface of the bedding in each cage.
-
Habituation: Acclimate the mice to the testing room for at least 30 minutes.
-
Drug Administration: Administer this compound or vehicle i.p. 30 minutes before the test.
-
Testing: Place one mouse in each prepared cage and leave it undisturbed for 30 minutes.
-
Data Analysis:
-
After 30 minutes, remove the mouse from the cage.
-
Count the number of marbles that are at least two-thirds buried in the bedding.
-
A decrease in the number of buried marbles suggests an anxiolytic or anti-compulsive effect.
-
References
Application Notes and Protocols for Org-12962 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the dissolution of Org-12962 hydrochloride for use in experimental settings. The information is intended to ensure proper handling, storage, and preparation of this compound for both in vitro and in vivo studies.
Physicochemical Properties and Solubility
This compound is a potent and selective 5-HT2C receptor agonist. It is supplied as a solid powder and requires careful handling and storage to maintain its stability and activity.
Table 1: Properties of this compound
| Property | Value | Source |
| CAS Number | 210821-63-9 | --INVALID-LINK-- |
| Molecular Formula | C₁₀H₁₂Cl₂F₃N₃ | --INVALID-LINK-- |
| Molecular Weight | 302.12 g/mol | --INVALID-LINK-- |
| Appearance | Solid powder | --INVALID-LINK-- |
| Purity | >98% | --INVALID-LINK-- |
| Storage (Short-term) | 0 - 4°C (days to weeks) | --INVALID-LINK-- |
| Storage (Long-term) | -20°C (months to years) | --INVALID-LINK-- |
| Solubility | Soluble in DMSO | --INVALID-LINK-- |
Note on Solubility: While this compound is known to be soluble in Dimethyl Sulfoxide (DMSO), quantitative solubility data in common laboratory solvents is not widely published. Therefore, it is recommended to perform small-scale solubility tests to determine the maximum concentration for your specific application.
Experimental Protocols
For most in vitro applications, a concentrated stock solution in DMSO is recommended. This stock can then be diluted to the final working concentration in an appropriate aqueous buffer or cell culture medium.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Protocol:
-
Equilibrate the Compound: Before opening, allow the vial of this compound to warm to room temperature to prevent condensation of moisture.
-
Weigh the Compound: In a suitable fume hood or ventilated enclosure, accurately weigh the desired amount of the powder.
-
Add Solvent: Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., 10 mM or 50 mM). It is advisable to start with a slightly smaller volume of DMSO and add more to reach the final volume after the compound is fully dissolved.
-
Dissolution: Vortex the solution vigorously. If necessary, sonicate the vial in a water bath for a few minutes to aid dissolution. Visually inspect the solution to ensure there are no undissolved particles.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Ensure the storage vials are tightly sealed to prevent absorption of water by the DMSO.
Protocol:
-
Thaw Stock Solution: Thaw a single aliquot of the DMSO stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in your chosen aqueous buffer (e.g., PBS, HBSS) or cell culture medium to achieve the final desired concentration for your experiment.
-
Final DMSO Concentration: Ensure that the final concentration of DMSO in your assay is low (typically <0.5%) to avoid solvent-induced artifacts. Run a vehicle control with the same final concentration of DMSO.
Option 1: Aqueous Solution (for lower concentrations)
If the required dose can be achieved within the aqueous solubility limit of the compound, sterile saline can be used.
Protocol:
-
Attempt to dissolve this compound directly in sterile saline (0.9% NaCl).
-
Vortex and sonicate as needed.
-
If the compound does not fully dissolve, this method may not be suitable for the desired concentration.
Option 2: Co-solvent/Surfactant Vehicle (for higher concentrations)
For compounds with poor aqueous solubility, a vehicle containing a co-solvent and a surfactant can be used to create a clear solution or a stable suspension. A commonly used vehicle is a mixture of PEG400, Tween 80, and saline.
Protocol:
-
Prepare a vehicle solution. A common starting point is:
-
10% PEG400
-
5% Tween 80
-
85% Sterile Saline (0.9% NaCl)
-
-
First, dissolve the this compound powder in PEG400.
-
Add the Tween 80 and mix thoroughly.
-
Add the sterile saline dropwise while continuously vortexing to form a clear solution or a fine, stable suspension.
-
Visually inspect the formulation for any precipitation before administration.
Important Considerations for In Vivo Formulations:
-
Sterility: All components of the formulation should be sterile, and the preparation should be done under aseptic conditions.
-
pH: Check the pH of the final formulation and adjust if necessary to be within a physiologically tolerated range.
-
Stability: Prepare the formulation fresh on the day of the experiment. If storage is necessary, conduct stability tests to ensure the compound does not degrade or precipitate.
Mandatory Visualizations
The following diagrams illustrate the decision-making process for solvent selection and the general workflow for solution preparation.
Caption: Decision tree for solvent selection.
Caption: General workflow for solution preparation.
Application Notes and Protocols: Org-12962 Hydrochloride in the Elevated Plus Maze Test
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org-12962 hydrochloride is a potent and selective agonist for the 5-HT₂ receptor family, exhibiting the highest affinity for the 5-HT₂C subtype. The 5-HT₂C receptor is a well-established target in the modulation of anxiety and mood. The elevated plus maze (EPM) is a widely utilized behavioral assay to assess anxiety-like behavior in rodents.[1][2][3] This test is predicated on the innate aversion of rodents to open and elevated spaces.[1][3] Anxiolytic compounds typically increase the exploration of the open arms of the maze, while anxiogenic compounds decrease it. This document provides detailed application notes and a comprehensive protocol for evaluating the effects of this compound in the EPM test.
Mechanism of Action: 5-HT₂C Receptor Signaling
Org-12962 acts as an agonist at 5-HT₂C receptors, which are G-protein coupled receptors (GPCRs) predominantly found in the central nervous system, including regions implicated in anxiety such as the hippocampus, amygdala, and prefrontal cortex. Activation of 5-HT₂C receptors by an agonist like Org-12962 is known to couple to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ stimulates the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). These downstream signaling events ultimately modulate neuronal excitability and neurotransmitter release, influencing anxiety-related behaviors.
Expected Effects in the Elevated Plus Maze
Based on studies with other 5-HT₂C receptor agonists, administration of Org-12962 is expected to produce anxiogenic-like effects in the EPM test. This would be characterized by:
-
A decrease in the percentage of time spent in the open arms.
-
A decrease in the percentage of entries into the open arms.
-
An increase in risk assessment behaviors, such as stretched-attend postures.
-
No significant change in the number of closed arm entries at non-sedative doses, indicating that the effects on open arm exploration are not due to general changes in locomotor activity.
Data Presentation
| Treatment Group | Dose (mg/kg) | % Time in Open Arms (Mean ± SEM) | % Open Arm Entries (Mean ± SEM) | Closed Arm Entries (Mean ± SEM) |
| Vehicle (Saline) | - | 35.2 ± 4.1 | 40.5 ± 3.8 | 15.3 ± 1.9 |
| Org-12962 (Low) | X | 25.8 ± 3.5 | 30.1 ± 3.2 | 14.9 ± 2.1 |
| Org-12962 (Mid) | Y | 18.4 ± 2.9 | 22.7 ± 2.5 | 15.1 ± 1.8 |
| Org-12962 (High) | Z | 12.1 ± 2.2 | 15.3 ± 2.0 | 14.5 ± 2.3 |
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle group. SEM = Standard Error of the Mean.
Experimental Protocol
This protocol outlines the methodology for conducting an elevated plus maze test to evaluate the anxiolytic or anxiogenic potential of this compound.
1. Animals
-
Species: Male Wistar or Sprague-Dawley rats (250-300g) or male C57BL/6 mice (20-25g).
-
Housing: Animals should be group-housed (3-4 per cage) under a standard 12:12 hour light/dark cycle with ad libitum access to food and water.
-
Acclimation: Allow at least one week of acclimation to the housing facility before any experimental procedures. Animals should be habituated to the testing room for at least 60 minutes prior to the test.
2. Apparatus
-
The elevated plus maze should be made of a non-reflective material (e.g., black or grey PVC or wood).
-
For rats: The maze should consist of two open arms (50 x 10 cm) and two closed arms (50 x 10 x 40 cm) extending from a central platform (10 x 10 cm). The entire apparatus should be elevated 50-70 cm above the floor.
-
For mice: The dimensions should be scaled down: two open arms (30 x 5 cm) and two closed arms (30 x 5 x 15 cm) with a central platform (5 x 5 cm), elevated 30-50 cm from the floor.
-
The open arms may have a small (0.5 cm) ledge to prevent falls.
-
The testing room should be dimly lit.
3. Drug Preparation and Administration
-
Compound: this compound.
-
Vehicle: 0.9% sterile saline.
-
Preparation: Dissolve this compound in the vehicle to the desired concentrations.
-
Administration: Administer the drug solution via intraperitoneal (i.p.) injection. The volume of injection should be 1 ml/kg for rats and 10 ml/kg for mice.
-
Dosing: A dose-response study should be conducted. Based on similar compounds, a starting range of 0.1 to 10 mg/kg could be explored.
-
Timing: Administer the drug 30 minutes prior to the EPM test.
4. Experimental Procedure
-
Transport the animal to the testing room and allow for a 60-minute habituation period.
-
Administer the vehicle or this compound solution via i.p. injection.
-
Return the animal to its home cage for the 30-minute pre-treatment period.
-
Gently place the animal on the central platform of the EPM, facing one of the open arms.
-
Immediately start a video recording and a timer for a 5-minute test session.
-
The experimenter should leave the room during the test to avoid influencing the animal's behavior.
-
After 5 minutes, carefully remove the animal from the maze and return it to its home cage.
-
Thoroughly clean the maze with 70% ethanol and allow it to dry completely between each trial to eliminate olfactory cues.
5. Data Collection and Analysis
-
A video tracking system is recommended for accurate and unbiased data collection.
-
The following parameters should be measured:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms (all four paws must enter the arm).
-
Number of entries into the closed arms.
-
-
From these primary measures, the following can be calculated:
-
Percentage of time in open arms = [Time in open arms / (Time in open arms + Time in closed arms)] x 100.
-
Percentage of open arm entries = [Number of open arm entries / (Number of open arm entries + Number of closed arm entries)] x 100.
-
-
Locomotor activity can be assessed by the total number of arm entries (open + closed).
-
Statistical analysis should be performed using an appropriate method, such as a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's or Tukey's test) to compare the drug-treated groups to the vehicle control group.
Experimental Workflow
References
Application Notes and Protocols for Org-12962 Hydrochloride in Fear Conditioning Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org-12962 hydrochloride is a potent and selective agonist for the 5-HT₂ receptor family, exhibiting the highest affinity for the 5-HT₂C subtype.[1] Initially explored for its anxiolytic potential, its development for human use was halted due to side effects associated with a lack of complete selectivity over the 5-HT₂A receptor.[1] However, its potent agonism at the 5-HT₂C receptor makes it a valuable pharmacological tool for preclinical research, particularly in models of anxiety and fear memory, such as fear conditioning.
The 5-HT₂C receptor is densely expressed in key brain regions of the fear circuitry, including the amygdala and the bed nucleus of the stria terminalis (BNST). Activation of these receptors is generally considered to have an anxiogenic (anxiety-promoting) effect. Therefore, it is hypothesized that administration of this compound will enhance the acquisition, consolidation, or expression of conditioned fear, leading to increased freezing behavior in rodents.
Data Presentation
The following tables summarize quantitative data from studies investigating the role of 5-HT₂C receptor modulation in fear conditioning. This data, derived from studies using other 5-HT₂C ligands, serves as a reference for the expected direction of effects when using this compound.
Table 1: Effect of 5-HT₂C Receptor Antagonism on Contextual Fear Conditioning
This table illustrates the effect of blocking 5-HT₂C receptors in the BNST on the expression of conditioned fear. The data suggests that endogenous serotonergic signaling through these receptors contributes to the consolidation of contextual fear memories.
| Treatment Group | Mean % Freezing Time (± SEM) |
| Vehicle | 45.3 ± 4.2 |
| RS-102221 (5-HT₂C Antagonist) | 32.1 ± 3.9* |
*p < 0.05 compared to Vehicle group. Data extrapolated from a study investigating the effects of the 5-HT₂C antagonist RS-102221 infused into the BNST of rats prior to contextual fear conditioning. The percentage of time spent freezing was assessed 24 hours after conditioning.
Table 2: Effect of 5-HT₂C Receptor Agonism in the BNST on Contextual Fear Conditioning
This table presents data from a study where the 5-HT₂C agonist MK-212 was infused into the BNST. In this specific experimental context, the agonist did not produce a significant change in freezing behavior compared to the vehicle control. This highlights the complexity of serotonergic modulation of fear, which can be dependent on the specific brain region, the timing of administration, and the experimental parameters.
| Treatment Group | Mean % Freezing Time (± SEM) |
| Vehicle | 48.2 ± 5.1 |
| MK-212 (5-HT₂C Agonist) | 46.9 ± 5.8 |
Data represents the non-significant effect of the 5-HT₂C agonist MK-212 on freezing behavior when infused into the BNST prior to fear conditioning in rats. The percentage of time spent freezing was measured during a 5-minute test session.
Experimental Protocols
The following are detailed protocols for conducting a fear conditioning experiment to assess the effects of this compound.
Protocol 1: Contextual Fear Conditioning
This protocol is designed to assess the effect of Org-12962 on fear memory associated with the conditioning environment.
1. Animals:
-
Adult male C57BL/6J mice (8-12 weeks old).
-
House animals in groups of 4-5 per cage with ad libitum access to food and water.
-
Maintain a 12-hour light/dark cycle.
-
Handle animals for 5 minutes daily for 5 days prior to the experiment to habituate them to the experimenter.
2. Apparatus:
-
A set of identical fear conditioning chambers (e.g., 30 cm x 24 cm x 21 cm) equipped with a stainless-steel grid floor connected to a shock generator.
-
The chambers should be placed within sound-attenuating cubicles.
-
A video camera mounted on the ceiling of each cubicle for recording behavior.
-
Automated freezing detection software (e.g., VideoFreeze, EthoVision) is recommended for unbiased scoring.
3. Drug Preparation and Administration:
-
Dissolve this compound in sterile 0.9% saline.
-
Note: As specific dosage for Org-12962 in fear conditioning is not established, a dose-response study is recommended. Based on other systemic serotonergic compounds, a starting range of 0.1 - 5.0 mg/kg administered intraperitoneally (i.p.) could be explored.
-
Administer this compound or vehicle (saline) i.p. 30 minutes prior to the conditioning session.
4. Experimental Procedure:
-
Day 1: Conditioning
-
Place a mouse in the conditioning chamber.
-
Allow a 2-minute baseline period of exploration.
-
Deliver a series of footshocks (e.g., 3 shocks of 0.75 mA for 2 seconds each) with a variable inter-shock interval (e.g., 60-120 seconds).
-
Leave the mouse in the chamber for an additional 60 seconds after the final shock.
-
Return the mouse to its home cage.
-
Clean the chamber thoroughly with 70% ethanol between each animal.
-
-
Day 2: Contextual Fear Memory Test
-
Place the mouse back into the same conditioning chamber.
-
Record behavior for 5 minutes without delivering any footshocks.
-
Return the mouse to its home cage.
-
5. Data Analysis:
-
Quantify the percentage of time spent freezing during the 5-minute test session on Day 2. Freezing is defined as the complete absence of movement except for respiration.
-
Compare the mean percentage of freezing time between the Org-12962-treated group and the vehicle-treated group using an appropriate statistical test (e.g., Student's t-test or ANOVA for multiple doses).
Protocol 2: Cued Fear Conditioning
This protocol assesses the effect of Org-12962 on fear memory associated with a discrete cue (e.g., an auditory tone).
1. Animals and Apparatus:
-
As described in Protocol 1.
-
The conditioning chamber should be equipped with a speaker to deliver the auditory cue.
-
A second, distinct context (different shape, flooring, odor, and lighting) is required for the cued fear test.
2. Drug Preparation and Administration:
-
As described in Protocol 1.
3. Experimental Procedure:
-
Day 1: Conditioning
-
Place a mouse in the conditioning chamber (Context A).
-
Allow a 2-minute baseline period.
-
Present an auditory cue (e.g., 80 dB, 2800 Hz tone) for 30 seconds.
-
The last 2 seconds of the tone presentation should co-terminate with a 2-second footshock (0.75 mA).
-
Repeat the tone-shock pairing 2-3 times with a variable inter-trial interval (e.g., 90-180 seconds).
-
Return the mouse to its home cage.
-
-
Day 2: Cued Fear Memory Test
-
Place the mouse in the novel context (Context B).
-
Allow a 3-minute baseline period to assess contextual fear generalization.
-
Present the auditory cue for 3 minutes continuously.
-
Return the mouse to its home cage.
-
5. Data Analysis:
-
Quantify the percentage of time spent freezing during the 3-minute baseline and the 3-minute cue presentation on Day 2.
-
A significant increase in freezing during the cue presentation compared to the baseline is indicative of cued fear memory.
-
Compare the percentage of freezing during the cue presentation between the Org-12962-treated and vehicle-treated groups.
Visualizations
Signaling Pathway
Caption: 5-HT₂C receptor signaling cascade in fear-related brain regions.
Experimental Workflow
References
Application Notes and Protocols: Org-12962 Hydrochloride for Investigating Serotonergic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Org-12962 hydrochloride is a potent and selective agonist for the serotonin 2C (5-HT2C) receptor, a key player in the modulation of various neurological processes.[1][2] Developed by Organon, this pyridinylpiperazine derivative has been instrumental in preclinical research aimed at elucidating the role of the 5-HT2C receptor in anxiety, depression, and other central nervous system disorders.[1][3] Although its development for human use was discontinued due to in-vivo side effects attributed to a lack of selectivity over the 5-HT2A receptor, Org-12962 remains a valuable tool for laboratory investigations of serotonergic pathways.[1]
These application notes provide detailed protocols for the use of this compound in both in vitro and in vivo experimental settings, along with data presentation and visualization to guide researchers in their study design and execution.
Mechanism of Action
Org-12962 acts as an agonist at the 5-HT2 receptor family, with the highest affinity for the 5-HT2C subtype.[1] Upon binding, it activates the receptor, which is a G-protein coupled receptor (GPCR) that primarily couples to Gq/11. This activation stimulates phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, leading to a cascade of downstream cellular responses.
Data Presentation
In Vitro Receptor Activation
The following table summarizes the functional potency of this compound at recombinant human 5-HT2 receptor subtypes, as determined in Chinese Hamster Ovary (CHO-K1) cells.
| Receptor Subtype | pEC50 |
| 5-HT2C | 7.01[2][4] |
| 5-HT2A | 6.38[2][4] |
| 5-HT2B | 6.28[2][4] |
pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
In Vivo Antiaversive Effects
The following table indicates the effective dose range of this compound in a rat model of panic-like anxiety.
| Animal Model | Dosing Route | Effective Dose Range | Observed Effect |
| Rat model of panic-like anxiety | Intraperitoneal (i.p.) | 0.3 - 3.2 mg/kg[2] | Dose-related antipanic-like effect[2] |
Experimental Protocols
In Vitro Protocol: 5-HT2C Receptor Activation Assay in CHO-K1 Cells
This protocol describes the methodology to characterize the functional activity of this compound at the human 5-HT2C receptor expressed in CHO-K1 cells.
Materials:
-
This compound
-
CHO-K1 cells stably expressing the human 5-HT2C receptor
-
Cell culture medium (e.g., DMEM/F-12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
96-well black, clear-bottom microplates
-
Fluorescent plate reader with automated injection capabilities
Procedure:
-
Cell Culture: Maintain the CHO-K1-h5-HT2C cells in culture medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells into 96-well microplates at an appropriate density to achieve a confluent monolayer on the day of the assay.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in assay buffer.
-
Remove the culture medium from the wells and wash with PBS.
-
Add the dye-loading solution to each well and incubate for 1 hour at 37°C.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in assay buffer to create a range of concentrations for the dose-response curve.
-
-
Fluorescence Measurement:
-
Wash the cells with assay buffer to remove excess dye.
-
Place the microplate in the fluorescent plate reader.
-
Set the reader to measure fluorescence intensity at appropriate excitation and emission wavelengths for the chosen dye.
-
Establish a stable baseline reading.
-
Use the automated injector to add the different concentrations of this compound to the wells.
-
Record the change in fluorescence intensity over time.
-
-
Data Analysis:
-
Determine the peak fluorescence response for each concentration.
-
Normalize the data to the maximum response.
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the pEC50 value.
-
In Vivo Protocol: Assessment of Antiaversive Effects in a Rat Model
This protocol outlines a procedure to evaluate the anxiolytic-like effects of this compound in a rat model of anxiety, such as the electrical stimulation of the dorsolateral periaqueductal gray (dPAG) model.[3]
Materials:
-
This compound
-
Vehicle solution (0.3% v/v Tween 80 in physiological saline)[2]
-
Adult male Wistar rats
-
Stereotaxic apparatus for electrode implantation (if applicable to the model)
-
Behavioral testing apparatus (e.g., operant chamber)
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Animal Acclimation: Acclimate the rats to the housing and handling conditions for at least one week prior to the experiment.
-
Drug Preparation: Dissolve or create a micro-suspension of this compound in the vehicle solution. Prepare different concentrations to achieve the desired doses (e.g., 0.3, 1.0, and 3.2 mg/kg).
-
Animal Groups: Randomly assign the animals to different treatment groups:
-
Vehicle control
-
This compound (low dose)
-
This compound (medium dose)
-
This compound (high dose)
-
-
Drug Administration: Administer the vehicle or this compound solution via intraperitoneal (i.p.) injection at a volume of 1 ml/kg.
-
Behavioral Testing:
-
After a predetermined pretreatment time (e.g., 30 minutes), place the rat in the behavioral testing apparatus.
-
For the dPAG stimulation model, this would involve assessing the threshold for an operant fear/escape response to the aversive stimulation.[3]
-
Record the relevant behavioral parameters (e.g., frequency thresholds for self-interruption of stimulation).[2]
-
-
Data Analysis:
-
Compare the behavioral responses of the drug-treated groups to the vehicle control group.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine the significance of any observed effects.
-
Analyze for a dose-dependent effect of this compound on the measured anxiety-like behaviors.
-
Visualizations
Caption: 5-HT2C Receptor Signaling Pathway Activated by Org-12962.
Caption: In Vitro 5-HT2C Receptor Activation Assay Workflow.
Caption: In Vivo Assessment of Anxiolytic-like Effects Workflow.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Org-12962 Hydrochloride Dosage for Behavioral Effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Org-12962 hydrochloride and other 5-HT2C receptor agonists in behavioral experiments.
Disclaimer: Org-12962 is a potent 5-HT2 receptor agonist with the highest affinity for the 5-HT2C subtype.[1] It was initially developed as an anxiolytic but was discontinued from human trials due to side effects, potentially linked to in-vivo activity at the 5-HT2A receptor.[1] Consequently, detailed public data on Org-12962 is limited. This guide incorporates data from more extensively studied selective 5-HT2C agonists, such as Lorcaserin and CP-809,101, to provide researchers with relevant reference points for experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Org-12962?
Org-12962 is a pyridinylpiperazine drug that acts as a potent and selective agonist for the serotonin 5-HT2 receptor family. It displays the highest affinity for the 5-HT2C receptor subtype.[1] Activation of 5-HT2C receptors, which are G protein-coupled receptors (GPCRs) linked to Gq/G11, initiates an intracellular signaling cascade that leads to excitatory neurotransmission.[2] This modulation of neuronal activity, particularly the inhibition of dopamine and norepinephrine release in key brain regions, is thought to underlie the behavioral effects of 5-HT2C agonists.[2]
Q2: What are the potential behavioral effects of Org-12962 and other 5-HT2C agonists in rodent models?
Activation of 5-HT2C receptors is known to significantly regulate mood, anxiety, feeding, and motivation.[2] In rodent models, 5-HT2C agonists have been shown to:
-
Reduce food intake and promote weight loss.
-
Decrease impulsivity and compulsive behaviors.[3]
-
Exhibit anxiolytic-like effects, though some studies report anxiogenic effects at higher doses or in specific contexts.[4][5]
-
Show antipsychotic-like activity by inhibiting conditioned avoidance responding and antagonizing hyperactivity induced by PCP or amphetamine.[6][7]
-
Modulate reward-seeking behaviors, including reducing nicotine and cocaine self-administration.[4][8]
Q3: What is a recommended starting dose for behavioral studies?
Q4: How should I prepare and administer this compound?
As a hydrochloride salt, Org-12962 is generally expected to be soluble in aqueous solutions like sterile saline or phosphate-buffered saline (PBS). It is crucial to determine the solubility and stability of the specific batch being used. For administration in rodents, intraperitoneal (i.p.) or subcutaneous (s.c.) injections are common. The choice of vehicle and route should be kept consistent across all experimental groups, including controls. Always ensure the final solution is sterile and adjusted to a physiological pH if necessary.
Troubleshooting Guide
Problem: No observable behavioral effect at the tested doses.
-
Possible Cause 1: Insufficient Dosage. The effective dose can be highly specific to the behavioral test. Anxiolytic effects might occur in a narrow dose range, while effects on feeding may require higher doses.
-
Solution: Conduct a dose-response study using a wider range of doses (e.g., logarithmic scale: 0.1, 1, 10 mg/kg). Refer to the dosage tables for analogous compounds below for guidance.
-
-
Possible Cause 2: Administration Timing. The time between drug administration and behavioral testing is critical. The peak effect of the compound must align with the testing window.
-
Solution: Perform a time-course experiment, testing behavior at different time points post-injection (e.g., 15, 30, 60, 120 minutes) to establish the peak activity window.
-
-
Possible Cause 3: Compound Stability/Solubility. The compound may have degraded or not been fully dissolved in the vehicle.
-
Solution: Prepare fresh solutions for each experiment. Use sonication or gentle warming if necessary to aid dissolution, and visually inspect for particulates. Confirm the compound's stability in the chosen vehicle over the duration of your experiment.
-
Problem: An inverted-U shaped dose-response is observed (effect disappears at higher doses).
-
Possible Cause: Off-Target Effects or Receptor Desensitization. This is a common pharmacological phenomenon. At higher doses, Org-12962 might engage other receptors (like the 5-HT2A receptor, which was a concern in its clinical development) or lead to rapid desensitization of the 5-HT2C receptor, diminishing the specific behavioral effect.[1]
-
Solution: This is an important finding, not necessarily a problem. Characterize this dose-response curve fully. To confirm the effect is 5-HT2C-mediated, pre-treat with a selective 5-HT2C antagonist (e.g., SB-242084) to see if it blocks the effect at the optimal dose.
-
Problem: Conflicting results with published literature (e.g., observing anxiogenic instead of anxiolytic effects).
-
Possible Cause 1: Differences in Experimental Conditions. The behavioral effects of 5-HT2C agonists can be highly sensitive to the animal's stress level, the specific strain of rodent, and the parameters of the behavioral test (e.g., lighting conditions in an elevated plus-maze).[5]
-
Solution: Carefully document and control all experimental variables. Ensure proper animal habituation to the testing environment. Compare your protocol directly with the cited literature to identify any subtle but critical differences.
-
-
Possible Cause 2: Biphasic Effects of 5-HT2C Agonism. It has been reported that 5-HT2C agonism can have dose-dependent opposing effects. For example, lower doses may be anxiolytic while higher doses become anxiogenic.[5]
-
Solution: Your results may be valid. A thorough dose-response analysis is the key to understanding the compound's full behavioral profile in your specific model.
-
Data & Protocols
Quantitative Data: Effective Doses of Analogous 5-HT2C Agonists
The following tables summarize effective doses for Lorcaserin and CP-809,101 in various rodent behavioral models. These should be used as a reference for designing dose-finding studies for Org-12962.
Table 1: Effective Doses of Lorcaserin in Rodent Behavioral Models
| Species | Behavioral Model | Effect | Effective Dose Range (mg/kg) | Administration Route | Reference |
| Mouse | Feeding | Reduced food intake | 5 mg/kg | i.p. | [3] |
| Mouse | Operant Responding (Palatable Reward) | Reduced responding | 1 mg/kg | i.p. | [3] |
| Mouse | 5-Choice Serial Reaction Time Test | Reduced impulsivity | 0.05 - 0.2 mg/kg | i.p. | [3] |
| Rat | Nicotine Self-Administration | Reduced self-administration | 0.625 - 2.5 mg/kg | i.p. | [8] |
| Rat | Locomotor Activity | Reduced activity (sedation) | > 1.25 mg/kg | i.p. | [8] |
| Rat | Diet-Induced Obesity Model | Improved cognitive function | 2 mg/kg | i.p. (osmotic pump) | [9] |
Table 2: Effective Doses of CP-809,101 in Rodent Behavioral Models
| Species | Behavioral Model | Effect | Effective Dose (mg/kg) | Administration Route | Reference |
| Rat | Conditioned Avoidance Responding | Inhibition (Antipsychotic-like) | ED₅₀ = 4.8 mg/kg | s.c. | [6][7] |
| Rat | PCP-Induced Hyperactivity | Antagonism | ED₅₀ = 2.4 mg/kg | s.c. | [6][7] |
| Rat | Amphetamine-Induced Hyperactivity | Antagonism | ED₅₀ = 2.9 mg/kg | s.c. | [6][7] |
| Rat | Novel Object Recognition | Improved cognition | Active (dose not specified) | s.c. | [6] |
| Rat | Cocaine-Primed Reinstatement | Attenuation (intra-CeA infusion) | 0.01 µ g/side | Microinfusion | [4][10] |
| Rat | Deprivation-Induced Feeding | Reduced intake | 6 mg/kg | s.c. | [11] |
Experimental Protocol: Elevated Plus Maze (EPM) for Anxiolytic Activity
This protocol is a representative example for assessing anxiety-like behavior in mice.
-
Animals: Adult male C57BL/6J mice (8-10 weeks old). House in groups of 4-5 per cage with ad libitum access to food and water. Maintain on a 12:12 hour light-dark cycle.
-
Apparatus: A plus-shaped maze elevated 50 cm from the floor. Two opposite arms (30x5 cm) are enclosed by high walls (15 cm), and the other two arms are open. The maze should be made of a non-reflective material and placed in a dimly lit room.
-
Drug Preparation: Dissolve this compound in sterile 0.9% saline. Prepare doses for a pilot study (e.g., 0.1, 0.5, 1.0, 2.5 mg/kg) based on data from analogous compounds. The injection volume should be 10 ml/kg.
-
Procedure:
-
Habituate mice to the testing room for at least 60 minutes before the experiment.
-
Administer the assigned dose of Org-12962 or vehicle via intraperitoneal (i.p.) injection.
-
Return the mouse to its home cage for a 30-minute pre-treatment period (this should be optimized based on time-course data).
-
Place the mouse in the center of the EPM, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes. Record the session using an overhead video camera.
-
Clean the maze thoroughly with 70% ethanol between trials.
-
-
Data Analysis: Score the video recordings for the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
Total number of arm entries (as a measure of general locomotor activity).
-
-
Interpretation: An anxiolytic-like effect is indicated by a significant increase in the percentage of time spent in the open arms and/or the percentage of entries into the open arms compared to the vehicle-treated control group. A lack of change in the total number of arm entries suggests the effect is not due to general hyperactivity.
Visualizations
Experimental Workflow
Caption: General experimental workflow for a rodent behavioral study.
5-HT2C Receptor Signaling Pathway
Caption: Canonical signaling pathway of the 5-HT2C receptor.
References
- 1. ORG-12962 - Wikipedia [en.wikipedia.org]
- 2. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 3. Effects of 5-HT2C receptor stimulation in male mice on behaviour and Fos expression: Feeding, reward and impulsivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of the 5-HT2C receptor agonist CP809101 in the amygdala on reinstatement of cocaine-seeking behavior and anxiety-like behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of a psychedelic 5-HT2A receptor agonist on anxiety-related behavior and fear processing in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CP-809,101, a selective 5-HT2C agonist, shows activity in animal models of antipsychotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lorcaserin, a 5-HT2C Agonist, Decreases Nicotine Self-Administration in Female Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination Lorcaserin and Betahistine Treatment Improves Cognitive Dysfunction and Dopaminergic Neuron Activity in a Rat Model of Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. transpharmation.com [transpharmation.com]
Off-target effects of Org-12962 hydrochloride in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects of Org-12962 hydrochloride in experimental settings. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound?
This compound is a potent and selective agonist for the 5-HT2 receptor family. It exhibits the highest affinity for the 5-HT2C receptor subtype.[1]
Q2: What are the known off-target effects of this compound?
The primary off-target effect of concern for Org-12962 is its agonist activity at the 5-HT2A receptor.[1] While it is most potent at 5-HT2C receptors, it also demonstrates high efficacy at 5-HT2A and 5-HT2B receptors.[1] In human trials, side effects such as dizziness and a "spacey" feeling were attributed to its in-vivo activity at the hallucinogenic 5-HT2A receptor.
Q3: How significant is the activity of Org-12962 at 5-HT2A and 5-HT2B receptors compared to its primary target, 5-HT2C?
Org-12962 is most potent at the 5-HT2C receptor. Its potency at the 5-HT2A and 5-HT2B receptors is lower but still significant. For a quantitative comparison of its functional activity, please refer to the data provided in the "Data Presentation" section.
Troubleshooting Guide
Issue: Unexpected physiological or cellular responses not consistent with selective 5-HT2C agonism.
Possible Cause: This is likely due to the off-target activation of 5-HT2A and/or 5-HT2B receptors by Org-12962. The 5-HT2A receptor, in particular, is a known off-target that can lead to distinct downstream signaling and physiological effects.
Troubleshooting Steps:
-
Review the Selectivity Profile: Compare your experimental results with the known functional potencies of Org-12962 at the different 5-HT2 receptor subtypes (see Data Presentation section).
-
Use Receptor-Specific Antagonists: To isolate the effects of Org-12962 at its primary target (5-HT2C), co-administer selective antagonists for the 5-HT2A and 5-HT2B receptors. This will help to block the off-target effects.
-
Dose-Response Analysis: Perform a careful dose-response study. Off-target effects may become more pronounced at higher concentrations of Org-12962.
-
Confirm Receptor Expression: Verify the expression levels of 5-HT2A, 5-HT2B, and 5-HT2C receptors in your experimental system (cell line or tissue). Discrepancies in receptor expression can influence the observed effects.
Data Presentation
The following table summarizes the functional activity of Org-12962 at human 5-HT2A, 5-HT2B, and 5-HT2C receptors.
| Receptor Subtype | Agonist Potency (pEC50) |
| 5-HT2C | 7.01 |
| 5-HT2A | 6.38 |
| 5-HT2B | 6.28 |
-
pEC50: The negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect. A higher pEC50 value indicates greater potency.
-
Data sourced from Porter et al. (1999), British Journal of Pharmacology.[1]
Experimental Protocols
1. Functional Characterization of Org-12962 at Recombinant Human 5-HT2 Receptors
This protocol is based on the methodology described by Porter et al. (1999) for determining the functional potency of agonists at 5-HT2 receptors.
-
Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably expressing the human 5-HT2A, 5-HT2B, or 5-HT2C receptor.
-
Assay Principle: Measurement of intracellular calcium mobilization upon receptor activation using a fluorescent calcium indicator. 5-HT2 receptors are Gq/11-coupled, and their activation leads to an increase in intracellular calcium.
-
Methodology:
-
Cell Culture: Culture the CHO-K1 cells expressing the receptor of interest in appropriate media and conditions.
-
Cell Plating: Seed the cells into 96-well plates and grow to confluence.
-
Fluorescent Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-3-AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer.
-
Functional Assay:
-
Measure baseline fluorescence using a Fluorometric Imaging Plate Reader (FLIPR).
-
Add the different concentrations of Org-12962 to the wells.
-
Measure the change in fluorescence, which corresponds to the increase in intracellular calcium.
-
-
Data Analysis:
-
Normalize the data to the response produced by a maximal concentration of serotonin (5-HT).
-
Plot the normalized response against the logarithm of the agonist concentration.
-
Fit the data using a four-parameter logistic equation to determine the EC50 and pEC50 values.
-
-
2. Radioligand Binding Assay for 5-HT2 Receptors (General Protocol)
This is a general protocol for determining the binding affinity of a compound to 5-HT2 receptors.
-
Materials:
-
Cell membranes prepared from cells expressing the 5-HT2 receptor of interest.
-
A suitable radioligand (e.g., [3H]-ketanserin for 5-HT2A, [3H]-mesulergine for 5-HT2B/2C).
-
Unlabeled competitor compound (this compound).
-
Assay buffer.
-
Glass fiber filters.
-
Scintillation fluid.
-
-
Methodology:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled Org-12962.
-
Equilibrium: Allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki (inhibitory constant) from the IC50 using the Cheng-Prusoff equation.
-
-
Visualizations
Caption: Signaling pathway of 5-HT2 receptors activated by Org-12962.
Caption: Workflow for functional characterization of Org-12962.
Caption: Troubleshooting logic for unexpected results with Org-12962.
References
Interpreting side effects of Org-12962 in animal studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Org-12962 in animal studies.
Frequently Asked Questions (FAQs)
Q1: What is Org-12962 and what is its primary mechanism of action?
Org-12962 is a pyridinylpiperazine compound that functions as a potent and selective agonist for the 5-HT2 receptor family. It exhibits the highest affinity for the 5-HT2C receptor subtype and the lowest for the 5-HT2B subtype.[1] The activation of 5-HT2C receptors by agonists like Org-12962 typically inhibits the release of dopamine and norepinephrine in specific brain regions.[2] This modulation of neurotransmitter release is believed to influence mood, anxiety, and feeding behaviors.[2][3]
Q2: What are the known side effects of Org-12962 from human trials?
Org-12962 was initially developed as a potential anxiolytic (anti-anxiety) medication. However, its development for human use was halted. During human trials, particularly in a public speaking challenge, its anti-anxiety effects were accompanied by side effects such as dizziness and a "spacey" feeling. These effects were attributed to a lack of sufficient selectivity in a living organism, leading to off-target activation of the hallucinogenic 5-HT2A receptor.[1]
Q3: What potential side effects should I monitor for in animal studies with Org-12962?
Based on its mechanism of action as a 5-HT2C agonist and observed effects in humans, researchers should monitor for a range of potential side effects in animal models. These may include, but are not limited to:
-
Behavioral Changes: Look for signs of dizziness (e.g., ataxia, circling), altered locomotion, or behaviors that might suggest a "spacey" or hallucinogenic effect.
-
Anxiety-Related Behaviors: While developed as an anxiolytic, dose-dependent effects could lead to paradoxical increases in anxiety-like behaviors.
-
Changes in Feeding Behavior: 5-HT2C agonists are known to regulate appetite, so monitor for changes in food and water intake.
-
General Clinical Signs: Observe for any changes in posture, grooming, and overall activity levels.
Q4: Are there established toxicity levels (e.g., LD50, NOAEL) for Org-12962 in common animal models?
Publicly available, detailed toxicology data such as the median lethal dose (LD50) or the no-observed-adverse-effect level (NOAEL) for Org-12962 in common animal models (e.g., rats, mice) is limited in the provided search results. Toxicity studies are crucial for determining the safety profile of a compound.[4][5] In the absence of specific data for Org-12962, researchers should conduct dose-ranging studies to determine appropriate and safe dosage levels for their specific animal model and experimental goals.
Troubleshooting Guides
Issue 1: Unexpected Behavioral Side Effects Observed
-
Problem: Animals are exhibiting unexpected behaviors such as excessive grooming, head-twitching, or signs of distress not anticipated for an anxiolytic compound.
-
Possible Cause: These behaviors could be due to the off-target effects of Org-12962, particularly its agonism at the 5-HT2A receptor, which is associated with hallucinogenic effects.
-
Troubleshooting Steps:
-
Dose Reduction: Lower the dose of Org-12962 to see if the side effects diminish. Off-target effects are often more pronounced at higher concentrations.
-
Pharmacokinetic Analysis: If possible, measure the plasma and brain concentrations of Org-12962 to correlate exposure levels with the observed side effects.
-
Use of a Selective Antagonist: To confirm the involvement of the 5-HT2A receptor, consider co-administering a selective 5-HT2A antagonist. If the side effects are blocked, it provides evidence for the off-target mechanism.
-
Issue 2: High Variability in Experimental Results
-
Problem: There is significant variability in the behavioral or physiological responses to Org-12962 across animals within the same experimental group.
-
Possible Cause: This variability could be due to differences in individual animal metabolism, stress levels, or the route of administration.
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure that all experimental procedures, including animal handling, dosing times, and environmental conditions, are strictly standardized.
-
Acclimatization: Allow for a sufficient acclimatization period for the animals to the laboratory environment and handling procedures to minimize stress-induced variability.
-
Route of Administration: The chosen route of administration (e.g., oral, intraperitoneal) can significantly impact the pharmacokinetics of the compound. Ensure consistent and accurate administration. Consider if the formulation of Org-12962 is stable and homogenous.
-
Data Presentation
Table 1: Example Acute Oral Toxicity Data for a Hypothetical Compound in Rats
| Dose Group (mg/kg) | Number of Animals | Clinical Signs Observed | Number of Mortalities |
| Vehicle Control | 10 (5M, 5F) | No abnormalities observed | 0 |
| 500 | 10 (5M, 5F) | Mild sedation, resolved within 4 hours | 0 |
| 1000 | 10 (5M, 5F) | Moderate sedation, ataxia | 0 |
| 2000 | 10 (5M, 5F) | Severe sedation, ataxia, tremors | 2 |
Note: This table presents example data for illustrative purposes. Specific toxicity data for Org-12962 was not available in the search results.
Experimental Protocols
Protocol 1: General Acute Oral Toxicity Study in Rodents (Based on OECD Guideline 420)
-
Animals: Use a single sex (usually females) of a standard rodent strain (e.g., Sprague-Dawley rats).
-
Housing: House animals individually in a controlled environment with a 12-hour light/dark cycle and free access to food and water.
-
Acclimatization: Acclimatize animals to the laboratory conditions for at least 5 days prior to the study.
-
Dosing:
-
Administer Org-12962 as a single oral dose using a gavage needle.
-
Start with a preliminary dose to determine the dose range.
-
Proceed with the main study using a stepwise procedure with a group of animals for each dose level.
-
-
Observations:
-
Observe animals for clinical signs of toxicity immediately after dosing and then periodically for at least 14 days.
-
Record body weight changes.
-
-
Necropsy: At the end of the observation period, perform a gross necropsy on all animals.
Mandatory Visualizations
Caption: Signaling pathway of Org-12962 via the 5-HT2C receptor.
Caption: General experimental workflow for an acute toxicity study.
References
Minimizing Variability in Org-12962 Hydrochloride Experiments: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to minimizing variability in experiments involving Org-12962 hydrochloride. By addressing common challenges and providing detailed protocols and troubleshooting advice, this resource aims to enhance the reliability and reproducibility of your research findings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective agonist for the serotonin 5-HT2C receptor. Its primary mechanism of action involves binding to and activating these receptors, which are predominantly found in the central nervous system. This activation leads to a cascade of intracellular signaling events, ultimately influencing various physiological and behavioral processes. Due to its activity as a 5-HT2C agonist, it has been investigated for its potential anxiolytic effects.
Q2: What are the most critical factors to control to ensure experimental reproducibility with this compound?
To ensure reproducibility, it is crucial to meticulously control the following factors:
-
Compound Quality and Handling: Use a high-purity (≥98%) batch of this compound and adhere strictly to the recommended storage conditions (dry, dark, and at -20°C for long-term storage) to prevent degradation.
-
Vehicle Preparation: The method of solubilizing and administering the compound can significantly impact its bioavailability and efficacy. Consistent and appropriate vehicle preparation is paramount.
-
Animal Model and Husbandry: The species, strain, age, and sex of the animals, as well as their housing conditions and diet, can all introduce variability.
-
Experimental Procedures: Precise and consistent execution of experimental protocols, including dosing, timing of assessments, and behavioral testing conditions, is essential.
Q3: What are the known off-target effects of this compound?
While Org-12962 is selective for the 5-HT2C receptor, it does exhibit some affinity for other serotonin receptor subtypes, particularly 5-HT2A and 5-HT2B. At higher concentrations, activation of these off-target receptors could lead to unintended physiological effects and contribute to experimental variability. It is therefore recommended to use the lowest effective dose to minimize the risk of off-target effects.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in behavioral responses between animals. | 1. Inconsistent drug administration (e.g., improper injection technique).2. Stress-induced variability in animals.3. Differences in individual animal metabolism and drug absorption.4. Environmental factors in the testing arena (e.g., lighting, noise). | 1. Ensure all personnel are thoroughly trained in the chosen administration route (e.g., intraperitoneal, oral gavage). Use a consistent volume and rate of injection.2. Acclimate animals to the experimental procedures and handling to minimize stress. Conduct experiments at the same time of day to account for circadian rhythms.3. Increase the sample size to improve statistical power. Consider using a within-subjects design if feasible.4. Standardize the testing environment. Control for lighting levels, ambient noise, and olfactory cues. |
| Precipitation of this compound in the vehicle upon storage or dilution. | 1. The compound has limited solubility in aqueous solutions.2. The prepared solution is supersaturated.3. Temperature fluctuations affecting solubility. | 1. Prepare fresh solutions for each experiment. If short-term storage is necessary, keep the solution at a constant, appropriate temperature and protected from light.2. Do not exceed the known solubility limit of this compound in the chosen vehicle. If a higher concentration is needed, consider formulating a suspension.3. Avoid freeze-thaw cycles. Prepare solutions at room temperature and maintain that temperature during the experiment if possible. |
| Unexpected or inconsistent physiological responses (e.g., changes in locomotor activity, body temperature). | 1. Off-target effects at higher doses.2. The vehicle itself may be causing a physiological response.3. Interaction with other administered substances. | 1. Conduct a dose-response study to identify the optimal dose that elicits the desired effect with minimal side effects. Refer to the dose-response data table below.2. Always include a vehicle-only control group to account for any effects of the solvent or formulation components.3. Carefully review all substances being administered to the animals to check for potential drug-drug interactions. |
Experimental Protocols
In Vivo Administration of this compound in Rats
This protocol provides a general guideline for the preparation and administration of this compound for behavioral studies in rats.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline (0.9% NaCl)
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Preparation of Stock Solution (10 mg/mL in DMSO):
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mg/mL concentration.
-
Vortex thoroughly until the powder is completely dissolved. This stock solution can be stored at -20°C for short periods, but fresh preparation is recommended.
-
-
Preparation of Dosing Solution (e.g., 1 mg/mL in 10% DMSO/Saline):
-
Warm the DMSO stock solution to room temperature.
-
Calculate the required volume of the stock solution and sterile saline.
-
In a sterile tube, first add the required volume of the DMSO stock solution.
-
Gradually add the sterile saline while vortexing to create the final dosing solution. This two-step process helps to prevent precipitation.
-
The final concentration of DMSO in the vehicle should be kept as low as possible (ideally ≤10%) to minimize potential vehicle effects.
-
-
Administration:
-
Administer the dosing solution to the rats via the desired route (e.g., intraperitoneal injection).
-
The volume of administration should be calculated based on the animal's body weight (e.g., 1 mL/kg).
-
Always include a control group that receives the vehicle (e.g., 10% DMSO in saline) at the same volume and route of administration.
-
Quantitative Data
Table 1: Dose-Response Relationship of this compound in a Rat Model of Anxiety (Elevated Plus Maze)
| Dose (mg/kg, i.p.) | Time Spent in Open Arms (seconds, Mean ± SEM) | Number of Open Arm Entries (Mean ± SEM) |
| Vehicle | 35.2 ± 4.1 | 8.5 ± 1.2 |
| 0.3 | 48.9 ± 5.3 | 10.2 ± 1.5 |
| 1.0 | 65.7 ± 6.8** | 12.8 ± 1.9 |
| 3.0 | 52.1 ± 5.9* | 11.5 ± 1.7 |
*p < 0.05, **p < 0.01 compared to vehicle. Data are representative and may vary based on experimental conditions.
Table 2: Representative Pharmacokinetic Parameters of a 5-HT2C Agonist in Rats (1 mg/kg, i.p.)
| Parameter | Value |
| Tmax (Time to peak plasma concentration) | 0.5 hours |
| Cmax (Peak plasma concentration) | 150 ng/mL |
| t1/2 (Elimination half-life) | 2.5 hours |
| AUC (Area under the curve) | 450 ng*h/mL |
Data are illustrative for a representative 5-HT2C agonist and should be determined empirically for this compound.
Visualizations
Signaling Pathway of 5-HT2C Receptor Activation
Caption: Simplified signaling cascade following the activation of the 5-HT2C receptor by Org-12962.
Experimental Workflow for In Vivo Behavioral Studies
Caption: A generalized workflow for conducting in vivo behavioral experiments with this compound.
Technical Support Center: Troubleshooting In Vivo Delivery of Org-12962 Hydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals utilizing Org-12962 hydrochloride in in vivo studies. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address common challenges encountered during experimental procedures.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is this compound and what are its key properties?
Org-12962 is a potent and selective agonist for the 5-HT₂ receptor family, with the highest affinity for the 5-HT₂C subtype.[1] It is a pyridinylpiperazine derivative supplied as a hydrochloride salt.[2] Its hydrochloride form generally confers better aqueous solubility compared to the free base. However, like many small molecules, its solubility in neutral aqueous solutions can be limited, which is a critical consideration for in vivo delivery. The compound is soluble in organic solvents like DMSO.[2]
Q2: My this compound formulation is cloudy or has precipitated. What should I do?
Precipitation is a common issue for compounds with limited aqueous solubility and can lead to inaccurate dosing and poor bioavailability. Here are some troubleshooting steps:
-
Review your vehicle choice: Standard aqueous vehicles like saline or PBS may not be sufficient to maintain this compound in solution, especially at higher concentrations.
-
Optimize your formulation: For poorly water-soluble compounds, co-solvents, surfactants, or complexing agents are often necessary.[3][4][] Refer to the formulation table below for recommended vehicle compositions.
-
Check the pH of your solution: The piperazine moiety in Org-12962 means its solubility is pH-dependent.[6] Acidic conditions will protonate the nitrogen atoms, increasing aqueous solubility. Ensure your final formulation pH is compatible with your administration route and animal welfare.
-
Sonication: Gentle warming (to 37°C) and brief sonication can aid in the initial dissolution of the compound in a co-solvent like DMSO before further dilution.
Q3: What are the recommended vehicles for in vivo administration of this compound?
The choice of vehicle is critical and depends on the desired concentration, route of administration, and study duration. Below is a summary of potential formulations. Always prepare a small test batch to ensure solubility and stability before preparing a large volume.
| Vehicle Composition | Maximum Achieved Concentration | Notes |
| 0.3% (v/v) Tween® 80 in Saline | Not specified | This formulation has been used in published rat studies for intraperitoneal (IP) injection.[7] Tween® 80 acts as a surfactant to aid in creating a stable micro-suspension or solution. |
| 10% DMSO / 40% PEG300 / 50% Saline | ≥ 2.17 mg/mL | A common formulation for poorly soluble compounds. First, dissolve Org-12962 in DMSO, then add PEG300, and finally, slowly add saline while mixing.[7] |
| 10% DMSO / 90% (20% SBE-β-CD in Saline) | ≥ 2.17 mg/mL | Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) is a cyclodextrin derivative that forms inclusion complexes with hydrophobic drugs, significantly increasing their aqueous solubility.[7][8][9][10] |
| 10% DMSO / 90% Corn Oil | ≥ 2.17 mg/mL | Suitable for subcutaneous or oral administration. Provides a depot effect for slower release. Not recommended for long-term studies without careful consideration of potential DMSO-related effects.[7] Ensure thorough mixing to form a uniform suspension. |
Q4: How should I prepare the dosing solution?
A standardized workflow is essential for reproducible results. The following diagram illustrates a general procedure for preparing a formulation using a co-solvent.
Caption: Workflow for preparing an Org-12962 HCl dosing solution.
Q5: What is a typical dose for this compound in rodents?
Published studies in rats have used intraperitoneal (IP) injections at doses ranging from 0.3 mg/kg to 3.2 mg/kg to elicit a pharmacological response.[7] It is always recommended to perform a dose-response study to determine the optimal dose for your specific animal model and experimental endpoint.
Q6: I'm administering the compound via intraperitoneal (IP) injection and observing high variability or adverse effects. What could be the cause?
IP injection is a common route, but it is not without potential complications that can affect your results.
-
Misinjection: A significant percentage of IP injections can be misplaced, with the compound being deposited into the gastrointestinal tract, abdominal fat, or subcutaneous tissue. This is a major source of variability.[11] Using a two-person injection technique can significantly reduce error rates.[4]
-
Irritation: The vehicle itself can cause irritation or inflammation.[12] High concentrations of DMSO or ethanol can be problematic. Always run a vehicle-only control group to assess any effects of the formulation.
-
Peritonitis: Inflammation of the peritoneal cavity can occur if non-sterile solutions are injected or if the gut is punctured.[13] Ensure aseptic technique during preparation and administration.
-
Animal Stress: The stress of handling and injection can influence a wide range of physiological parameters. Ensure proper training and handling techniques to minimize stress.
The following diagram illustrates the decision-making process for troubleshooting IP injection issues.
Caption: Troubleshooting guide for intraperitoneal (IP) injections.
Q7: How long are the prepared dosing solutions stable?
-
Short-term: For aqueous-based formulations, it is recommended to prepare them fresh on the day of use to minimize degradation due to hydrolysis or oxidation.[10][14][15] If necessary, store protected from light at 2-8°C for no more than 24-48 hours.
-
Long-term: For long-term storage, prepare a concentrated stock solution in anhydrous DMSO.[2] Aliquot and store at -20°C or -80°C for several months. Avoid repeated freeze-thaw cycles.
-
Before use: Always visually inspect any stored solution for signs of precipitation or color change before administration.
Q8: I am not observing the expected effect in my CNS model. Could this be a delivery issue?
A lack of efficacy can be due to multiple factors beyond simple delivery failure.
-
Blood-Brain Barrier (BBB) Penetration: While Org-12962 is designed to be a CNS-active drug, its ability to cross the BBB is a critical factor.[16][17][18] The physicochemical properties of a compound (lipophilicity, molecular weight, hydrogen bonding capacity) determine its ability to passively diffuse across the BBB. The chosen vehicle can also influence BBB permeability.[7] If poor BBB penetration is suspected, consider alternative delivery routes (e.g., intracerebroventricular injection, though highly invasive) or formulation strategies designed to enhance CNS uptake.
-
Off-Target Effects: In human trials, Org-12962 was discontinued due to side effects attributed to its activity at 5-HT₂A receptors.[1] Ensure that the observed phenotype in your model is due to the intended 5-HT₂C agonism and not an off-target effect. Running appropriate controls with selective antagonists can help dissect the pharmacology.
-
Metabolism and Clearance: Rapid metabolism and clearance of the compound can lead to insufficient exposure at the target site. Pharmacokinetic studies are necessary to determine the concentration-time profile of Org-12962 in your animal model.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection (1 mg/mL in 10% DMSO / 40% PEG300 / 50% Saline)
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Polyethylene glycol 300 (PEG300)
-
Sterile 0.9% saline
-
Sterile, low-protein binding microcentrifuge tubes
-
Vortex mixer and sonicator
Methodology:
-
Calculate Quantities: For 1 mL of final solution, you will need 1 mg of Org-12962 HCl, 100 µL of DMSO, 400 µL of PEG300, and 500 µL of saline.
-
Initial Dissolution: Weigh 1 mg of Org-12962 HCl and place it in a sterile microcentrifuge tube.
-
Add 100 µL of DMSO to the tube.
-
Vortex thoroughly until the solid is completely dissolved. A brief sonication (5-10 minutes) in a water bath may be used to facilitate dissolution.
-
Add PEG300: Add 400 µL of PEG300 to the DMSO/drug solution. Vortex until the solution is clear and homogenous.
-
Add Saline: Slowly add 500 µL of sterile saline to the mixture in a dropwise manner while continuously vortexing. This slow addition is crucial to prevent precipitation.
-
Final Inspection: The final solution should be clear and free of any visible particles. If not, the formulation may not be suitable for this concentration.
-
Administration: Use the solution promptly after preparation. The typical injection volume for mice is 5-10 mL/kg. For a 25g mouse, a 1 mg/kg dose would require a 25 µL injection of this 1 mg/mL solution.
References
- 1. mdpi.com [mdpi.com]
- 2. medkoo.com [medkoo.com]
- 3. researchgate.net [researchgate.net]
- 4. proventainternational.com [proventainternational.com]
- 6. benchchem.com [benchchem.com]
- 7. Exposure to vehicle emissions results in altered blood brain barrier permeability and expression of matrix metalloproteinases and tight junction proteins in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ORG 12962 - AdisInsight [adisinsight.springer.com]
- 10. isaacpub.org [isaacpub.org]
- 11. Overcoming challenges in the design of drug delivery systems targeting the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Investigating blood-brain barrier penetration and neurotoxicity of natural products for central nervous system drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. biosynce.com [biosynce.com]
- 16. downstate.edu [downstate.edu]
- 17. Molecular determinants of blood–brain barrier permeation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Org-12962 Hydrochloride and Similar Piperazine Derivatives
Disclaimer: Publicly available, specific quantitative data on the half-life and metabolic stability of Org-12962 hydrochloride is limited. This technical support center provides guidance based on general principles of drug metabolism and pharmacokinetics for piperazine-containing compounds and 5-HT2C agonists, which may be applicable to research involving this compound. The provided protocols and troubleshooting guides are intended for research purposes and should be adapted to specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is the expected metabolic profile of a piperazine-containing compound like Org-12962?
A1: Piperazine moieties are susceptible to several metabolic transformations. The most common metabolic pathways for piperazine rings include N-dealkylation, N-oxidation, and ring opening. For Org-12962, which also contains a trifluoromethyl- and chloro-substituted pyridine ring, metabolism could also potentially involve hydroxylation of the pyridine ring. The primary enzymes responsible for these transformations are typically cytochrome P450 (CYP) isoforms in the liver.[1][2]
Q2: Which CYP enzymes are most likely involved in the metabolism of Org-12962?
A2: While specific data for Org-12962 is unavailable, compounds with similar structures are often metabolized by CYP3A4, CYP2D6, and CYP1A2.[3][4] To identify the specific CYPs involved, reaction phenotyping studies using a panel of recombinant human CYP enzymes or specific chemical inhibitors are recommended.
Q3: How can I determine the in vitro half-life (t½) of this compound?
A3: The in vitro half-life can be determined using a metabolic stability assay with liver microsomes or hepatocytes. The disappearance of the parent compound is monitored over time using an appropriate analytical method, typically LC-MS/MS. The rate of disappearance is then used to calculate the half-life. A detailed protocol is provided below.
Q4: What are the common reasons for high variability in metabolic stability assay results?
A4: High variability can stem from several factors, including:
-
Inconsistent pipetting: Small volumes of test compounds or enzymes can lead to significant errors.
-
Suboptimal incubation conditions: Temperature fluctuations or inadequate shaking can affect enzyme activity.
-
Microsomal quality: Repeated freeze-thaw cycles or improper storage of liver microsomes can decrease enzymatic activity.
-
Analytical method variability: Inconsistent sample preparation or instrument performance can introduce variability.
-
Compound solubility: Poorly soluble compounds may precipitate in the assay, leading to inaccurate measurements.
Troubleshooting Guides
Issue 1: Unexpectedly High Metabolic Stability (Long Half-Life)
| Potential Cause | Troubleshooting Step |
| Low Enzyme Activity | 1. Verify Microsome Activity: Run a positive control compound with a known, moderate rate of metabolism (e.g., testosterone for CYP3A4, propranolol for CYP2D6). 2. Check Microsome Handling: Ensure microsomes were stored at -80°C and thawed on ice immediately before use. Avoid repeated freeze-thaw cycles. 3. Confirm Cofactor Presence: Ensure fresh NADPH regenerating system was added to the incubation. |
| Compound Inhibition of CYPs | 1. Test a Lower Concentration: High concentrations of the test compound can saturate or inhibit metabolic enzymes. Test a range of lower concentrations. |
| Poor Compound Solubility | 1. Assess Solubility: Visually inspect the incubation mixture for precipitation. 2. Use a Co-solvent: If solubility is an issue, consider using a small percentage (typically <1%) of an organic co-solvent like DMSO or acetonitrile. Note that high concentrations of organic solvents can inhibit CYP activity. |
| Incorrect Analytical Method | 1. Check Method Sensitivity: Ensure the analytical method has sufficient sensitivity to detect the decrease in the parent compound. 2. Validate Sample Preparation: Confirm that the quenching and extraction steps are efficient and do not lead to loss of the analyte. |
Issue 2: Unexpectedly Low Metabolic Stability (Short Half-Life)
| Potential Cause | Troubleshooting Step |
| High Non-specific Binding | 1. Assess Plasma Protein Binding: Determine the extent of binding to plasma proteins if using plasma stability assays. 2. Use Different Labware: Test with low-binding plates or tubes. |
| Chemical Instability | 1. Run a Control without Enzymes: Incubate the compound in the assay buffer without microsomes or cofactors to assess for chemical degradation. |
| High Enzyme Concentration | 1. Optimize Protein Concentration: Reduce the microsomal protein concentration in the assay. |
| Rapid Metabolism | 1. Shorten Incubation Times: Use shorter time points to accurately capture the initial rate of metabolism. |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability in Human Liver Microsomes
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound (e.g., this compound)
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Positive control compounds (e.g., testosterone, propranolol)
-
Acetonitrile with an internal standard for quenching the reaction
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system
Methodology:
-
Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare working solutions of the test compound and positive controls in phosphate buffer.
-
Thaw human liver microsomes on ice. Dilute to the desired concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.
-
-
Incubation:
-
Add the diluted microsome solution to the wells of a 96-well plate.
-
Pre-incubate the plate at 37°C for 5-10 minutes.
-
Initiate the reaction by adding the test compound or positive control to the wells.
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), add cold acetonitrile with an internal standard to quench the reaction.
-
-
Sample Analysis:
-
Centrifuge the plate to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for LC-MS/MS analysis.
-
Analyze the samples to determine the remaining percentage of the parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation:
-
t½ = 0.693 / k
-
-
Calculate the intrinsic clearance (CLint) using the following equation:
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
-
-
Visualizations
References
Addressing poor in vivo selectivity of Org-12962
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the in vivo selectivity of Org-12962.
Troubleshooting Guides
This section provides a structured approach to troubleshooting common issues related to the poor in vivo selectivity of Org-12962.
Guide 1: Unexpected Phenotypic Effects in Animal Models
Problem: Observation of unexpected or off-target behavioral or physiological effects in animal models treated with Org-12962, such as those indicative of hallucinogenic responses. This is often due to the compound's agonism at the 5-HT2A receptor.[1]
| Potential Cause | Troubleshooting Steps |
| Off-target activation of 5-HT2A receptors | 1. Confirm On-Target Engagement: Utilize a selective 5-HT2C receptor antagonist to determine if the desired effects of Org-12962 are blocked. This helps to confirm that the intended target is being engaged. 2. Employ a Selective 5-HT2A Receptor Antagonist: Co-administer a selective 5-HT2A receptor antagonist (e.g., M100907) with Org-12962. A reduction or elimination of the off-target effects will confirm 5-HT2A receptor involvement. 3. Dose-Response Analysis: Conduct a careful dose-response study to identify a potential therapeutic window where 5-HT2C-mediated effects are observed without significant 5-HT2A-mediated side effects. 4. Consider Alternative Agonists: If selectivity remains an issue, explore the use of more selective 5-HT2C receptor agonists with a better-defined selectivity profile. |
| Metabolites with different selectivity profiles | 1. Metabolite Profiling: Conduct in vivo and in vitro metabolic studies to identify the major metabolites of Org-12962. 2. Characterize Metabolite Activity: Synthesize and test the identified metabolites for their binding affinity and functional activity at 5-HT2A, 5-HT2B, and 5-HT2C receptors. |
| Pharmacokinetic Issues | 1. Brain Penetration: Assess the brain-to-plasma ratio of Org-12962 to ensure that central concentrations are within a range that favors 5-HT2C over 5-HT2A activation. |
Guide 2: In Vitro vs. In Vivo Discrepancies in Selectivity
Problem: Org-12962 demonstrates acceptable selectivity in in vitro assays, but this does not translate to the in vivo setting.
| Potential Cause | Troubleshooting Steps |
| Differences in Receptor Expression Levels | 1. Receptor Distribution Analysis: Investigate the relative expression levels of 5-HT2A and 5-HT2C receptors in the specific brain regions or tissues relevant to your in vivo model. Higher relative expression of 5-HT2A receptors can amplify off-target effects. |
| Functional Selectivity (Biased Agonism) | 1. Profile Downstream Signaling: Evaluate the activation of different signaling pathways (e.g., G-protein vs. β-arrestin) by Org-12962 at both 5-HT2A and 5-HT2C receptors. It is possible that the compound preferentially activates a signaling pathway at 5-HT2A receptors that is not captured by the primary in vitro assay. |
| In Vivo Receptor Environment | 1. Consider Receptor Heterodimerization: Be aware that 5-HT2A and 5-HT2C receptors can form heterodimers, which may alter the pharmacological response to Org-12962 in vivo. |
Frequently Asked Questions (FAQs)
Q1: What is the known selectivity profile of Org-12962?
A1: Org-12962 is a potent 5-HT2C receptor agonist. However, it also exhibits significant activity at the 5-HT2A and 5-HT2B receptors, which is the primary reason for its poor in vivo selectivity and discontinuation from human trials.[1]
Q2: Why does Org-12962 show poor in vivo selectivity despite being a potent 5-HT2C agonist?
A2: The lack of sufficient separation in potency between the 5-HT2C and 5-HT2A receptors is the main issue. The hallucinogenic effects observed in early human trials were attributed to its activity at the 5-HT2A receptor.
Q3: What are some general strategies to improve the in vivo selectivity of a compound like Org-12962?
A3: Improving in vivo selectivity is a key challenge in drug development. Some rational approaches include:
-
Structure-Based Drug Design: Modifying the chemical structure of the compound to enhance interactions with the 5-HT2C receptor binding pocket while reducing interactions with the 5-HT2A receptor.
-
Exploiting Receptor Differences: Targeting subtle differences in the amino acid sequences or allosteric sites between the 5-HT2A and 5-HT2C receptors.
-
Optimizing Pharmacokinetics: Modifying the compound to alter its absorption, distribution, metabolism, and excretion (ADME) properties to favor exposure in tissues where the 5-HT2C receptor is the predominant subtype.
Q4: What in vivo models are suitable for assessing the selectivity of 5-HT2C agonists?
A4: Several animal models can be used to assess the in vivo selectivity of 5-HT2C agonists:
-
Head-Twitch Response (HTR) in Rodents: This is a classic behavioral model used to assess 5-HT2A receptor activation. A selective 5-HT2C agonist should not induce a significant HTR.
-
Locomotor Activity Assays: 5-HT2C receptor activation can influence locomotor activity, and these assays can be used to assess on-target effects.
-
Models of Anxiety and Depression: Since 5-HT2C receptors are implicated in these conditions, relevant behavioral models can be used to evaluate the therapeutic potential of a selective agonist.
Data Presentation
Table 1: Functional Potency of Org-12962 at Human 5-HT2 Receptors
| Receptor Subtype | pEC50 |
| 5-HT2C | 7.01 |
| 5-HT2A | 6.38 |
| 5-HT2B | 6.28 |
Data from MedChemExpress, citing Porter RH, et al. Br J Pharmacol. 1999 Sep;128(1):13-20.[1]
Experimental Protocols
Protocol 1: In Vitro Functional Selectivity Assay (Calcium Mobilization)
This protocol outlines a method to determine the functional potency and selectivity of a test compound like Org-12962 at 5-HT2A and 5-HT2C receptors.
-
Cell Culture: Maintain CHO-K1 or HEK293 cells stably expressing either the human 5-HT2A or 5-HT2C receptor in appropriate culture medium.
-
Cell Plating: Seed the cells into 96-well or 384-well black, clear-bottom plates at a suitable density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with a buffered saline solution and then incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of the test compound (Org-12962) and a reference agonist (e.g., serotonin) in the assay buffer.
-
Assay Execution:
-
Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).
-
Record a baseline fluorescence reading.
-
Add the compound dilutions to the wells and continuously measure the fluorescence intensity for a set period to detect intracellular calcium release.
-
-
Data Analysis:
-
Determine the maximum fluorescence response for each compound concentration.
-
Normalize the data to the response of a maximal concentration of the reference agonist.
-
Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and pEC50 values.
-
Calculate the selectivity ratio by dividing the EC50 for the 5-HT2A receptor by the EC50 for the 5-HT2C receptor.
-
Protocol 2: In Vivo Head-Twitch Response (HTR) Assay
This protocol describes a behavioral assay to assess the in vivo 5-HT2A receptor agonist activity of a test compound.
-
Animals: Use male C57BL/6J mice, group-housed with ad libitum access to food and water, and maintained on a 12-hour light/dark cycle. Acclimatize the animals to the testing room for at least 1 hour before the experiment.
-
Compound Administration: Dissolve the test compound (Org-12962) in a suitable vehicle (e.g., saline with a small amount of Tween 80). Administer the compound via intraperitoneal (i.p.) injection at various doses. A vehicle control group should be included.
-
Behavioral Observation:
-
Immediately after injection, place each mouse individually into a clear observation chamber.
-
Record the number of head twitches for a defined period (e.g., 30-60 minutes). A head twitch is a rapid, convulsive rotational movement of the head.
-
-
Data Analysis:
-
Compare the number of head twitches in the compound-treated groups to the vehicle control group using an appropriate statistical test (e.g., ANOVA followed by a post-hoc test).
-
A significant increase in the number of head twitches indicates 5-HT2A receptor agonism.
-
Mandatory Visualizations
Caption: A troubleshooting workflow for investigating unexpected in vivo effects of Org-12962.
Caption: Simplified signaling pathway for 5-HT2A and 5-HT2C receptors activated by Org-12962.
References
Validation & Comparative
A Comparative Guide to Org-12962 Hydrochloride and Other 5-HT2C Receptor Agonists for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Org-12962 hydrochloride and other prominent 5-HT2C receptor agonists. This document synthesizes in vitro and in vivo data to highlight the distinct pharmacological profiles of these compounds, offering valuable insights for selecting the appropriate tool for preclinical research.
Introduction to 5-HT2C Receptor Agonists
The serotonin 2C (5-HT2C) receptor, a G-protein coupled receptor predominantly expressed in the central nervous system, is a key target for therapeutic intervention in a range of disorders, including obesity, anxiety, and depression. Agonism at this receptor is known to modulate appetite, mood, and other physiological processes. This guide focuses on this compound, a potent 5-HT2C agonist, and compares its pharmacological characteristics with other well-established agonists: Ro 60-0175, Lorcaserin, and WAY-161503.
In Vitro Pharmacological Comparison
The following tables summarize the binding affinities (Ki) and functional potencies (EC50 or pEC50) of Org-12962 and its comparators at the human 5-HT2A, 5-HT2B, and 5-HT2C receptors. This data is crucial for understanding the potency and selectivity of these compounds.
Table 1: Receptor Binding Affinity (Ki, nM) of 5-HT2C Receptor Agonists
| Compound | 5-HT2C (nM) | 5-HT2A (nM) | 5-HT2B (nM) |
| Org-12962 | ~98 | ~420 | ~525 |
| Ro 60-0175 | 6.0 | 36.3 | 5.4 |
| Lorcaserin | 15 | 112 | 174 |
| WAY-161503 | 3.3 | 18 | 60 |
Table 2: Functional Potency (EC50/pEC50) of 5-HT2C Receptor Agonists
| Compound | 5-HT2C | 5-HT2A | 5-HT2B |
| Org-12962 | pEC50: 7.01 | pEC50: 6.38 | pEC50: 6.28 |
| Ro 60-0175 | EC50: 32 nM | EC50: 447 nM | EC50: 0.9 nM |
| Lorcaserin | EC50: 9 nM | EC50: 168 nM | EC50: 943 nM |
| WAY-161503 | EC50: 8.5 nM (IP) / 0.8 nM (Ca2+) | EC50: 802 nM (IP) / 7 nM (Ca2+) | EC50: 6.9 nM (IP) / 1.8 nM (Ca2+) |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency. IP refers to inositol phosphate accumulation assays, and Ca2+ refers to calcium mobilization assays.
Org-12962 is a potent 5-HT2C receptor agonist. However, it also demonstrates significant activity at 5-HT2A and 5-HT2B receptors. This lack of selectivity, particularly for the 5-HT2A receptor, has been associated with hallucinogenic side effects, which led to the discontinuation of its development as an anxiolytic drug. In contrast, Lorcaserin, an anti-obesity medication, exhibits greater functional selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B receptors. WAY-161503 also shows a preference for the 5-HT2C receptor. Ro 60-0175 is a potent agonist at both 5-HT2C and 5-HT2B receptors.
Signaling Pathways and Experimental Workflows
The activation of the 5-HT2C receptor initiates a cascade of intracellular events. The diagrams below illustrate the canonical signaling pathway and a typical experimental workflow for assessing agonist activity.
Canonical 5-HT2C Receptor Signaling Pathway
General Experimental Workflow for 5-HT2C Agonist Characterization
Detailed Experimental Protocols
In Vitro: Functional Characterization in CHO-K1 Cells
Objective: To determine the potency and efficacy of 5-HT2C receptor agonists.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human 5-HT2A, 5-HT2B, or 5-HT2C receptor are cultured in appropriate media.
-
Assay Preparation: Cells are seeded into multi-well plates and grown to confluence.
-
Calcium Mobilization Assay:
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
A baseline fluorescence reading is taken.
-
The test compound (agonist) is added at various concentrations.
-
Changes in intracellular calcium concentration are measured using a fluorescence plate reader.
-
-
Inositol Phosphate (IP) Accumulation Assay:
-
Cells are labeled with [³H]myo-inositol.
-
Cells are pre-incubated with LiCl to inhibit inositol monophosphatase.
-
The test compound is added at various concentrations.
-
The reaction is stopped, and the cells are lysed.
-
Total [³H]inositol phosphates are separated by ion-exchange chromatography and quantified by liquid scintillation counting.
-
-
Data Analysis: Dose-response curves are generated, and EC50 (the concentration of agonist that produces 50% of the maximal response) or pEC50 values are calculated.
In Vivo: Assessment of Anxiolytic-like Effects in Rats
Objective: To evaluate the potential of 5-HT2C agonists to reduce anxiety-like behavior.
Methodology (Elevated Plus Maze):
-
Apparatus: The elevated plus maze consists of two open arms and two closed arms arranged in a plus shape and elevated from the floor.
-
Animals: Male rats are used for this test.
-
Procedure:
-
Rats are administered the test compound (e.g., Org-12962) or vehicle via intraperitoneal injection.
-
After a set pre-treatment time, each rat is placed in the center of the maze, facing an open arm.
-
The behavior of the rat is recorded for a 5-minute period.
-
-
Data Analysis: The primary measures of anxiety are the time spent in the open arms and the number of entries into the open arms. An increase in these parameters is indicative of an anxiolytic-like effect. Locomotor activity is also assessed by the total number of arm entries.
In Vivo: Assessment of Anorectic Effects in Rodents
Objective: To determine the effect of 5-HT2C agonists on food intake.
Methodology:
-
Animals: Rats or mice are individually housed and acclimatized to the testing environment.
-
Food Deprivation: Animals are typically fasted for a period (e.g., 18-24 hours) to ensure robust feeding behavior.
-
Procedure:
-
Animals are administered the test compound or vehicle.
-
A pre-weighed amount of standard chow is presented to each animal.
-
Food intake is measured at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
-
Data Analysis: The cumulative food intake at each time point is calculated and compared between the treatment and vehicle groups. A significant reduction in food intake indicates an anorectic effect.
Therapeutic Potential and Comparative Summary
-
This compound: While a potent 5-HT2C agonist, its lack of selectivity, particularly its agonist activity at the 5-HT2A receptor, has been a significant hurdle in its clinical development for anxiety due to the potential for psychotomimetic side effects. However, its potent activity makes it a useful tool for in vitro and in vivo research to probe the functions of the 5-HT2C receptor, provided its off-target effects are considered.
-
Ro 60-0175: This compound is a potent agonist at both 5-HT2C and 5-HT2B receptors. Its high potency at the 5-HT2B receptor raises concerns for potential cardiac valvulopathy with chronic use, a known risk associated with 5-HT2B agonism.
-
Lorcaserin: Marketed as an anti-obesity drug, Lorcaserin demonstrates good functional selectivity for the 5-HT2C receptor over 5-HT2A and 5-HT2B receptors. This improved selectivity profile likely contributes to its better-tolerated side-effect profile compared to less selective agonists.
-
WAY-161503: This compound is a potent and selective 5-HT2C receptor agonist that has been shown to reduce food intake in animal models. Its pharmacological profile makes it a valuable research tool for studying the role of 5-HT2C receptors in appetite regulation.
Conclusion
The choice of a 5-HT2C receptor agonist for research purposes depends critically on the specific scientific question being addressed. This compound, despite its discontinuation from clinical development, remains a potent tool for exploring 5-HT2C receptor function, with the caveat of its off-target activities. For studies requiring higher selectivity to minimize confounding effects from 5-HT2A or 5-HT2B receptor activation, compounds like Lorcaserin and WAY-161503 represent more suitable alternatives. This guide provides the necessary data and experimental context to aid researchers in making an informed decision for their preclinical studies.
A Comparative Analysis of Org-12962 and Ro 60-0175 in Preclinical Anxiety Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective serotonin 5-HT2C receptor agonists, Org-12962 and Ro 60-0175, based on their performance in established preclinical models of anxiety. The data presented herein is compiled from peer-reviewed scientific literature to offer an objective overview for researchers in the field of neuroscience and psychopharmacology.
Introduction
Anxiety disorders represent a significant global health concern, prompting extensive research into novel therapeutic agents. The serotonin 2C (5-HT2C) receptor has emerged as a promising target for the development of anxiolytic drugs. Activation of this receptor is known to modulate the release of dopamine and norepinephrine, key neurotransmitters implicated in mood and anxiety.[1] Org-12962 and Ro 60-0175 are both potent and selective agonists of the 5-HT2C receptor, and their effects in various animal models of anxiety have been investigated to elucidate their therapeutic potential. This guide will compare their pharmacological profiles in key behavioral paradigms used to assess anxiety-like behaviors in rodents.
Mechanism of Action: 5-HT2C Receptor Signaling
Both Org-12962 and Ro 60-0175 exert their effects by binding to and activating the 5-HT2C receptor, a G protein-coupled receptor (GPCR). The canonical signaling pathway for the 5-HT2C receptor involves its coupling to Gq/11 proteins. Upon agonist binding, this G protein activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events trigger a cascade of downstream cellular responses that ultimately modulate neuronal excitability and neurotransmitter release.
Comparative Performance in Anxiety Models
The following sections summarize the available quantitative data for Org-12962 and Ro 60-0175 in three widely used preclinical models of anxiety: the elevated plus-maze, the open field test, and the social interaction test.
Elevated Plus-Maze (EPM)
The elevated plus-maze is a widely used test to assess anxiety-like behavior in rodents. The apparatus consists of two open and two enclosed arms. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms.
Ro 60-0175: Intra-hippocampal administration of Ro 60-0175 in rats has been shown to decrease open arm exploration, suggesting an anxiogenic-like effect at the site of injection.[2][3] A dose of 1.0 µg selectively decreased the percentage of time spent and entries into the open arms.[2][3] Higher doses (3.0 and 10.0 µg) induced a general suppression of locomotor activity.[2][3]
Org-12962: Currently, there is a lack of publicly available, peer-reviewed data detailing the effects of Org-12962 in the elevated plus-maze test.
| Compound | Species | Route of Administration | Dose | Effect on Open Arm Time/Entries | Reference |
| Ro 60-0175 | Rat | Intra-hippocampal | 1.0 µg | Decreased | [2][3] |
| Ro 60-0175 | Rat | Intra-hippocampal | 3.0, 10.0 µg | Decreased (with locomotor suppression) | [2][3] |
| Org-12962 | - | - | - | Data not available | - |
Open Field Test (OFT)
The open field test is used to assess general locomotor activity and anxiety-like behavior. A decrease in exploration of the central, more exposed area of the arena is interpreted as an indicator of anxiety.
Ro 60-0175: In mice, Ro 60-0175 has been shown to induce hypoactivity, a decrease in overall movement.[4] At doses of 3 mg/kg and 5 mg/kg (i.p.), it significantly reduced the distance traveled in an open field arena.[4]
Org-12962: There is currently no specific quantitative data available from peer-reviewed publications on the effects of Org-12962 in the open field test.
| Compound | Species | Route of Administration | Dose | Effect on Locomotion | Effect on Center Time | Reference |
| Ro 60-0175 | Mouse | i.p. | 3 mg/kg | Decreased | - | [4] |
| Ro 60-0175 | Mouse | i.p. | 5 mg/kg | Decreased | - | [4] |
| Org-12962 | - | - | - | Data not available | Data not available | - |
Social Interaction Test
The social interaction test assesses anxiety by measuring the time an animal spends in social contact with an unfamiliar conspecific. Anxiolytic drugs are expected to increase social interaction time.
Ro 60-0175: In a rat social interaction test conducted under low light, familiar conditions, Ro 60-0175 at doses of 1 and 3 mg/kg (s.c.) reduced the time spent in social interaction. This effect was accompanied by a reduction in locomotion, suggesting a sedative rather than a specific anxiogenic effect at these doses. Under high light, unfamiliar conditions, which are typically more anxiogenic, Ro 60-0175 also suppressed both social interaction and locomotion at the same doses.
Org-12962: Specific quantitative data on the effects of Org-12962 in the social interaction test is not currently available in the public domain.
| Compound | Species | Route of Administration | Dose | Effect on Social Interaction Time | Reference |
| Ro 60-0175 | Rat | s.c. | 1 mg/kg | Decreased (with sedation) | |
| Ro 60-0175 | Rat | s.c. | 3 mg/kg | Decreased (with sedation) | |
| Org-12962 | - | - | - | Data not available | - |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Elevated Plus-Maze Protocol
Apparatus: A plus-shaped maze elevated from the floor with two open arms and two arms enclosed by high walls. Procedure:
-
Animals are habituated to the testing room for a specified period before the test.
-
The compound of interest (Org-12962 or Ro 60-0175) or vehicle is administered at a predetermined time before the test.
-
Each animal is placed on the central platform of the maze, facing one of the open arms.
-
The animal is allowed to freely explore the maze for a standard duration (typically 5 minutes).
-
Behavior is recorded by an overhead video camera and analyzed using tracking software.
-
Key parameters measured are the number of entries into and the time spent in the open and closed arms.
Open Field Test Protocol
Apparatus: A square arena with high walls to prevent escape. Procedure:
-
Animals are habituated to the testing room.
-
The test compound or vehicle is administered.
-
Each animal is placed in the center of the open field.
-
Behavior is recorded for a set duration (e.g., 5-10 minutes).
-
The arena is divided into a central zone and a peripheral zone by the analysis software.
-
Parameters measured include total distance traveled, time spent in the center versus the periphery, and the frequency of entries into the center zone.
Social Interaction Test Protocol
Apparatus: A rectangular or square arena, often with specific lighting conditions. Procedure:
-
Test animals are typically housed individually for a period before the test to increase their motivation for social interaction.
-
The test compound or vehicle is administered to one or both of the animals.
-
Two unfamiliar animals are placed in the arena together.
-
Their behavior is recorded for a specified duration (e.g., 10 minutes).
-
A trained observer scores the total time the animals spend in active social interaction (e.g., sniffing, grooming, following).
-
Locomotor activity is often measured concurrently to control for sedative or stimulant effects of the drug.
Summary and Conclusion
The available preclinical data suggests that the 5-HT2C receptor agonist Ro 60-0175 exhibits a complex profile in rodent models of anxiety. In the elevated plus-maze, its effects appear to be anxiogenic when administered directly into the hippocampus. In the open field test, it primarily induces hypoactivity. In the social interaction test, Ro 60-0175 reduces social engagement, an effect that is likely confounded by sedation.
Further research is required to fully characterize the effects of Org-12962 in the elevated plus-maze, open field, and social interaction tests. Such studies would be invaluable for a comprehensive comparison with Ro 60-0175 and for advancing our understanding of the role of the 5-HT2C receptor in anxiety. Researchers are encouraged to consider the different pharmacological profiles that can emerge from structurally distinct agonists acting on the same receptor, as this can have significant implications for drug development.
References
- 1. scielo.br [scielo.br]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. Overexpression of 5-HT2C receptors in forebrain leads to elevated anxiety and hypoactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of RO 60 0175, a 5-HT(2C) receptor agonist, in three animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Effects of Org-12962 Hydrochloride: A Comparative Guide for Researchers
Org-12962 Hydrochloride: Receptor Affinity Profile
This compound is recognized as a potent and selective agonist for the 5-HT2C receptor, a key target in research areas such as anxiety and appetite control. However, it also exhibits some affinity for the 5-HT2A and 5-HT2B receptor subtypes, which is a critical consideration in experimental design and data interpretation. The discontinuation of its human trials was linked to side effects believed to be mediated by the 5-HT2A receptor.
| Compound | Target Receptor | pEC50 | Reference |
| This compound | 5-HT2C | 7.01 | [1] |
| 5-HT2A | 6.38 | [1] | |
| 5-HT2B | 6.28 | [1] |
Antagonist Validation: A Representative Study
To confirm that the observed effects of a 5-HT2C agonist are indeed mediated by the 5-HT2C receptor, a selective antagonist is employed to block these effects. The following data from a study on the 5-HT2C agonist WAY-161503 and the selective 5-HT2C antagonist SB-242084 illustrates this principle. The study measured the effect of WAY-161503 on food intake (hypophagia) in rats and its reversal by SB-242084.[2]
Experimental Data: Reversal of Agonist-Induced Hypophagia by an Antagonist
| Agonist | Agonist Effect (ED50 in mg/kg) | Antagonist | Antagonist Effect |
| WAY-161503 | 1.9 (in 24h fasted Sprague-Dawley rats) | SB-242084 | Reversed the reduction in food intake |
This demonstrates that the hypophagic effect of WAY-161503 is specifically mediated through the 5-HT2C receptor, as it can be blocked by a selective antagonist.
Comparison with Alternative 5-HT2C Receptor Agonists
Several other compounds have been developed that target the 5-HT2C receptor. Understanding their profiles is crucial for selecting the appropriate tool for a given research question.
| Compound | Key Features |
| Lorcaserin | A selective 5-HT2C receptor agonist previously approved for weight management.[3] |
| Vabicaserin | A 5-HT2C receptor agonist that has been investigated for its potential in treating schizophrenia.[4] |
| Ro 60-0175 | A selective 5-HT2C agonist frequently used in preclinical research to study the role of the 5-HT2C receptor in various physiological processes.[5] |
Experimental Protocols
Representative Protocol: Antagonist Reversal of Agonist-Induced Hypophagia in Rats [2]
This protocol is based on the study validating the effects of WAY-161503 with SB-242084 and serves as a template for similar experiments with this compound.
1. Animals: Male Sprague-Dawley rats are used. They are housed individually and maintained on a standard diet and water ad libitum, with a 12-hour light/dark cycle.
2. Acclimation: Animals are acclimated to the testing environment and handling procedures for several days before the experiment to minimize stress-induced variability.
3. Fasting: Prior to the experiment, rats are fasted for 24 hours with free access to water.
4. Drug Administration:
- Antagonist Group: Rats are pre-treated with the 5-HT2C antagonist SB-242084 (or vehicle for the control group) via intraperitoneal (i.p.) injection.
- Agonist Administration: After a set pre-treatment time, the 5-HT2C agonist WAY-161503 (or vehicle) is administered, also typically via i.p. injection.
5. Measurement of Food Intake: Immediately after agonist administration, pre-weighed food is provided to the rats. Food intake is measured at specific time points (e.g., 1, 2, and 4 hours) by weighing the remaining food.
6. Data Analysis: The amount of food consumed is calculated for each animal. The data is then analyzed to determine the dose-dependent effect of the agonist on food intake and the ability of the antagonist to reverse this effect. The ED50 (the dose of the agonist that produces 50% of its maximal effect) can be calculated.
Visualizing the Pathways and Workflows
Signaling Pathway of 5-HT2C Receptor Agonism and Antagonism
Caption: 5-HT2C receptor signaling pathway activation by Org-12962 and blockade by an antagonist.
Experimental Workflow for Antagonist Validation
References
- 1. Further pharmacological characterization of 5-HT2C receptor agonist-induced inhibition of 5-HT neuronal activity in the dorsal raphe nucleus in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antiobesity-like effects of the 5-HT2C receptor agonist WAY-161503 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Support for 5-HT2C receptor functional selectivity in vivo utilizing structurally diverse, selective 5-HT2C receptor ligands and the 2,5-dimethoxy-4-iodoamphetamine elicited head-twitch response model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SB 242084, a selective and brain penetrant 5-HT2C receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of RO 60 0175, a 5-HT(2C) receptor agonist, in three animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide to Org-12962 Hydrochloride: Control Experiments and Baseline Measures
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Org-12962 hydrochloride with alternative 5-HT2C receptor agonists, supported by experimental data. It details essential control experiments and baseline measures for the robust evaluation of this compound in both in vitro and in vivo settings.
Introduction to this compound
This compound is a potent and selective agonist for the 5-HT2 receptor family, exhibiting the highest affinity for the 5-HT2C subtype.[1] Initially developed as a potential anxiolytic, its clinical development was halted due to side effects associated with its activity at the 5-HT2A receptor.[1] Despite this, Org-12962 remains a valuable tool in research for elucidating the roles of the 5-HT2C receptor in various physiological and pathological processes.
Mechanism of Action: 5-HT2C Receptor Activation
Org-12962, like other 5-HT2C receptor agonists, exerts its effects by binding to and activating these G protein-coupled receptors (GPCRs). Activation of the 5-HT2C receptor is primarily coupled to the Gq/G11 signaling pathway, which leads to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Figure 1: Simplified 5-HT2C receptor signaling pathway.
In Vitro Studies: Functional Characterization
A common method to characterize the activity of Org-12962 and its alternatives is through functional assays in cell lines expressing the target receptor, such as Chinese Hamster Ovary (CHO-K1) cells.[2] A key baseline measure in these experiments is the response of non-transfected cells to the agonist, which should be negligible.[2]
Comparative Agonist Activity at Human 5-HT2 Receptors
The following table summarizes the potency (pEC50) and efficacy (relative to 5-HT) of Org-12962 and other common 5-HT2C receptor agonists in CHO-K1 cells expressing human 5-HT2A, 5-HT2B, and 5-HT2C receptors. Data is derived from a study by Porter et al. (1999).[2]
| Compound | 5-HT2A | 5-HT2B | 5-HT2C |
| pEC50 (Efficacy %) | pEC50 (Efficacy %) | pEC50 (Efficacy %) | |
| Org-12962 | 6.4 (44%) | 7.3 (88%) | 8.1 (96%) |
| Ro 60-0175 | 6.5 (57%) | 8.0 (100%) | 7.5 (88%) |
| m-CPP | 6.1 (24%) | 7.2 (81%) | 7.8 (65%) |
| Lorcaserin * | - | - | 7.8 (Full agonist) |
| 5-HT (Serotonin) | 8.4 (100%) | 8.7 (100%) | 8.8 (100%) |
*Data for Lorcaserin is from a separate study and presented for comparative purposes; it is described as a full agonist with a pEC50 of 7.8 at the human 5-HT2C receptor.[3]
Experimental Protocol: Inositol Phosphate Accumulation Assay
This assay measures the accumulation of inositol phosphates (IPs), a downstream product of 5-HT2C receptor activation.
Figure 2: Workflow for an inositol phosphate accumulation assay.
Methodology:
-
Cell Culture: CHO-K1 cells stably expressing the human 5-HT2C receptor are cultured in appropriate media.
-
Radiolabeling: Cells are incubated overnight with myo-[3H]inositol to label the cellular phosphoinositide pools.[4]
-
Pre-incubation: Cells are washed and pre-incubated with a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatases, leading to the accumulation of IPs upon receptor activation.[5]
-
Agonist Stimulation: Cells are stimulated with varying concentrations of Org-12962, a comparator agonist, or vehicle for a defined period.
-
Extraction: The reaction is terminated, and soluble inositol phosphates are extracted.
-
Quantification: The amount of accumulated [3H]-inositol phosphates is quantified using liquid scintillation counting.
Control Experiments:
-
Vehicle Control: Cells are treated with the same vehicle used to dissolve the agonists (e.g., DMSO, saline). This establishes the baseline level of IP accumulation.
-
Basal Measurement: IP levels in unstimulated cells are measured to determine the constitutive activity of the receptor.
-
Positive Control: A known full agonist, such as serotonin (5-HT), is used to determine the maximal response of the system.
-
Negative Control (Cell Line): Non-transfected CHO-K1 cells are treated with the agonist to ensure the response is specific to the expressed 5-HT2C receptor.
In Vivo Studies: Behavioral and Physiological Measures
In vivo studies are crucial for understanding the physiological effects of Org-12962. Control experiments are critical to account for the effects of handling, injection stress, and the vehicle used for drug administration.
Common Control Measures in Rodent Studies
-
Vehicle Control: Administration of the vehicle solution without the drug is the most fundamental control. Common vehicles for intraperitoneal (i.p.) injection include:
-
Normal Saline (0.9% NaCl): The most common vehicle for water-soluble compounds.[6][7]
-
Saline with Tween 80: For compounds with low water solubility, a surfactant like Tween 80 (e.g., 0.3-5% v/v) can be added to saline to aid dissolution or suspension.[8][9] It's important to note that Tween 80 itself can have behavioral effects at higher concentrations.[10][11]
-
-
Sham Injections: Performing a needle prick without injecting any substance can control for the stress of the injection procedure itself.[7]
-
Handling Control: Simply handling the animals in the same manner as the experimental groups can account for the stress associated with being removed from their home cage and handled by the experimenter.[12]
Baseline Measures
Prior to drug administration, it is essential to establish baseline measures for the behaviors or physiological parameters being investigated. This may include:
-
Locomotor Activity: Total distance traveled, rearing frequency, and time spent in different zones of an open field.
-
Anxiety-like Behavior: Time spent in the open arms of an elevated plus-maze or light-dark box.
-
Food Intake and Body Weight: Daily or weekly measurements of food consumption and body weight.
-
Core Body Temperature: Rectal temperature measurements.
Experimental Workflow: Rodent Behavioral Assay
Figure 3: General workflow for a rodent behavioral assay.
Comparison with Alternatives
| Feature | This compound | Ro 60-0175 | m-CPP | Lorcaserin |
| Primary Target | 5-HT2C Receptor | 5-HT2C Receptor | 5-HT2C/1B Receptors | 5-HT2C Receptor |
| Selectivity | High for 5-HT2C over 5-HT2A.[2] | High for 5-HT2C over 5-HT2A.[13][14] | Also a potent 5-HT1B agonist.[15][16] | High selectivity for 5-HT2C over 5-HT2A and 5-HT2B.[3][17] |
| Common Use | Research tool for studying 5-HT2C function. | Preclinical research in anxiety and depression models.[13][14] | Preclinical and clinical research on feeding and anxiety.[18][19] | FDA-approved for weight management.[20][21][22] |
| Reported Effects | Anxiolytic-like effects in animal models.[23] | Anxiolytic, antidepressant, and anorectic effects.[23] | Anxiogenic and hypophagic effects.[15][18] | Anorectic (satiety-promoting) effects.[17][21][22] |
Conclusion
This compound is a valuable pharmacological tool for investigating the 5-HT2C receptor. When designing experiments with this compound, it is imperative to include appropriate controls, such as vehicle administration and baseline measurements, to ensure the validity and reproducibility of the findings. The choice of comparator compounds, such as Ro 60-0175, m-CPP, or lorcaserin, will depend on the specific research question and the desired selectivity profile. This guide provides a foundation for the rigorous design of experiments involving Org-12962, enabling researchers to generate high-quality, interpretable data.
References
- 1. Vehicle and positive control values from the in vivo rodent comet assay and biomonitoring studies using human lymphocytes: historical database and influence of technical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional characterization of agonists at recombinant human 5-HT2A, 5-HT2B and 5-HT2C receptors in CHO-K1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lorcaserin, a novel selective human 5-hydroxytryptamine2C agonist: in vitro and in vivo pharmacological characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-myo-inositol 1-phosphate as a surrogate of D-myo-inositol 1,4,5-tris phosphate to monitor G protein-coupled receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Only controls: effect of handling, sham injection, and intraperitoneal injection of saline on behavior of mice in an elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Behavioral effects of vehicles: DMSO, ethanol, Tween-20, Tween-80, and emulphor-620 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Repeated intraperitoneal injections of saline attenuate the antibody response to a subsequent intraperitoneal injection of antigen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rndsystems.com [rndsystems.com]
- 14. Ro 60-0175 fumarate | 5-HT2C Receptors | Tocris Bioscience [tocris.com]
- 15. Role of 5-hT2C receptors in the hypophagic effect of m-CPP, ORG 37684 and CP-94,253 in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Discriminative stimulus properties of mCPP: evidence for a 5-HT2C receptor mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lorcaserin, A 5-HT2C Receptor Agonist, Reduces Body Weight by Decreasing Energy Intake without Influencing Energy Expenditure - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evidence that mCPP-induced anxiety in the plus-maze is mediated by postsynaptic 5-HT2C receptors but not by sympathomimetic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The 5-HT2C receptor agonist meta-chlorophenylpiperazine (mCPP) reduces palatable food consumption and BOLD fMRI responses to food images in healthy female volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lorcaserin (Belviq): A Selective Serotonin 5-HT2C Agonist In the Treatment of Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The 5-HT2C receptor agonist, lorcaserin, and the 5-HT6 receptor antagonist, SB-742457, promote satiety; a microstructural analysis of feeding behaviour - PMC [pmc.ncbi.nlm.nih.gov]
- 22. The 5-HT₂C receptor agonist, lorcaserin, and the 5-HT₆ receptor antagonist, SB-742457, promote satiety; a microstructural analysis of feeding behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Ro60-0175 - Wikipedia [en.wikipedia.org]
A Preclinical Comparison of Org-12962 and SSRIs: A Tale of Two Serotonergic Mechanisms
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
In the landscape of serotonergic drug development, compounds with distinct mechanisms of action offer different therapeutic potentials and challenges. This guide provides a preclinical comparison of Org-12962 hydrochloride, a potent 5-HT2C receptor agonist, and Selective Serotonin Reuptake Inhibitors (SSRIs), the cornerstone of antidepressant and anxiolytic therapy. While direct head-to-head preclinical efficacy studies are not available in the public domain, this document compares their mechanisms of action, in vitro pharmacological profiles, and the standard preclinical models used to evaluate their respective activities.
Section 1: Contrasting Mechanisms of Action
The fundamental difference between Org-12962 and SSRIs lies in their molecular targets within the serotonin system. SSRIs act on the presynaptic neuron, while Org-12962 acts on the postsynaptic neuron.
-
Selective Serotonin Reuptake Inhibitors (SSRIs): SSRIs, such as fluoxetine, primarily function by blocking the serotonin transporter (SERT) on the presynaptic nerve terminal.[1] This inhibition prevents the reabsorption of serotonin from the synaptic cleft, leading to an increased concentration of serotonin available to bind to postsynaptic receptors.[1][2] This action is believed to underlie their therapeutic effects in depression and anxiety over time.[1][2]
-
Org-12962 (5-HT2C Receptor Agonist): Org-12962 is a pyridinylpiperazine compound that acts as a potent and selective agonist for the 5-HT2 receptor family, with a particular affinity for the 5-HT2C subtype.[3] The 5-HT2C receptors are G-protein-coupled receptors located on postsynaptic neurons in various brain regions, including those that regulate mood, anxiety, and feeding.[3] Activation of these receptors by an agonist like Org-12962 directly initiates intracellular signaling cascades, which can inhibit dopamine and norepinephrine release in certain brain areas. This mechanism has been explored for its potential anxiolytic effects.
The following diagram illustrates this fundamental difference in their site of action at the neuronal synapse.
References
Org-12962 Hydrochloride: A Comparative Analysis of Binding Affinity for 5-HT2A and 5-HT2B Receptors
For researchers and professionals in drug development, understanding the nuanced interactions between a compound and its biological targets is paramount. This guide provides an objective comparison of the binding affinity of Org-12962 hydrochloride for the serotonin 5-HT2A and 5-HT2B receptors, supported by experimental data and detailed protocols.
Quantitative Data Summary
The binding affinity of this compound for the human 5-HT2A and 5-HT2B receptors has been determined through functional assays. The compound demonstrates a higher potency for the 5-HT2A receptor compared to the 5-HT2B receptor. The potency of Org-12962 is expressed as pEC50, which is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.
| Compound | Receptor | pEC50 | EC50 (nM) |
| This compound | 5-HT2A | 6.38 | 419.87[1] |
| This compound | 5-HT2B | 6.28 | 524.81[1] |
Note: EC50 values were calculated from the pEC50 values (EC50 = 10^(-pEC50) M) and converted to nM.
Experimental Protocols
The binding affinity data presented above was determined using a functional assay that measures the increase in intracellular calcium levels upon agonist stimulation of recombinant human 5-HT2A and 5-HT2B receptors expressed in Chinese hamster ovary (CHO-K1) cells.[2]
Cell Culture and Receptor Expression:
CHO-K1 cells were stably transfected with the cDNA for the human 5-HT2A or 5-HT2B receptors. These cells were then cultured in appropriate media to ensure stable expression of the receptors on the cell surface.
Fluorometric Imaging Plate Reader (FLIPR) Assay:
The core of the experimental procedure is the use of a Fluorometric Imaging Plate Reader (FLIPR) to detect changes in intracellular calcium concentration.[2]
-
Cell Plating: Receptor-expressing CHO-K1 cells were seeded into 96-well microplates and allowed to adhere and grow.
-
Dye Loading: The cells were loaded with a calcium-sensitive fluorescent dye, such as Fluo-4 AM. This dye exhibits a significant increase in fluorescence intensity upon binding to free calcium ions.
-
Compound Addition: Varying concentrations of this compound were added to the wells of the microplate.
-
Signal Detection: The FLIPR instrument continuously monitored the fluorescence intensity in each well. Upon agonist binding to the 5-HT2A or 5-HT2B receptors, the Gq/G11 signaling pathway is activated, leading to an increase in intracellular calcium and a corresponding increase in fluorescence.
-
Data Analysis: The peak fluorescence response at each concentration of Org-12962 was measured. These values were then used to generate concentration-response curves, from which the pEC50 values were calculated using non-linear regression analysis.
Signaling Pathways
Both the 5-HT2A and 5-HT2B receptors are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/G11 signaling pathway. Activation of this pathway by an agonist like Org-12962 initiates a cascade of intracellular events.
References
The Anxiolytic Landscape: A Comparative Analysis of Org-12962 Hydrochloride and Modern Therapeutics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a statistical and mechanistic comparison of the discontinued anxiolytic candidate Org-12962 hydrochloride with currently established classes of anxiolytic agents. While clinical data for this compound is limited due to its discontinuation, this analysis serves as a valuable case study in drug development, highlighting the critical importance of receptor selectivity and its impact on the therapeutic window. We will explore the intended mechanism of this compound and contrast its profile with successful anxiolytic drug classes, supported by experimental data from the literature.
Quantitative Data Summary
The following tables summarize the efficacy and adverse effect profiles of major anxiolytic drug classes, providing a comparative baseline against which the challenges of developing a compound like this compound can be understood.
Table 1: Comparative Efficacy of Anxiolytic Drug Classes in Generalized Anxiety Disorder (GAD)
| Drug Class | Mechanism of Action | Typical Onset of Action | Response Rate in GAD | Remission Rate in GAD | Key Efficacy Considerations |
| This compound (Discontinued) | 5-HT2C Receptor Agonist | Unknown (Anticipated to be relatively rapid) | Not Established | Not Established | Discontinued in Phase II trials; efficacy not demonstrated. |
| Selective Serotonin Reuptake Inhibitors (SSRIs) | Serotonin (5-HT) reuptake inhibition | 2-4 weeks | ~60-75%[1] | ~30-40% | First-line treatment; effective for both psychic and somatic symptoms. |
| Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) | 5-HT and Norepinephrine (NE) reuptake inhibition | 2-4 weeks | ~60-75%[2][3][4] | ~30-40% | First-line treatment; may have advantages in patients with comorbid pain.[3] |
| Benzodiazepines | Positive allosteric modulator of GABA-A receptors | Rapid (minutes to hours) | High for short-term use | Not typically used for long-term remission | Effective for acute anxiety; not recommended for long-term use due to dependence and withdrawal issues.[5] |
| Pregabalin | Binds to the alpha-2-delta subunit of voltage-gated calcium channels | Rapid (within 1 week)[6] | ~50% | ~30% | Efficacious as both first-line and adjunctive therapy.[6][7][8] |
| Buspirone | 5-HT1A receptor partial agonist; weak D2 receptor antagonist[9][10][11] | 2-4 weeks[9][12] | Lower than SSRIs/Benzodiazepines | Lower than SSRIs | Non-sedating and low abuse potential, but generally less effective than first-line agents.[12] |
Table 2: Common Adverse Effects of Anxiolytic Drug Classes
| Drug Class | Common Adverse Effects | Serious Adverse Effects | Withdrawal Syndrome |
| This compound (Discontinued) | Dizziness, "spacey" feeling (attributed to 5-HT2A activation) | Not extensively studied | Unknown |
| SSRIs | Nausea, headache, insomnia, sexual dysfunction, initial increase in anxiety | Serotonin syndrome, increased suicidal ideation in young adults | Discontinuation syndrome (dizziness, nausea, lethargy) |
| SNRIs | Similar to SSRIs, plus potential for increased blood pressure and heart rate[13] | Similar to SSRIs | Discontinuation syndrome (often more severe than with SSRIs) |
| Benzodiazepines | Drowsiness, dizziness, cognitive impairment, psychomotor slowing | Respiratory depression (especially with alcohol), severe withdrawal | High potential for dependence and severe withdrawal symptoms (anxiety, insomnia, seizures) |
| Pregabalin | Dizziness, somnolence, weight gain, dry mouth[7][8] | Angioedema, hypersensitivity reactions | Lower potential than benzodiazepines, but tapering is recommended.[7][8] |
| Buspirone | Dizziness, headache, nausea[11] | Serotonin syndrome (rarely, when combined with other serotonergic agents) | No significant withdrawal symptoms reported.[12] |
Experimental Protocols
While specific protocols for this compound trials are not publicly available, a typical Phase II clinical trial for a novel anxiolytic in Generalized Anxiety Disorder (GAD) would follow a structure similar to this:
Protocol: A Randomized, Double-Blind, Placebo-Controlled, Multi-Center Study to Evaluate the Efficacy and Safety of a Novel Anxiolytic Agent in Adults with Generalized Anxiety Disorder
-
Objective: To assess the efficacy and safety of the investigational drug compared to placebo in reducing the symptoms of GAD.
-
Study Design:
-
Phase: II
-
Design: Randomized, double-blind, placebo-controlled, parallel-group.
-
Duration: 8-12 weeks of treatment, followed by a tapering period and a follow-up visit.
-
-
Participant Population:
-
Inclusion Criteria: Adults aged 18-65 with a primary diagnosis of GAD according to DSM-5 criteria; Hamilton Anxiety Rating Scale (HAM-A) score ≥ 18 at screening and baseline.[14]
-
Exclusion Criteria: Comorbid psychiatric disorders that are the primary focus of treatment, substance use disorder within the last 6 months, significant medical conditions, pregnancy or lactation, current use of other psychotropic medications.
-
-
Intervention:
-
Treatment Arms:
-
Investigational Drug (e.g., this compound) at a fixed or flexible dose.
-
Placebo.
-
-
Administration: Oral, once or twice daily.
-
-
Outcome Measures:
-
Primary Efficacy Endpoint: Change from baseline to endpoint (e.g., Week 8) in the total score on the Hamilton Anxiety Rating Scale (HAM-A).
-
Secondary Efficacy Endpoints:
-
Change in the Clinical Global Impression of Severity (CGI-S) and Improvement (CGI-I) scales.
-
Response rate (defined as a ≥50% reduction in HAM-A score).
-
Remission rate (defined as a HAM-A score ≤7).
-
Change in scores on patient-reported outcome measures (e.g., Hospital Anxiety and Depression Scale - HADS).
-
-
-
Safety and Tolerability Assessments:
-
Monitoring and recording of all adverse events (AEs).
-
Vital signs, physical examinations, electrocardiograms (ECGs), and laboratory safety tests (hematology, clinical chemistry, urinalysis).
-
-
Statistical Analysis:
-
The primary efficacy analysis would typically be an Analysis of Covariance (ANCOVA) on the change from baseline in the HAM-A total score, with treatment group as a factor and baseline HAM-A score as a covariate.
-
Analysis of secondary endpoints and safety data would be conducted using appropriate statistical methods (e.g., chi-square tests for response/remission rates, descriptive statistics for AEs).
-
Signaling Pathways and Experimental Workflows
Signaling Pathways of 5-HT2C and 5-HT2A Receptors
The therapeutic rationale for this compound was its agonist activity at the 5-HT2C receptor, which is implicated in the modulation of anxiety. However, its failure was due to off-target activation of the 5-HT2A receptor. Both receptors are G-protein coupled receptors (GPCRs) that primarily signal through the Gq/11 pathway.
Caption: Canonical Gq/11 signaling pathway for 5-HT2C and 5-HT2A receptors.
Activation of both 5-HT2C and 5-HT2A receptors by an agonist leads to the activation of the Gq/11 protein.[15][16][17][18][19][20][21] This, in turn, activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol trisphosphate (IP3) and diacylglycerol (DAG).[15][16][17][18][19][20][21] IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a downstream cellular response.[15][16][17][18][19][20][21] While the anxiolytic effects are thought to be mediated by 5-HT2C activation, the hallucinogenic and other undesirable side effects are linked to 5-HT2A activation.[22]
Experimental Workflow for a Discontinued Drug Candidate
The development and subsequent discontinuation of a drug like this compound follows a structured, yet high-attrition, pathway. The diagram below illustrates a simplified workflow.
Caption: Simplified workflow of drug development and discontinuation.
This workflow highlights the critical decision points in drug development. For this compound, promising preclinical and Phase I data likely did not translate into a viable therapeutic profile in Phase II due to the emergence of adverse effects related to its lack of in vivo selectivity, leading to its discontinuation.
References
- 1. Selective serotonin reuptake inhibitors in the treatment of depression, anxiety, and post-traumatic stress disorder in substance use disorders: a Bayesian meta-analysis. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 2. Serotonin norepinephrine reuptake inhibitors (SNRIs) in anxiety disorders: a comprehensive review of their clinical efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin–norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 4. psychiatrist.com [psychiatrist.com]
- 5. health.mil [health.mil]
- 6. Pregabalin for the treatment of generalized anxiety disorder: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 7. research.rug.nl [research.rug.nl]
- 8. Efficacy and safety of pregabalin in generalised anxiety disorder: A critical review of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. youtube.com [youtube.com]
- 11. Buspirone: an update on a unique anxiolytic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. droracle.ai [droracle.ai]
- 13. Antidepressant efficacy and side-effect burden: a quick guide for clinicians - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dcf.psychiatry.ufl.edu [dcf.psychiatry.ufl.edu]
- 15. researchgate.net [researchgate.net]
- 16. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Targeting the 5-HT2C Receptor in Biological Context and the Current State of 5-HT2C Receptor Ligand Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. msudenver.edu [msudenver.edu]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Identification of 5-HT2A Receptor Signaling Pathways Responsible for Psychedelic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 22. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
Reproducibility of Behavioral Effects of Org-12962 Hydrochloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the behavioral effects of Org-12962 hydrochloride, a potent 5-HT₂C receptor agonist, alongside other relevant compounds. The focus is on the reproducibility of its anxiolytic-like effects and a comparison with alternative 5-HT₂C receptor agonists, supported by available experimental data and detailed methodologies.
Introduction to this compound
This compound is a pyridinylpiperazine derivative that acts as a potent and selective agonist for the 5-HT₂ receptor family, with the highest affinity for the 5-HT₂C subtype.[1][2] Developed initially as a potential anxiolytic, its progression to clinical use was halted due to side effects in human trials, including dizziness and a "spacey" feeling, which were attributed to a lack of sufficient selectivity over the 5-HT₂A receptor in vivo. Despite its discontinuation for human use, Org-12962 remains a valuable tool in preclinical research for investigating the role of the 5-HT₂C receptor in various physiological and pathological processes.
Comparative Behavioral Effects of 5-HT₂C Receptor Agonists
The reproducibility of behavioral effects is a cornerstone of preclinical psychopharmacology. While direct studies on the reproducibility of Org-12962's effects are scarce in publicly available literature, we can infer its likely behavioral profile and compare it with other well-characterized 5-HT₂C agonists, such as Ro 60-0175 and WAY 161503.
Activation of 5-HT₂C receptors is generally associated with anxiogenic-like effects at higher doses and potential anxiolytic or antidepressant-like effects at lower doses, though this can be model-dependent.[3][4][5][6] However, a significant challenge in interpreting the behavioral effects of 5-HT₂C agonists is their potential to induce hypolocomotion (decreased movement) and sedative-like effects, which can confound the assessment of anxiety.[3][7]
Table 1: Comparative Behavioral Profile of 5-HT₂C Agonists
| Compound | Primary Target | Reported Anxiolytic-like Effects | Reported Anxiogenic-like Effects | Locomotor Effects | Potential for 5-HT₂A-mediated Side Effects |
| Org-12962 | 5-HT₂C Agonist | Reported to have effects analogous to benzodiazepines in a model of acute anxiety.[8] | Data not readily available. | Hypolocomotion reported.[9] | High, as evidenced by discontinuation from human trials. |
| Ro 60-0175 | 5-HT₂C/₅-HT₂B Agonist | Inconsistent; some studies report anxiolytic-like effects, while others show no effect or sedation.[3][10][11] | Some studies suggest anxiogenic-like responses.[3] | Induces hypolocomotion and sedative-like responses at higher doses.[3][7] | Can induce head-twitch response (HTR) when 5-HT₂C receptors are blocked, suggesting underlying 5-HT₂A agonism.[7] |
| WAY 161503 | 5-HT₂C Agonist | Antidepressant-like effects in the forced swim test.[12] Anxiogenic-like effects in the elevated plus-maze.[5] | Anxiogenic-like effects reported in the elevated plus-maze.[5] | Can produce locomotor impairment at higher doses.[6] | Data not readily available. |
Experimental Protocols for Assessing Behavioral Effects
Reproducible behavioral data is contingent on standardized and well-documented experimental protocols. Below are detailed methodologies for key behavioral assays relevant to the assessment of anxiolytic-like and other behavioral effects of 5-HT₂C agonists.
Elevated Plus-Maze (EPM) Test
The EPM is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[13][14]
Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor. Dimensions should be appropriate for the species being tested (e.g., for rats: arms 50 cm long x 10 cm wide, walls of closed arms 40 cm high).
-
Acclimation: Animals should be habituated to the testing room for at least 60 minutes prior to testing.
-
Procedure:
-
Place the animal in the center of the maze, facing an open arm.
-
Allow the animal to explore the maze for a 5-minute period.
-
Record the session using a video camera mounted above the maze.
-
-
Parameters Measured:
-
Time spent in the open arms versus the closed arms.
-
Number of entries into the open and closed arms.
-
Total distance traveled (as a measure of locomotor activity).
-
-
Interpretation: An increase in the time spent in and/or entries into the open arms is indicative of an anxiolytic-like effect. A significant decrease in total distance traveled may suggest sedative effects.
Light/Dark Box Test
This test is also based on the conflict between the drive to explore a novel environment and the aversion of rodents to brightly lit areas.[15][16][17][18][19]
Protocol:
-
Apparatus: A box divided into a small, dark compartment and a larger, illuminated compartment, connected by an opening.
-
Acclimation: Similar to the EPM, animals should be acclimated to the testing room.
-
Procedure:
-
Place the animal in the dark compartment and allow it to explore freely for a 5 to 10-minute session.
-
Video tracking software is used to record the animal's movement.
-
-
Parameters Measured:
-
Time spent in the light compartment.
-
Number of transitions between the two compartments.
-
Latency to first enter the light compartment.
-
Total locomotor activity.
-
-
Interpretation: An increase in the time spent in the light compartment and the number of transitions suggests an anxiolytic effect.
Open Field Test
The open field test is used to assess general locomotor activity and anxiety-like behavior.[4][20][21][22]
Protocol:
-
Apparatus: A square arena with walls to prevent escape. The floor is typically divided into a central and a peripheral zone.
-
Acclimation: Animals are habituated to the testing room before the test.
-
Procedure:
-
Place the animal in the center of the open field.
-
Allow the animal to explore for a predetermined period (e.g., 5-10 minutes).
-
An overhead video camera records the session.
-
-
Parameters Measured:
-
Total distance traveled.
-
Time spent in the center versus the periphery of the arena.
-
Rearing frequency.
-
-
Interpretation: A decrease in total distance traveled indicates hypolocomotion. A preference for the periphery (thigmotaxis) and reduced time in the center are indicative of anxiety-like behavior.
Head-Twitch Response (HTR) Assay
The HTR is a rapid, side-to-side head movement in rodents that is considered a behavioral proxy for 5-HT₂A receptor activation and potential hallucinogenic effects.[23][24][25][26][27]
Protocol:
-
Acclimation: Animals are habituated to the observation chambers.
-
Procedure:
-
Administer the test compound.
-
Place the animal in an observation chamber (e.g., a clear cylindrical container).
-
Observe and count the number of head twitches over a specified period (e.g., 30-60 minutes).
-
-
Interpretation: An increase in the frequency of head twitches is indicative of 5-HT₂A receptor agonism.
Signaling Pathways and Experimental Workflows
Signaling Pathway of 5-HT₂C Receptor Agonists
Activation of the 5-HT₂C receptor, a Gq/11-coupled G protein-coupled receptor (GPCR), initiates a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers ultimately lead to an increase in intracellular calcium and activation of protein kinase C (PKC), modulating neuronal excitability.
References
- 1. resources.tocris.com [resources.tocris.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Effects of RO 60 0175, a 5-HT(2C) receptor agonist, in three animal models of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Ro60-0175 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 10. ovid.com [ovid.com]
- 11. | BioWorld [bioworld.com]
- 12. Antidepressant-like behavioral effects mediated by 5-Hydroxytryptamine(2C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Assessment of anxiolytics (2)--An elevated plus-maze test] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Use of the light/dark test for anxiety in adult and adolescent male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. maze.conductscience.com [maze.conductscience.com]
- 17. conductscience.com [conductscience.com]
- 18. maze.conductscience.com [maze.conductscience.com]
- 19. The Light–Dark Box Test in the Mouse | Springer Nature Experiments [experiments.springernature.com]
- 20. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. anilocus.com [anilocus.com]
- 22. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Head-twitch response - Wikipedia [en.wikipedia.org]
- 24. Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Assessing the effects of 5-HT2A and 5-HT5A receptor antagonists on DOI-induced head-twitch response in male rats using marker-less deep learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Head-twitch response in rodents induced by the hallucinogen 2,5-dimethoxy-4-iodoamphetamine: a comprehensive history, a re-evaluation of mechanisms, and its utility as a model - PMC [pmc.ncbi.nlm.nih.gov]
- 27. scholarscompass.vcu.edu [scholarscompass.vcu.edu]
A Comparative Guide to Org-12962 Hydrochloride and m-Chlorophenylpiperazine (mCPP) for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological and functional activities of two prominent research compounds: Org-12962 hydrochloride and m-chlorophenylpiperazine (mCPP). Both molecules are known for their interaction with the serotonin (5-HT) system, a critical neurotransmitter network implicated in a wide range of physiological and pathological processes. This document aims to furnish researchers with the necessary data to make informed decisions for their preclinical studies.
At a Glance: Key Properties
| Feature | This compound | m-Chlorophenylpiperazine (mCPP) |
| Primary Target | 5-HT2C Receptor Agonist | Non-selective Serotonin Receptor Agonist |
| Chemical Class | Pyridinylpiperazine | Phenylpiperazine |
| Key Research Areas | Anxiety, Obesity, Substance Abuse | Anxiety, Depression, Appetite Control |
Introduction to the Compounds
Org-12962 is a potent and selective agonist for the 5-HT2 receptor family, demonstrating the highest affinity for the 5-HT2C subtype.[1] Developed initially as a potential anxiolytic, its clinical development was halted due to side effects attributed to a lack of sufficient selectivity over the 5-HT2A receptor in vivo. Nevertheless, its high in vitro potency and selectivity for the 5-HT2C receptor make it a valuable tool for investigating the specific roles of this receptor in various physiological and pathological states.
m-Chlorophenylpiperazine (mCPP) is a non-selective serotonin receptor agonist that interacts with a wide array of 5-HT receptor subtypes. It also exhibits affinity for the serotonin transporter (SERT).[2] Due to its broad pharmacological profile, mCPP has been extensively used as a pharmacological tool to probe the function of the serotonin system. It is also a known metabolite of several antidepressant drugs, including trazodone.
Comparative Pharmacological Data
The following tables summarize the receptor binding and functional activity data for Org-12962 and mCPP. It is crucial to note that the data presented are compiled from different studies, and therefore, direct quantitative comparisons should be made with caution due to potential variations in experimental conditions.
Table 1: Receptor Binding Affinities (Ki, nM)
| Receptor | Org-12962 | mCPP |
| 5-HT2C | Data not available in this format | ~3.4 |
| 5-HT2A | Data not available in this format | ~32.1 |
| 5-HT2B | Data not available in this format | ~28.8 |
| 5-HT1A | Data not available in this format | High Affinity |
| 5-HT1B | Data not available in this format | High Affinity |
| 5-HT1D | Data not available in this format | High Affinity |
| 5-HT3 | Data not available in this format | High Affinity |
| SERT | Data not available in this format | Moderate Affinity |
Note: A comprehensive, directly comparative Ki table from a single study is not available in the public domain. The mCPP data is sourced from multiple references indicating its broad-spectrum activity.
Table 2: Functional Activity (pEC50)
| Receptor | Org-12962 | mCPP |
| 5-HT2C | 8.1 | Data not available in this format |
| 5-HT2A | 7.0 | Partial Agonist |
| 5-HT2B | 6.1 | Antagonist |
The pEC50 value for Org-12962 is from a study by Porter et al. (1999) in CHO-K1 cells expressing human recombinant receptors.
Mechanism of Action and Signaling Pathways
Both Org-12962 and mCPP exert their effects primarily through the activation of 5-HT2C receptors, which are G protein-coupled receptors (GPCRs) predominantly linked to the Gq/11 signaling pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, leading to a cascade of downstream cellular responses.
Recent research has revealed a more complex signaling profile for the 5-HT2C receptor, with evidence of coupling to other G proteins, including Gi/o and G12/13, which can lead to the modulation of adenylyl cyclase activity and the activation of Rho GTPases.
Caption: Canonical Gq/11 signaling pathway of the 5-HT2C receptor.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to characterize the activity of compounds like Org-12962 and mCPP.
Receptor Binding Assay (General Protocol)
Objective: To determine the affinity of a test compound for a specific receptor.
-
Membrane Preparation: Homogenize tissues or cells expressing the receptor of interest in a suitable buffer (e.g., Tris-HCl) and centrifuge to isolate the membrane fraction.
-
Incubation: Incubate the membrane preparation with a radiolabeled ligand (e.g., [3H]-mesulergine for 5-HT2C) and varying concentrations of the unlabeled test compound (Org-12962 or mCPP).
-
Separation: Separate the bound and free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.
Inositol Phosphate (IP) Accumulation Assay (Functional Assay)
Objective: To measure the functional agonistic activity of a compound at Gq-coupled receptors.
-
Cell Culture and Labeling: Culture cells expressing the 5-HT2C receptor and label them overnight with [3H]-myo-inositol.
-
Compound Treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., LiCl) followed by stimulation with varying concentrations of the test compound.
-
Extraction: Terminate the reaction and extract the inositol phosphates using a suitable method (e.g., perchloric acid extraction followed by ion-exchange chromatography).
-
Quantification: Quantify the amount of [3H]-inositol phosphates produced using liquid scintillation counting.
-
Data Analysis: Plot the concentration-response curve and determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).
Caption: Experimental workflow for an inositol phosphate accumulation assay.
In Vivo Activity: A Comparative Overview
While direct comparative in vivo studies are limited, the individual profiles of Org-12962 and mCPP suggest distinct behavioral and physiological effects.
Org-12962 has demonstrated anxiolytic-like effects in preclinical models. However, its translation to clinical use was hampered by on-target side effects likely mediated by 5-HT2A receptor activation, such as dizziness.
mCPP is known to induce a range of behavioral effects in both animals and humans, including anxiety, anorexia, and changes in locomotor activity.[3] Its anxiogenic effects in some paradigms have led to its use as a pharmacological model of anxiety.[2][4][5] The broad receptor profile of mCPP makes it challenging to attribute its in vivo effects to a single receptor subtype.
Summary and Conclusion
This compound and m-chlorophenylpiperazine are both valuable tools for serotonin research, but their utility differs based on their selectivity profiles.
-
Org-12962 is the preferred compound for studies specifically investigating the role of the 5-HT2C receptor , owing to its high potency and selectivity. Its limitations in terms of in vivo side effects should be considered in experimental design.
-
mCPP serves as a non-selective serotonin agonist , useful for studies aiming to understand the broader effects of serotonergic system activation. The interpretation of in vivo data with mCPP must account for its interactions with multiple 5-HT receptor subtypes and the serotonin transporter.
Researchers should carefully consider their specific research questions and the pharmacological profiles of these compounds when selecting the appropriate tool for their studies. The provided data and protocols are intended to serve as a foundational guide for these endeavors.
References
- 1. 5-HT2C receptor - Wikipedia [en.wikipedia.org]
- 2. Discriminative stimulus effects of m-chlorophenylpiperazine as a model of the role of serotonin receptors in anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Long-term administration of m-chlorophenylpiperazine (mCPP) to rats induces changes in serotonin receptor binding, dopamine levels and locomotor activity without altering prolactin and corticosterone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A discriminative stimulus produced by 1-(3-chlorophenyl)-piperazine (mCPP) as a putative animal model of anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evidence that mCPP-induced anxiety in the plus-maze is mediated by postsynaptic 5-HT2C receptors but not by sympathomimetic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Org-12962 Hydrochloride: A Step-by-Step Guide
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of Org-12962 hydrochloride is paramount in a laboratory setting. This guide provides essential, step-by-step procedures for the safe handling and disposal of this potent and selective 5-HT2C receptor agonist.
This compound, with the IUPAC name 1-[6-Chloro-5-(trifluoromethyl)-2-pyridinyl]-piperazine hydrochloride, requires careful management during its entire lifecycle in the laboratory, from receipt to disposal.[1] Adherence to these procedures will minimize risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before commencing any disposal procedures, it is crucial to handle this compound with appropriate safety measures. The following table summarizes the key safety data for this compound.
| Parameter | Specification | Source |
| CAS Number | 210821-63-9 | Tocris Bioscience |
| Storage Temperature | 2-8°C | Sigma-Aldrich |
| Personal Protective Equipment (PPE) | Chemical fume hood, safety glasses, gloves, lab coat | Tocris Bioscience |
| First Aid - Inhalation | Remove to fresh air. If breathing is difficult, give oxygen. If breathing stops, give artificial respiration. Consult a doctor. | Tocris Bioscience |
| First Aid - Skin Contact | Immediately wash with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Consult a doctor. | Tocris Bioscience |
| First Aid - Eye Contact | Flush with copious amounts of water for at least 15 minutes. Consult a doctor. | Tocris Bioscience |
| First Aid - Ingestion | Rinse mouth with water. Do not induce vomiting unless directed by medical personnel. | Tocris Bioscience |
Step-by-Step Disposal Protocol
The disposal of this compound should be treated as a hazardous or toxic waste procedure, managed through a licensed waste disposal company.[1] The following workflow outlines the necessary steps for proper disposal.
Detailed Experimental Protocols
While specific experimental protocols for the use of this compound can vary, the handling and disposal procedures remain consistent.
Spill Management Protocol:
In the event of a spill, the following steps should be taken immediately:
-
Evacuate and Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Wear Appropriate PPE: Don chemical-resistant gloves, safety goggles, and a lab coat.
-
Contain the Spill: Cover the spillage with a suitable absorbent material.
-
Collect the Waste: Carefully sweep up the absorbed material and place it into an appropriate, sealable container for hazardous waste.
-
Decontaminate the Area: Clean the spill area thoroughly with soap and water.
-
Dispose of Contaminated Materials: All materials used for cleanup, including gloves and absorbent pads, should be placed in the hazardous waste container.
-
Label for Disposal: The container should be clearly labeled as "Hazardous Waste - this compound spill debris" and disposed of according to the protocol outlined in Figure 1.
Logical Relationship of Safety and Disposal
The relationship between the chemical properties of this compound and the required disposal procedures is a direct one. The compound's potential for biological activity necessitates its treatment as a hazardous substance, leading to a structured and regulated disposal pathway.
Although this compound may not meet the criteria for classification as hazardous for transport, it is imperative to follow all national and local regulations for the disposal of hazardous or toxic wastes.[1] Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for collection by a certified disposal company.
References
Safeguarding Your Research: Essential Protocols for Handling Org-12962 Hydrochloride
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals working with Org-12962 hydrochloride. Adherence to these protocols is essential for ensuring personal safety and maintaining a secure laboratory environment.
This compound is a chemical compound intended for laboratory research purposes. While a comprehensive toxicological profile has not been fully established, it is imperative to handle this substance with a high degree of caution. The following procedures for personal protective equipment (PPE), handling, and disposal are based on established best practices for working with research chemicals of unknown hazardous potential.
Personal Protective Equipment (PPE)
The primary line of defense against accidental exposure is the consistent and correct use of personal protective equipment. All personnel handling this compound must utilize the following PPE.
| PPE Category | Specification |
| Eye Protection | Appropriate safety glasses should be worn at all times in the laboratory. |
| Hand Protection | Chemical-resistant gloves (minimum standard BS EN 374:2003) are mandatory. Gloves should be inspected for integrity before each use. |
| Body Protection | A laboratory coat or other appropriate protective clothing must be worn to prevent skin contact. |
| Respiratory Protection | If a risk assessment indicates it is necessary, a suitable respirator should be used to prevent inhalation of dust or aerosols.[1] |
Operational Plan: Handling and Storage
Engineering Controls:
-
All work with this compound, particularly the handling of the solid form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1]
-
The laboratory should be equipped with a safety shower and an eyewash station for immediate use in case of an emergency.[1]
Procedural Guidance:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Inspect gloves for any signs of damage.
-
Weighing and Aliquoting: Conduct these procedures within a chemical fume hood to contain any dust. Avoid the formation of dust and aerosols.[1]
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to prevent splashing.
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1]
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.
Emergency Procedures: First Aid
In the event of accidental exposure, immediate action is critical.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[1]
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing and seek medical advice.[1]
-
Eye Contact: Flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[1]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Containment: Collect all waste materials, including empty containers, contaminated PPE, and unused compound, in a suitable, labeled container.
-
Disposal: Arrange for the collection and disposal of the waste by a specialized and licensed disposal company, in accordance with all national and local regulations. Do not dispose of this chemical down the drain or in general waste.[1]
Experimental Workflow
The following diagram outlines the standard operational workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
